2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6S/c9-7(10)5-3-4(14-2-1-13-3)6(15-5)8(11)12/h1-2H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIYUAISDYJVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036117 | |
| Record name | 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18361-03-0 | |
| Record name | 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18361-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-thieno(3,4-b)(1,4)dioxin-5,7-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-thieno[3,4-b][1,4]dioxin-5,7-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid. The document details the chemical and physical characteristics of this heterocyclic organic compound, outlines a detailed experimental protocol for its synthesis via its diethyl ester precursor, and presents this information in a structured format for clarity. While the synthesis and fundamental properties are well-documented, this guide also highlights the current lack of available data regarding the specific biological activities and applications in drug development for this particular molecule. To provide context, the broader applications of the parent 3,4-ethylenedioxythiophene (EDOT) scaffold in bioelectronics and materials science are briefly discussed.
Core Chemical and Physical Properties
2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid is a heterocyclic organic compound featuring a bicyclic structure that integrates both a thiophene and a 1,4-dioxin ring.[1] The presence of two carboxylic acid groups at the 5 and 7 positions are key functional groups that influence its chemical reactivity and physical properties.[1] The core structure is a derivative of the well-studied 3,4-ethylenedioxythiophene (EDOT) monomer, a precursor to the conductive polymer PEDOT.
Table 1: General and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2,3-dihydrothieno[3,4-b][1][2]dioxine-5,7-dicarboxylic acid | [3] |
| Synonyms | 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid, 2,5-Dicarboxylic acid-3,4-ethylene dioxythiophene | [1][3] |
| CAS Number | 18361-03-0 | [3] |
| Molecular Formula | C₈H₆O₆S | [1][3] |
| Molecular Weight | 230.19 g/mol | [1] |
| SMILES | O=C(O)c1sc2c(c1C(=O)O)OCCO2 | [3] |
| InChI Key | NWIYUAISDYJVMZ-UHFFFAOYSA-N | [1][3] |
Table 2: Predicted Physical Properties
| Property | Value | Source |
| Melting Point | 319.5-321.2 °C | [2] |
| Boiling Point | 482.6 ± 45.0 °C | [2] |
| Density | 1.732 ± 0.06 g/cm³ | [2] |
| Flash Point | 245.6 °C | [2] |
| pKa | 3.56 ± 0.20 | ChemAxon |
| XLogP3 | 0.9 | [2] |
| PSA (Polar Surface Area) | 121.26 Ų |
Synthesis and Experimental Protocols
The synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid is typically achieved through a two-step process involving the synthesis of its diethyl ester derivative followed by hydrolysis.
Synthesis of Diethyl 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylate
A common method for the synthesis of the diethyl ester involves the reaction of the disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an alkylating agent.
Experimental Protocol:
-
Materials:
-
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Polyethylene glycol 400 (PEG-400)
-
1,2-Dichloroethane (or ethylene dichloride)
-
-
Procedure:
-
To a stirred suspension of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt (1.2 moles), Potassium carbonate (0.47 moles), and Dimethylformamide (1.0 L), add PEG-400 (20 g) at 25-30°C.
-
Stir the reaction mixture at 25-30°C for 30 minutes.
-
Slowly raise the temperature to 120-135°C.
-
Add 1,2-Dichloroethane (1.176 mol) at this temperature and maintain the reaction for 5 hours.
-
Upon completion, the resulting product is Diethyl 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylate.
-
Hydrolysis to 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid
The dicarboxylic acid is obtained by the hydrolysis of the corresponding diethyl ester.
Experimental Protocol:
-
Materials:
-
Diethyl 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylate
-
Sodium hydroxide (NaOH)
-
Microwave reactor
-
-
Procedure:
-
Mix Diethyl 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylate and NaOH in a microwave reactor. The preferred equivalent ratio of the ester to NaOH is 1:5 to 1:3 for optimal yield.
-
Heat the mixture using a 2.45 GHz microwave at a power of 500-1200 W.
-
Perform the hydrolysis reaction for no more than 20 minutes (preferably 5-10 minutes).
-
The resulting product is 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid.
-
Spectroscopic and Characterization Data
Biological Activity and Drug Development Potential
Currently, there is a notable absence of published research detailing the specific biological activities, pharmacological properties, or potential applications in drug development of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid.
However, the core structure is based on 3,4-ethylenedioxythiophene (EDOT), a well-known monomer for the conducting polymer PEDOT. Functionalized EDOT derivatives are extensively researched for applications in bioelectronics, including biosensors, neural interfaces, and drug delivery systems. The biocompatibility and electrical properties of PEDOT-based materials are of significant interest. The carboxylic acid functionalities on the target molecule could potentially be used for bioconjugation to attach biomolecules such as proteins or DNA, a strategy employed for other EDOT derivatives to create functional bio-interfaces. It is important to emphasize that this is a general contextualization based on the broader class of EDOT derivatives, and specific biological studies on 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid are required to ascertain its bio-activity and potential in drug development.
Visualized Synthesis Workflow
The following diagram illustrates the two-step synthesis process from the disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate to the final dicarboxylic acid product.
Caption: Two-step synthesis of the target dicarboxylic acid.
Conclusion
2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid is a well-characterized compound in terms of its chemical structure and synthesis. The provided protocols offer a clear pathway for its preparation. However, a significant knowledge gap exists regarding its biological properties and potential therapeutic applications. Given the prominence of the parent EDOT scaffold in biomedical research, this dicarboxylic acid derivative presents an interesting candidate for future investigation, particularly in areas requiring bioconjugation to conductive polymer surfaces. Further research is essential to unlock its potential in drug development and other life science applications.
References
- 1. Frontiers | Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT [frontiersin.org]
- 2. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
In-Depth Technical Guide: 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid (CAS 18361-03-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid, registered under CAS number 18361-03-0. This heterocyclic organic compound is a critical intermediate in the synthesis of 3,4-ethylenedioxythiophene (EDOT), the monomer precursor to the widely used conducting polymer, poly(3,4-ethylenedioxythiophene) (PEDOT). This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and clarifies its role as a chemical building block rather than a biologically active agent with a known signaling pathway.
Chemical Identity and Properties
2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid is a stable, solid organic compound. Its structure features a fused ring system consisting of a thiophene ring and a 1,4-dioxin ring, with two carboxylic acid functional groups.
Synonyms: 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid, 2,5-Dicarboxylic acid-3,4-ethylene dioxythiophene.[1]
Physicochemical Properties
A summary of the key quantitative data for CAS 18361-03-0 is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C8H6O6S | [1][2] |
| Molecular Weight | 230.19 g/mol | [1] |
| Melting Point | 319.5-321.2 °C | [1] |
| Boiling Point | 482.6 ± 45.0 °C (Predicted) | [1] |
| Density | 1.732 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.56 ± 0.20 (Predicted) | [3] |
| Solubility | Slightly soluble in Dimethylformamide (DMF).[3] May exhibit solubility in other polar solvents.[2] No quantitative data available.[4][5] | |
| Appearance | White to light yellow powder or crystal. | [2] |
Synthesis
The primary application of 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid is as a key intermediate in the multi-step synthesis of 3,4-ethylenedioxythiophene (EDOT).[6][7] The general synthetic pathway involves the formation of a thiophene ring, followed by the addition of the ethylenedioxy bridge, and subsequent hydrolysis to yield the dicarboxylic acid.
Synthetic Workflow
The following diagram illustrates the key steps in a common synthesis route for 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid.
Experimental Protocol
The following is a generalized experimental protocol compiled from various patented synthesis methods for EDOT, where 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid is a key intermediate.[6][8]
Step 1: Synthesis of Diethyl 2,5-dicarboxylate-3,4-dihydroxy sodium thiophene This step is a Claisen condensation reaction. Diethyl thioglycolate and diethyl oxalate are reacted in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent.
Step 2: Synthesis of Diethyl 2,3-dihydrothieno[3,4-b][3][4]dioxine-5,7-dicarboxylate The product from Step 1 is reacted with a dihalogenated alkane, such as 1,2-dichloroethane or 1,2-dibromoethane, to form the ethylenedioxy bridge. This cyclization is typically carried out in a solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.[9] For example, a reaction can be performed in acetonitrile at 115°C for approximately 2 hours.[9]
Step 3: Saponification and Acidification to yield 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid The diethyl ester from Step 2 is hydrolyzed using a base, such as sodium hydroxide, in an aqueous or alcoholic solution. This saponification reaction is typically heated to reflux for several hours.[10] Following the hydrolysis, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 3. This precipitates the desired dicarboxylic acid product.[6]
Purification: The crude product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.
Mechanism of Action and Biological Significance
Extensive literature searches have not revealed any direct biological activity or mechanism of action for 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid. Its primary and well-documented role is as a chemical intermediate in the synthesis of EDOT.
The resulting polymer, PEDOT, is known for its high conductivity and biocompatibility, and it is this polymer that finds applications in biomedical research, including in drug delivery systems and cancer therapy.[] However, there is no evidence to suggest that the monomer, CAS 18361-03-0, has any inherent biological signaling properties. Therefore, a signaling pathway diagram for this compound cannot be provided as it is not applicable.
Conclusion
2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid (CAS 18361-03-0) is a well-characterized organic compound with a defined set of physicochemical properties. Its significance lies in its role as a crucial building block in the industrial synthesis of 3,4-ethylenedioxythiophene (EDOT), the monomer for the conducting polymer PEDOT. While the synthesis of this compound is well-established, its utility is confined to the realm of materials science and organic synthesis. There is currently no scientific evidence to support any direct biological activity or involvement in cellular signaling pathways for this molecule. Future research may explore potential applications beyond its current use, but for now, it is appropriately classified as a chemical intermediate.
References
- 1. 2,5-Dicarboxylic acid-3,4-ethylene dioxythiophene | 18361-03-0 [chemicalbook.com]
- 2. CAS 18361-03-0: 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-di… [cymitquimica.com]
- 3. 18361-03-0 | CAS DataBase [m.chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. CN102731524A - Synthesis method of 3,4-ethylenedioxythiophene (EDOT) as novel conductive high polymer monomer - Google Patents [patents.google.com]
- 7. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]
- 8. CN101429205B - The preparation method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]
- 9. Thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid, 2,3-dihydro-, diethyl ester synthesis - chemicalbook [chemicalbook.com]
- 10. EP3246329A1 - Method for the preparation of a monomer based on thiophene of formula (2,3-dihydrothieno [3,4-b][1,4]dioxin-2-yl)methanol and the monomer prepared in this manner - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid, a crucial heterocyclic organic compound. This molecule, also known as 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid, serves as a key building block in the development of conductive polymers, pharmaceuticals, and advanced materials.[1][2][3] Its unique bicyclic structure, incorporating both dioxin and thieno moieties with two carboxylic acid functional groups, allows for a wide range of chemical modifications such as esterification and amidation.[1]
This document details the synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Core Synthesis Pathways
The synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid predominantly proceeds through a multi-step process starting from either thiodiglycolic acid or chloracetate.[4][5][6] The general synthetic strategy involves the formation of a thiophene-3,4-diol precursor followed by an etherification reaction to construct the dihydrodioxin ring.
Pathway 1: Synthesis from Thiodiglycolic Acid
This widely reported method involves the esterification of thiodiglycolic acid, followed by a Dieckmann-like condensation, cyclization, and subsequent saponification and acidification.[5][6]
Logical Flow of Pathway 1
References
- 1. nbinno.com [nbinno.com]
- 2. Thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid, 2,3-dihydr… [cymitquimica.com]
- 3. CAS 18361-03-0: 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-di… [cymitquimica.com]
- 4. CN102731524A - Synthesis method of 3,4-ethylenedioxythiophene (EDOT) as novel conductive high polymer monomer - Google Patents [patents.google.com]
- 5. US7708908B2 - Carboxylic acid-modified EDOT for bioconjugation - Google Patents [patents.google.com]
- 6. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]
An In-depth Technical Guide on the Core Characterization of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid, a key heterocyclic organic compound, serves as a significant building block in the synthesis of advanced materials. Its rigid structure, featuring a fused thiophene and 1,4-dioxin ring system, coupled with the reactive carboxylic acid functionalities, makes it a versatile precursor for the development of conducting polymers and metal-organic frameworks (MOFs). This guide provides a comprehensive overview of its fundamental chemical characteristics, synthesis methodologies, and an exploration of the biological activities of structurally related compounds, offering insights for its potential applications in materials science and drug discovery.
Chemical and Physical Properties
While specific experimental data for 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid is not extensively reported in publicly available literature, the following table summarizes its key chemical identifiers and predicted properties.
| Property | Value |
| IUPAC Name | 2,3-Dihydrothieno[3,4-b][1][2]dioxine-5,7-dicarboxylic acid[3][4] |
| Synonyms | 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid, EDOT-dicarboxylic acid |
| CAS Number | 18361-03-0[3] |
| Molecular Formula | C₈H₆O₆S[3][4] |
| Molecular Weight | 230.19 g/mol [3][4] |
| Appearance | White to light yellow powder or crystal |
| Melting Point | >300 °C (decomposes) |
| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO |
| InChI Key | NWIYUAISDYJVMZ-UHFFFAOYSA-N[3][4] |
| SMILES | C1COC2=C(SC(=C2O1)C(=O)O)C(=O)O[3] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The following diagram illustrates a plausible synthetic pathway for 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid, starting from the cyclization of a thiophene precursor followed by hydrolysis.
A detailed experimental protocol for the synthesis of the precursor, diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate, has been reported.[5] This involves the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dichloroethane in acetonitrile at 115 °C under pressure. The subsequent hydrolysis to the dicarboxylic acid would typically involve treatment with a strong base such as sodium hydroxide or lithium hydroxide in a suitable solvent, followed by acidification to precipitate the final product. A one-pot synthesis method starting from chloracetate has also been described, which involves condensation, etherification, saponification, and acidification to yield the dicarboxylic acid.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the two equivalent protons of the ethylenedioxy bridge (O-CH₂-CH₂-O). The acidic protons of the carboxylic acid groups would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would be exchangeable with D₂O.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbons of the carboxylic acid groups (typically in the range of 160-180 ppm). Signals for the sp² hybridized carbons of the thiophene ring and the sp³ hybridized carbons of the ethylenedioxy bridge would also be present.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to exhibit the following characteristic absorption bands:
-
A broad O-H stretching vibration from the carboxylic acid groups in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration from the carboxylic acid groups around 1700 cm⁻¹.
-
C-O-C stretching vibrations from the dioxin ring.
-
C-S stretching vibrations characteristic of the thiophene ring.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (230.19 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ and other fragments from the carboxylic acid groups.
Biological Activity and Drug Development Potential
There is a significant lack of publicly available data on the specific biological activities of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid. Research has primarily focused on the conductive properties of its corresponding polymer, poly(3,4-ethylenedioxythiophene) (PEDOT), for applications in bioelectronics and neural interfaces.[6]
However, the broader class of thiophene derivatives has been extensively investigated for a range of pharmacological activities, including anticancer properties.[2][7][8][9][10] For instance, certain synthetic thiophene derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[2][8][9] Specifically, some thiophene carboxamide derivatives have demonstrated cytotoxic activity against breast cancer cells.[9] Thiophene-2,5-dicarboxylic acid has been mentioned as a building block for anticancer drugs.[11] It is crucial to emphasize that these findings relate to different thiophene-containing molecules and cannot be directly extrapolated to 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid.
Given the absence of specific biological data, a hypothetical workflow for the initial biological screening of this compound for anticancer potential is proposed below.
This workflow outlines a standard procedure in drug discovery, starting with assessing the compound's ability to kill cancer cells, followed by investigations into how it induces cell death and which cellular pathways it affects. The final step would involve chemically modifying the compound to improve its efficacy and drug-like properties.
Conclusion
3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid is a molecule with established importance in materials science, primarily as a precursor to the conducting polymer PEDOT. Its chemical synthesis is achievable through several outlined routes, although detailed experimental protocols for the dicarboxylic acid itself are not widely published. While spectroscopic characterization can be predicted based on its structure, specific spectral data is scarce in the public domain. The most significant knowledge gap lies in its biological activity. Although the broader family of thiophenes exhibits a wide range of bioactivities, including anticancer effects, there is a clear need for dedicated studies to evaluate the specific cytotoxic and mechanistic properties of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid to unlock its potential in the field of drug development. Further research in this area is highly encouraged to fully characterize this promising molecule.
References
- 1. CN102731524A - Synthesis method of 3,4-ethylenedioxythiophene (EDOT) as novel conductive high polymer monomer - Google Patents [patents.google.com]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 3. CAS 18361-03-0: 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-di… [cymitquimica.com]
- 4. 2,3-Dihydro-thieno(3,4-b)(1,4)dioxin-5,7-dicarboxylic acid | C8H6O6S | CID 728841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid, 2,3-dihydro-, diethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. Poly(3,4-ethylenedioxythiophene):GlycosAminoGlycan Aqueous Dispersions: Toward Electrically Conductive Bioactive Materials for Neural Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. 2,5-Thiophenedicarboxylic acid, 99% 4282-31-9 India [ottokemi.com]
A Technical Guide to the Spectral and Synthetic Aspects of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics and synthetic pathways pertaining to 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid. The information is structured to assist researchers in the identification, synthesis, and further investigation of this compound.
Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 11.0 | Singlet (broad) | 2H | Carboxylic Acid (-COOH) |
| ~4.40 - 4.20 | Singlet or Multiplet | 4H | Dioxin Ring (-OCH₂CH₂O-) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 160 | Carboxylic Acid Carbonyl (C=O) |
| ~145 - 140 | Thiophene Ring (C-S) |
| ~115 - 110 | Thiophene Ring (C-C=O) |
| ~65 - 60 | Dioxin Ring (-CH₂) |
Solvent: DMSO-d₆
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| ~1200 | C-O stretch |
| ~1050 | C-O-C stretch (Dioxin) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 230.00 | [M]⁺ (Molecular Ion) |
| 186.01 | [M - CO₂]⁺ |
| 142.02 | [M - 2CO₂]⁺ |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid and the acquisition of its spectral data.
2.1. Synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic Acid
This synthesis is a two-step process involving the initial synthesis of the diethyl ester derivative followed by hydrolysis to yield the dicarboxylic acid.
Step 1: Synthesis of Diethyl 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylate
-
Reaction Setup: In a sealed reaction vessel, combine 3,4-dihydroxythiophene-2,5-dicarboxylate, an excess of 1,2-dichloroethane, and a suitable solvent such as acetonitrile.
-
Reaction Conditions: Heat the mixture to approximately 115°C and maintain this temperature for 2-3 hours under pressure.
-
Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a mixture of isopropanol and water.
Step 2: Hydrolysis to 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic Acid
-
Reaction Setup: Dissolve the purified diethyl ester in a solution of a strong base, such as sodium hydroxide, in a mixture of water and ethanol.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After cooling, acidify the reaction mixture with a strong acid, such as hydrochloric acid, until a precipitate forms. The solid product can then be collected by filtration, washed with cold water, and dried under vacuum.
2.2. Spectral Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer. The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared spectrometer. The solid sample can be prepared as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be performed using an electrospray ionization (ESI) source in negative ion mode to confirm the molecular weight and elemental composition.
Workflow and Pathway Visualizations
3.1. Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid.
3.2. Hypothetical Signaling Pathway
As the biological activity of 2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid is not yet established, the following diagram represents a hypothetical signaling pathway where the compound acts as an inhibitor of a generic kinase pathway, a common mechanism for drug candidates.
molecular weight of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid
An In-Depth Technical Guide to 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid
This technical guide provides a comprehensive overview of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid, a heterocyclic organic compound with significant potential in various scientific applications, including organic synthesis, materials science, and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Identification
2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid is characterized by a bicyclic structure that integrates both a dioxin and a thieno moiety.[1] The presence of two carboxylic acid functional groups contributes to its acidity and allows for the formation of salts or esters.[1] The compound is typically a solid at room temperature and is soluble in polar solvents.[1]
A summary of its key quantitative and identifying properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 230.19 g/mol | [2] |
| 230.1946 g/mol | [3][4] | |
| 230.20 g/mol | [5] | |
| Molecular Formula | C₈H₆O₆S | [1][2][3] |
| CAS Number | 18361-03-0 | [2][3][5] |
| InChI Key | NWIYUAISDYJVMZ-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1COC2=C(SC(=C2O1)C(=O)O)C(=O)O | [5] |
| Melting Point | 319.5-321.2 °C | [4] |
| Boiling Point (Predicted) | 482.6±45.0 °C | [4] |
| Density (Predicted) | 1.732±0.06 g/cm³ | [4] |
Experimental Protocols
Synthesis of Diethyl 2,3-dihydrothieno[3,4-b][1][5]dioxine-5,7-dicarboxylate
The following protocol describes the synthesis of the diethyl ester of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid, which serves as a key intermediate. This process involves the reaction of diethyl 2,5-dicarboxylate-3,4-dihydroxy sodium thiophene with 1,2-dichloroethane.[6]
Materials:
-
Diethyl 2,5-dicarboxylate-3,4-dihydroxy sodium thiophene (0.5 mol)
-
1,2-dichloroethane (1.01 mol, 100g)[6]
-
Acetonitrile (200 mL)[6]
-
Isopropanol
-
Water
Procedure:
-
Combine diethyl 2,5-dicarboxylate-3,4-dihydroxy sodium thiophene, 1,2-dichloroethane, and acetonitrile in an airtight container.[6]
-
Evacuate the container to a vacuum of 0.1 MPa and hold for 2 minutes.[6]
-
Heat the reaction mixture until the internal temperature reaches 115 °C. Maintain this temperature for 2 hours.[6]
-
Allow the mixture to cool to room temperature.[6]
-
Recover the solvent via distillation under reduced pressure to obtain a brown, oily solid.[6]
-
To the solid, add a mixture of 50 mL of isopropanol and 300 mL of water. Stir uniformly at 60 °C.[6]
-
Cool the mixture and filter to isolate a yellow solid.[6]
-
Wash the solid with 400 mL of water, stirring for 1 hour, to yield the wet product.[6]
-
Dry the solid to obtain diethyl 2,5-dicarboxylate-3,4-ethylenedioxythiophene. The reported yield is 95.9% with a purity of over 97%.[6]
Hydrolysis to Dicarboxylic Acid: The resulting diethyl ester can be hydrolyzed to the target 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid using standard ester hydrolysis procedures, such as refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide) followed by acidification.
Diagrams
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid, starting from the precursor materials.
Caption: Synthetic pathway for 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid.
References
- 1. CAS 18361-03-0: 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-di… [cymitquimica.com]
- 2. 18361-03-0 | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid - AiFChem [aifchem.com]
- 3. Thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid, 2,3-dihydr… [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. 2,3-Dihydro-thieno(3,4-b)(1,4)dioxin-5,7-dicarboxylic acid | C8H6O6S | CID 728841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid, 2,3-dihydro-, diethyl ester synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility Characteristics of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid (EDOT-DCA). Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility and provides detailed experimental protocols for researchers to determine these parameters in their own laboratory settings.
Core Concepts and Molecular Structure
3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid is a derivative of the well-known monomer 3,4-ethylenedioxythiophene (EDOT), which is a precursor to the conductive polymer PEDOT. The addition of two carboxylic acid functional groups at the 2 and 5 positions of the thiophene ring significantly alters the molecule's physicochemical properties, most notably its solubility. The presence of these polar, acidic groups introduces the potential for hydrogen bonding and salt formation, which are key determinants of its solubility profile.
Qualitative Solubility Data
The solubility of EDOT-DCA has been sparsely reported in the literature. The available information is summarized in the table below. It is important to note the contrast with its parent compound, EDOT, which is soluble in several organic solvents like ethanol, chloroform, and dimethyl sulfoxide, but immiscible with water.[1][2] The dicarboxylic acid derivative exhibits significantly different behavior.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | Slightly Soluble | [3][4][5] |
| Water | Insoluble (in neutral or acidic conditions) | Inferred from synthesis |
| Aqueous Base (e.g., NaOH) | Soluble (forms a salt) | Inferred from synthesis |
| Common Organic Solvents (e.g., Ethanol, Chloroform) | Poorly Soluble | Inferred from structural properties |
Note: Solubility in aqueous basic solutions and insolubility in acidic water is inferred from common synthesis procedures where the dicarboxylic acid is precipitated from a basic solution by acidification.
Experimental Protocols
Given the absence of comprehensive quantitative data, the following protocols are provided for researchers to determine the solubility of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid.
Protocol 1: Qualitative Solubility Determination
This protocol provides a straightforward method for classifying the solubility of EDOT-DCA in various solvents.
Materials:
-
3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid
-
Small test tubes
-
Vortex mixer
-
Selection of solvents:
-
Deionized water
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric acid (HCl) solution
-
Ethanol
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Add approximately 25 mg of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid to a small test tube.
-
Add 0.75 mL of the selected solvent to the test tube in small portions.
-
After each addition, shake the test tube vigorously using a vortex mixer for at least 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the compound dissolves completely, it is considered "soluble" in that solvent under these conditions. If a significant amount of solid remains, it is considered "insoluble" or "slightly soluble."
-
For water-soluble results, the pH of the solution can be tested with litmus paper to confirm acidic or basic properties.
Protocol 2: Quantitative Solubility Determination (Static Equilibrium Method)
This protocol describes a method to obtain a quantitative measure of solubility (e.g., in mg/mL or mol/L).
Materials:
-
3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid
-
Scintillation vials or other sealable glass vials
-
A constant temperature bath or shaker incubator
-
Analytical balance
-
Micropipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of standard solutions of known concentrations of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid in the chosen solvent to create a calibration curve.
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a constant temperature bath or shaker. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for any remaining solid to settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette. To avoid aspirating any solid particles, it is advisable to first centrifuge the vials at a high speed.
-
Dilute the supernatant with the solvent as necessary to fall within the linear range of the calibration curve.
-
Analyze the concentration of the diluted supernatant using HPLC or UV-Vis spectrophotometry by comparing the signal to the calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility at that temperature.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the study of EDOT-DCA solubility.
References
- 1. 2,5-Dicarboxylic acid-3,4-ethylenedioxythiophene - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. 2,5-Dicarboxylic acid-3,4-ethylene dioxythiophene CAS#: 18361-03-0 [m.chemicalbook.com]
- 5. 18361-03-0 CAS MSDS (2,5-Dicarboxylic acid-3,4-ethylene dioxythiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
fundamental electrochemical properties of substituted thiophenes
An In-depth Technical Guide to the Fundamental Electrochemical Properties of Substituted Thiophenes
For researchers, scientists, and professionals in drug development, understanding the electrochemical behavior of substituted thiophenes is paramount. These heterocyclic compounds are not only foundational building blocks for conductive polymers and materials in organic electronics but also serve as key pharmacophores in numerous pharmaceuticals.[1][2] Their utility is deeply rooted in their rich redox chemistry, which can be precisely tuned by altering the substituents on the thiophene ring.
This guide provides a detailed exploration of the core electrochemical properties of substituted thiophenes, methodologies for their characterization, and the underlying principles governing their behavior.
Core Electrochemical Properties
The electrochemical characteristics of thiophenes are dominated by their aromatic, electron-rich nature.[3] The sulfur heteroatom readily donates its lone pair of electrons into the π-system, facilitating oxidation and influencing the molecule's electronic structure.
Redox Behavior: Oxidation and Reduction
The primary electrochemical process for thiophenes is oxidation. This involves the removal of an electron from the molecule's Highest Occupied Molecular Orbital (HOMO) to form a radical cation.[4] This initial oxidation is often the first step in electropolymerization. The potential at which this occurs is a critical parameter and is highly sensitive to the nature of the substituents on the thiophene ring.
-
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, or amino groups increase the electron density of the thiophene ring. This destabilizes the HOMO, raising its energy level and making the molecule easier to oxidize. Consequently, thiophenes with EDGs exhibit lower oxidation potentials.
-
Electron-Withdrawing Groups (EWGs): Substituents such as cyano, nitro, or carbonyl groups decrease the electron density of the ring. This stabilizes the HOMO, lowering its energy level and making the molecule more difficult to oxidize, resulting in higher oxidation potentials.
Reduction of the thiophene ring is less common and occurs at very negative potentials. However, the introduction of strong electron-withdrawing groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making reduction more accessible.[4]
Electropolymerization
One of the most significant electrochemical reactions of thiophenes is electropolymerization.[5] This process involves the repeated oxidation of thiophene monomers, which then couple to form a conductive polymer film (polythiophene) on the electrode surface.[5][6] The generally accepted mechanism proceeds through the formation of a radical cation, which then couples with another radical cation or a neutral monomer.[7] This process is highly dependent on the oxidation potential of the monomer; monomers that are easier to oxidize generally polymerize at lower potentials.[8] For instance, the polymerization of thiophene occurs at approximately 1.6 V, while the dimer, 2,2'-bithiophene, polymerizes at a lower potential of around 1.0 V.[8] The properties of the resulting polythiophene film, such as conductivity, stability, and morphology, are directly influenced by the substituents on the original monomer and the electrochemical conditions used for polymerization.[6]
HOMO/LUMO Energy Levels and the Electrochemical Band Gap
The HOMO and LUMO energy levels are fundamental electronic properties that dictate the redox behavior and optical characteristics of substituted thiophenes.
-
HOMO Level: Corresponds to the energy required to remove an electron (oxidation). A higher HOMO energy level means the compound is easier to oxidize. This can be estimated from the onset potential of the first oxidation peak in a cyclic voltammogram.[9]
-
LUMO Level: Corresponds to the energy released when an electron is added (reduction). A lower LUMO energy level indicates the compound is easier to reduce. This can be estimated from the onset potential of the first reduction peak.[9]
-
Electrochemical Band Gap (E_g): The difference between the HOMO and LUMO energy levels (E_g = E_LUMO - E_HOMO). This value is crucial for applications in organic electronics, as it determines the energy of light absorption and emission. Substituents that raise the HOMO and lower the LUMO lead to a smaller band gap.[10]
The relationship between substituent type and energy levels is a key principle in designing thiophene-based materials with specific electronic properties.[11]
Data Presentation: Electrochemical Properties of Selected Thiophenes
The following tables summarize key electrochemical data for unsubstituted and substituted thiophenes, providing a basis for comparison. Potentials are typically reported versus a standard reference electrode like Ag/AgCl or the Ferrocene/Ferrocenium (Fc/Fc+) redox couple.
Table 1: Oxidation Potentials of Substituted Thiophenes and Oligothiophenes.
| Compound | Substituent(s) | Oxidation Potential (E_pa, V vs. Ag/AgCl) | Reference |
| Thiophene | None | ~1.6 - 2.0 | [8] |
| 3-Methylthiophene | 3-Methyl | Not specified, but lower than thiophene | [12] |
| 2,2'-Bithiophene | None | ~1.0 - 1.2 | [8] |
| 2,2':5',2"-Terthiophene | None | +0.95 | [13] |
| 5-Bromo-2,2':5',2"-Terthiophene | 5-Bromo | +1.09 | [13] |
| 5-Ethynyl-2,2':5',2"-Terthiophene | 5-Ethynyl | +1.15 | [13] |
| 2',5'-dibutyloxy-3-phenylthiophene | 2',5'-dibutyloxy, 3-phenyl | +1.05 | [12] |
Table 2: Estimated HOMO/LUMO Levels and Band Gaps.
| Compound | E_ox (onset, V vs. Fc/Fc+) | E_red (onset, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | E_g (electrochemical, eV) | Reference |
| 4,4′-Bibenzo[c]thiophene (BBT-1) | +0.65 | Not observed | -5.45 | - | - | [14] |
| 1,1′-Si-4,4′-BBT (BBT-2) | +0.68 | Not observed | -5.48 | - | - | [14] |
| 1,1′,3,3′-Si-4,4′-BBT (BBT-3) | +0.72 | Not observed | -5.52 | - | - | [14] |
| Terphenyl-based D-π-A | N,N-diethyl (D), formyl (A) | +0.89 | -1.54 | -5.33 | -3.14 | 2.19 |
| Terthiophene-based D-π-A | N,N-diethyl (D), formyl (A) | +0.61 | -1.74 | -5.05 | -2.86 | 2.19 |
| 2,5-diphenylthiophene D-π-A | N,N-diethyl (D), formyl (A) | +0.76 | -1.63 | -5.20 | -2.97 | 2.23 |
Note: HOMO/LUMO values are often estimated from cyclic voltammetry data using empirical formulas, typically referenced to the Fc/Fc+ couple (E_HOMO = -[E_ox,onset + 4.8] eV; E_LUMO = -[E_red,onset + 4.8] eV). Absolute values can vary based on the reference energy level used.
Experimental Protocol: Cyclic Voltammetry
Cyclic Voltammetry (CV) is the most widely used technique to investigate the redox properties of substituted thiophenes.[15][16] It provides information on oxidation and reduction potentials, the reversibility of electron transfer processes, and reaction kinetics.[9][15]
Materials and Equipment
-
Potentiostat: The instrument that applies the potential and measures the current.
-
Electrochemical Cell: A glass container to hold the solution.
-
Three-Electrode System:
-
Working Electrode (WE): An inert material where the reaction of interest occurs (e.g., glassy carbon, platinum, or gold disk electrode).[12]
-
Reference Electrode (RE): Provides a stable potential reference (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit (e.g., platinum wire).[8]
-
-
Analyte: The substituted thiophene compound of interest (~1-5 mM concentration).[17][16]
-
Solvent: A high-purity, electrochemically stable solvent (e.g., acetonitrile, dichloromethane).[8]
-
Supporting Electrolyte: An inert salt to ensure solution conductivity (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - [NBu₄][PF₆] or lithium perchlorate - LiClO₄).[17][18]
-
Inert Gas: Nitrogen or Argon to deoxygenate the solution.
Procedure
-
Electrode Preparation: Polish the working electrode with alumina slurry to ensure a clean, reproducible surface, then rinse with solvent and dry.
-
Solution Preparation:
-
Cell Assembly:
-
Place the analyte solution into the electrochemical cell.
-
Insert the three electrodes, ensuring the tip of the reference electrode is close to the working electrode to minimize potential drop.[19]
-
-
Deoxygenation: Bubble inert gas through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Background Scan: Run a CV scan of the electrolyte solution without the analyte to determine the solvent's electrochemical window and identify any impurities.[20]
-
Analyte Scan:
-
Set the experimental parameters on the potentiostat: initial potential, final (switching) potential, and scan rate (e.g., 100 mV/s).[13]
-
Run the cyclic voltammogram, sweeping the potential from the initial value to the switching potential and back.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the redox process.
-
Data Analysis
-
Peak Potentials (E_pa, E_pc): The potential at which the anodic (oxidation) and cathodic (reduction) peak currents occur.[21]
-
Formal Potential (E°'): For a reversible process, the formal potential can be estimated as the midpoint of the anodic and cathodic peak potentials: E°' = (E_pa + E_pc) / 2.[22]
-
Onset Potentials (E_onset): The potential at which the faradaic current begins to increase significantly. This is determined by finding the intersection of tangents drawn on the baseline and the rising portion of the peak.[9][17] Onset potentials are used to estimate HOMO and LUMO energy levels.
Visualizations
The following diagrams illustrate key concepts and workflows related to the electrochemistry of substituted thiophenes.
Caption: Effect of substituents on the HOMO level and oxidation potential of thiophenes.
Caption: A typical workflow for characterizing a thiophene derivative using cyclic voltammetry.
Caption: Key steps in the electrochemical formation of a polythiophene film.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. openriver.winona.edu [openriver.winona.edu]
- 9. ossila.com [ossila.com]
- 10. Synthesis, and optical and electrochemical properties of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives with the same or different aryl substituents on the thiophene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. HOMO inversion as a strategy for improving the light-absorption properties of Fe( ii ) chromophores - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02926H [pubs.rsc.org]
- 12. Electrochemical Behaviours of Substituted Thiophenes [etd.aau.edu.et]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanoscience.com [nanoscience.com]
- 16. Video: Cyclic Voltammetry CV: Measuring Redox Potentials and Currents [jove.com]
- 17. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Electrochemical organic reactions: A tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 21. A Comprehensive Guide to Cyclic Voltammetry(CV) [neware.net]
- 22. researchgate.net [researchgate.net]
Thieno[3,4-b]dioxine: A Scion of Therapeutic Potential in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[3,4-b]dioxine compound family, a class of heterocyclic molecules, is emerging as a scaffold of significant interest in the field of medicinal chemistry. While research into its specific biological activities is still in its nascent stages, the broader family of thieno-fused heterocyclic compounds has demonstrated a wide range of pharmacological effects, including potent anticancer and kinase inhibitory activities. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and future potential of the thieno[3,4-b]dioxine core and its closely related isomers, offering a valuable resource for professionals engaged in the pursuit of novel therapeutic agents.
A Note on the Current State of Research
It is important to preface this guide by acknowledging that while the thieno[3,4-b]dioxine scaffold holds considerable promise, there is a notable scarcity of publicly available quantitative biological data and defined signaling pathways specifically attributed to this compound family. Consequently, this document will present detailed synthetic protocols for thieno[3,4-b]dioxine derivatives and will broaden its scope to include the well-documented biological activities of the wider class of thieno-fused heterocycles to provide a comprehensive context for the potential of this chemical space.
Synthesis of the Thieno[3,4-b]dioxine Core
The synthesis of the 2,3-dihydrothieno[3,4-b][1][2]dioxine backbone is a key step in the development of novel derivatives. The following protocols provide detailed methodologies for the preparation of key intermediates.
Experimental Protocol 1: Synthesis of 2-Chloromethyl-2,3-dihydrothieno[3,4-b][1][2]dioxine
This protocol details the synthesis of an important intermediate for further functionalization.
Procedure:
-
To a three-necked flask equipped with an argon purge, add 3,4-dimethoxythiophene (1.14 g, 7.9 mmol), 3-chloro-1,2-propanediol (2.45 g, 22.2 mmol), p-toluenesulfonic acid monohydrate (0.151 g, 0.81 mmol), and dry toluene (27 ml).
-
Reflux the mixture for 12 hours.
-
Add an additional portion of 3-chloro-1,2-propanediol (2.45 g, 22.2 mmol) and continue to reflux for another 3 hours.
-
Allow the reaction mixture to cool to room temperature for further workup and purification.
A general workflow for the synthesis of functionalized thieno[3,4-b]dioxine derivatives can be visualized as follows:
Caption: Synthetic workflow for thieno[3,4-b]dioxine derivatives.
Experimental Protocol 2: Synthesis of 2,3-Dihydrothieno[3,4-b][1][2]dioxine-2-carboxylic Acid
This versatile building block allows for a wide range of subsequent chemical modifications, including amidation and esterification, facilitating the creation of diverse compound libraries for biological screening.[1] While specific, detailed public protocols for its synthesis are limited, it is commercially available and serves as a crucial starting point for many synthetic routes. One vendor suggests its potential as a potent antifungal agent targeting 3-ketoacyl-ACP synthase III (FabH), an essential enzyme in fungal fatty acid biosynthesis.[]
Biological Activities of Thieno-Fused Heterocyclic Compounds
While specific quantitative data for the thieno[3,4-b]dioxine family is limited, extensive research on isomeric thieno-fused systems provides valuable insights into their therapeutic potential. The following tables summarize the anticancer and kinase inhibitory activities of various thieno-fused compounds.
Anticancer Activity of Thieno-Fused Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-b]pyridines | H460 (Lung Cancer) | 16.95 | [4] |
| Thieno[2,3-d]pyrimidines | HCT-116 (Colon Cancer) | 2.80 | [5] |
| Thieno[2,3-d]pyrimidines | HepG2 (Liver Cancer) | 4.10 | [5] |
| Thieno[3,2-c]pyridines | BTK Enzyme | 0.0128 | [6] |
| Dioxo-benzo[b]thiophene | Breast Cancer Cells | 3.2 (GI50) | [7] |
| Thieno[2,3-c]pyridines | HSC3 (Head and Neck Cancer) | 10.8 | [8] |
| Thieno[2,3-c]pyridines | T47D (Breast Cancer) | 11.7 | [8] |
| Thieno[2,3-c]pyridines | RKO (Colorectal Cancer) | 12.4 | [8] |
| Thienyl-Based Kinase Inhibitor | Huh-7 (Hepatocellular Carcinoma) | 0.29 | [2] |
| Thienyl-Based Kinase Inhibitor | SNU-449 (Hepatocellular Carcinoma) | 0.53 | [2] |
Kinase Inhibitory Activity of Thieno-Fused Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidines | VEGFR-2 | 0.23 | [5] |
| Thieno[3,2-c]pyridines | BTK | 0.0128 | [6] |
| Thienyl-Based Kinase Inhibitor | VEGFR-2 | 3.31 | [2] |
| Dioxo-benzo[b]thiophene | YAP-TEAD Interaction | 12.7 | [7] |
Mechanism of Action: A Look at "Dioxin-Like" Compounds
The mechanism of action for many "dioxin-like" compounds involves interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This interaction can trigger a cascade of cellular events, including enzyme induction and altered gene expression, which can lead to various biological effects. While this provides a potential starting point for investigation, the specific signaling pathways modulated by thieno[3,4-b]dioxine derivatives remain to be elucidated.
A generalized workflow for the discovery and development of novel kinase inhibitors, a potential application for the thieno[3,4-b]dioxine family, is depicted below.
Caption: Drug discovery workflow for kinase inhibitors.
Future Perspectives and Conclusion
The thieno[3,4-b]dioxine compound family represents a promising, yet largely unexplored, frontier in drug discovery. The synthetic accessibility of its core structure, coupled with the demonstrated biological activities of related thieno-fused heterocycles, strongly suggests its potential as a source of novel therapeutic agents.
Future research should focus on:
-
Expansion of Compound Libraries: The development of diverse libraries of thieno[3,4-b]dioxine derivatives is crucial for comprehensive biological screening.
-
Systematic Biological Evaluation: High-throughput screening of these libraries against various biological targets, including a wide range of kinases and cancer cell lines, is necessary to identify promising lead compounds.
-
Elucidation of Mechanisms of Action: In-depth studies are required to understand the specific molecular targets and signaling pathways modulated by biologically active thieno[3,4-b]dioxine derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of dioxo-benzo[b]thiophene derivatives as potent YAP-TEAD interaction inhibitors for treating breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Electropolymerization of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid
Introduction
This document provides a detailed protocol for the electrochemical polymerization of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid, a functionalized derivative of 3,4-ethylenedioxythiophene (EDOT). The resulting polymer, a carboxylic acid-functionalized poly(3,4-ethylenedioxythiophene) (PEDOT), is of significant interest for applications in biomedical devices, sensors, and energy storage due to its conductivity, biocompatibility, and the ability to be further modified at the carboxylic acid sites. The protocol is intended for researchers in materials science, chemistry, and drug development.
Electropolymerization is a versatile technique to deposit thin films of conductive polymers directly onto an electrode surface.[1] This method allows for precise control over film thickness and morphology by adjusting electrochemical parameters.[1] While specific protocols for the dicarboxylic acid derivative are not widely published, the methodology is based on established procedures for EDOT and other carboxylic acid-functionalized EDOT monomers.[2][3]
Materials and Equipment
Monomer and Reagents:
-
2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid (EDOT-diCOOH)
-
Supporting Electrolyte (e.g., Lithium perchlorate (LiClO₄), Tetrabutylammonium perchlorate (TBAP))
-
Solvent (e.g., Acetonitrile (ACN), Propylene carbonate (PC), Dichloromethane (DCM))
-
Deionized water for cleaning
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Glassy Carbon Electrode (GCE), Platinum (Pt) or Gold (Au) disk electrode)
-
Counter Electrode (e.g., Platinum foil or wire)[4]
-
Reference Electrode (e.g., Ag/AgCl (in saturated KCl), Saturated Calomel Electrode (SCE))[4]
-
Nitrogen or Argon gas cylinder with tubing for deoxygenation
-
Standard laboratory glassware
-
Ultrasonic bath
Experimental Protocols
1. Electrode Preparation
-
Cleaning the Working Electrode: Thoroughly clean the working electrode to ensure a uniform and adherent polymer film.
-
For ITO or GCE: Sonicate in a sequence of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
For Pt or Au electrodes: Polish with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol.
-
-
Drying: Dry the cleaned electrodes under a stream of nitrogen or in an oven at a low temperature (e.g., 60 °C).
2. Preparation of the Electrolyte Solution
-
Dissolve the monomer, 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid, and the supporting electrolyte in the chosen solvent. A typical starting concentration for the monomer is in the range of 10-50 mM, and for the supporting electrolyte, 0.1 M. The solubility of the dicarboxylic acid monomer may require optimization of the solvent system.
-
Deoxygenation: Purge the solution with dry nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution during the experiment.
3. Electropolymerization Procedure
The most common technique for electropolymerization is cyclic voltammetry (CV), which cycles the potential of the working electrode and allows for monitoring of the polymer film growth.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working, counter, and reference electrodes. Ensure the electrodes are immersed in the deoxygenated monomer solution.
-
Cyclic Voltammetry (CV) Parameters:
-
Potential Window: The potential range should be chosen to encompass the oxidation potential of the monomer. A typical starting range for EDOT derivatives is -0.6 V to +1.2 V vs. Ag/AgCl.[5] The exact onset of oxidation should be determined experimentally with an initial exploratory scan.
-
Scan Rate: A scan rate of 20-100 mV/s is generally suitable.[4][5] A common starting point is 50 mV/s.
-
Number of Cycles: The desired film thickness will determine the number of cycles. Typically, 5-20 cycles are performed. The current in the voltammogram should increase with each cycle, indicating the deposition of a conductive polymer film.
-
-
Post-Polymerization:
-
After polymerization, carefully remove the working electrode from the solution.
-
Rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.
-
Dry the film gently with a stream of nitrogen.
-
4. Characterization of the Polymer Film
To confirm the successful deposition and to characterize the properties of the polymer film, perform the following:
-
Electrochemical Characterization: Place the polymer-coated electrode in a monomer-free electrolyte solution and run cyclic voltammetry. The resulting CV will show the characteristic redox behavior of the polymer film and can be used to assess its stability and charge storage capacity.
-
Spectroscopic Characterization: Techniques like UV-Vis, FT-IR, and Raman spectroscopy can be used to confirm the chemical structure of the polymer.
-
Morphological Characterization: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be employed to study the surface morphology and thickness of the deposited film.
Data Presentation
The following table summarizes typical experimental parameters for the electropolymerization of EDOT and its derivatives, which can be used as a starting point for optimizing the protocol for 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid.
| Parameter | Typical Range | Reference |
| Monomer Concentration | 10 mM - 0.1 M | [6][7] |
| Supporting Electrolyte | 0.1 M LiClO₄, TBAP, etc. | [7] |
| Solvent | Acetonitrile, Propylene Carbonate, Water | [5][8] |
| Potential Window (vs. Ag/AgCl) | -1.0 V to +1.5 V | [4][5] |
| Scan Rate | 10 - 100 mV/s | [4][5] |
| Number of Cycles | 5 - 20 | General Practice |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the electropolymerization process.
Caption: Workflow for the electropolymerization of EDOT-diCOOH.
Caption: Mechanism of electropolymerization of EDOT-diCOOH.
References
- 1. Frontiers | Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) [frontiersin.org]
- 2. Electrochemical synthesis and characterization of poly(3,4-ethylenedioxythiophene) (PEDOT) and PEDOT derivatives [udspace.udel.edu]
- 3. researchgate.net [researchgate.net]
- 4. PEDOT Electrochemical Polymerization Improves Electrode Fidelity and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
Applications of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic Acid in Organic Electronics: A Review of Potential
Introduction
2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid, a derivative of the well-established 3,4-ethylenedioxythiophene (EDOT) monomer, presents a compelling yet underexplored building block for the synthesis of novel conjugated polymers for organic electronic applications. The incorporation of carboxylic acid functionalities directly onto the EDOT core offers intriguing possibilities for modulating the electronic properties, solubility, and processability of the resulting polymers. These characteristics are critical for advancing the performance of organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Despite its potential, a comprehensive review of the existing scientific literature reveals a significant gap in the application of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid as a primary monomer in the active layers of organic electronic devices. While the parent polymer, poly(3,4-ethylenedioxythiophene) (PEDOT), is ubiquitously used as a hole transport layer, the dicarboxylic acid derivative remains largely uninvestigated for the synthesis of the primary photoactive or charge-transporting polymers.
This document aims to provide a forward-looking perspective on the potential applications of this monomer, drawing parallels from the broader field of conjugated polymer chemistry and highlighting the opportunities it presents for researchers and materials scientists.
Potential Applications and Research Directions
The presence of two carboxylic acid groups on the thiophene ring of the EDOT structure can be leveraged in several ways to design high-performance organic electronic materials.
Enhanced Solubility and Processability
One of the primary challenges in the development of new conjugated polymers is achieving good solubility in common organic solvents, which is crucial for solution-based fabrication techniques like spin-coating and printing. The carboxylic acid groups can be esterified with various alkyl chains to significantly enhance the solubility of the resulting polymers. This would allow for better control over film morphology and, consequently, device performance.
Tuning of Electronic Properties
The electron-withdrawing nature of the carboxylic acid or ester groups can be expected to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. This tuning of the frontier energy levels is a key strategy in designing materials for:
-
Organic Solar Cells (OSCs): By lowering the HOMO level, a higher open-circuit voltage (Voc) can be achieved in bulk heterojunction solar cells. The ability to systematically modify the ester groups would provide a fine-tuning knob for optimizing the energy level alignment with various fullerene and non-fullerene acceptors.
-
n-Type Organic Field-Effect Transistors (OFETs): The electron-withdrawing substituents can promote n-type (electron-transporting) behavior in the polymer, a class of materials that is less common than their p-type (hole-transporting) counterparts.
Post-Polymerization Modification
The carboxylic acid functionalities offer a reactive handle for post-polymerization modification. This could involve amidation or esterification with functional moieties to introduce specific properties, such as cross-linking capabilities for enhanced device stability or the attachment of sensing units for chemical or biological sensor applications.
Illustrative Polymerization Pathway
A potential synthetic route to incorporate 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid into a conjugated polymer backbone for organic electronic applications is through a Stille or Suzuki cross-coupling reaction. The dicarboxylic acid would first need to be esterified and then halogenated (e.g., brominated) to create a polymerizable monomer.
Caption: A conceptual workflow for the synthesis and application of polymers derived from 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid.
Hypothetical Performance Data
While no experimental data currently exists for devices utilizing polymers from this specific monomer, we can hypothesize potential performance targets based on related materials. The following table presents a hypothetical comparison of a polymer derived from 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid (denoted as P(EDOT-DCE)) with a standard polymer like P3HT in an organic solar cell.
| Polymer | HOMO (eV) | LUMO (eV) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| P3HT | -5.2 | -3.2 | ~4-5 | ~0.6 | ~10-12 | ~0.6 |
| P(EDOT-DCE) (Hypothetical) | -5.4 | -3.4 | >6 | >0.8 | >10 | >0.65 |
Note: This data is purely hypothetical and intended to illustrate the potential advantages of using this monomer.
Proposed Experimental Protocols
For researchers interested in exploring the potential of this monomer, the following experimental protocols are proposed as a starting point.
Protocol 1: Synthesis of Diethyl 2,3-dihydrothieno[3,4-b][1][2]dioxine-5,7-dicarboxylate
-
Materials: 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid, absolute ethanol, concentrated sulfuric acid.
-
Procedure:
-
Suspend the dicarboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 24-48 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure diethyl ester.
-
Protocol 2: Bromination of the Diethyl Ester
-
Materials: Diethyl 2,3-dihydrothieno[3,4-b][1][2]dioxine-5,7-dicarboxylate, N-bromosuccinimide (NBS), dimethylformamide (DMF).
-
Procedure:
-
Dissolve the diethyl ester in DMF in a flask protected from light.
-
Add NBS (2.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the dibrominated monomer by column chromatography.
-
Protocol 3: Polymerization via Stille Coupling
-
Materials: Dibrominated monomer, a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene), Pd(PPh₃)₄ catalyst, anhydrous toluene.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the dibrominated monomer, the distannylated comonomer, and the palladium catalyst in anhydrous toluene.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux for 48-72 hours.
-
Cool the mixture and precipitate the polymer by pouring it into methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, hexane, and chloroform to remove catalyst residues and oligomers.
-
Dry the final polymer under vacuum.
-
Conclusion
2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid stands as a promising but untapped resource in the vast landscape of organic electronic materials. Its inherent functionalities offer a versatile platform for the rational design of new conjugated polymers with tailored properties. The lack of existing research presents a significant opportunity for pioneering work in this area. The synthetic pathways and potential performance benefits outlined here provide a roadmap for future investigations that could lead to the development of next-generation organic electronic devices. Further research is strongly encouraged to synthesize and characterize polymers based on this monomer and to evaluate their performance in OSCs, OLEDs, and OFETs.
References
Application Notes and Protocols for the Synthesis of PEDOT Derivatives Using Dicarboxylic Acid Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives utilizing dicarboxylic acid monomers. The methodologies cover the synthesis of dicarboxylic acid-functionalized EDOT monomers, their subsequent polymerization, and the use of dicarboxylic acids as additives to modify PEDOT:PSS properties.
Part 1: Synthesis of PEDOT Derivatives from Dicarboxylic Acid-Functionalized EDOT Monomers
The introduction of carboxylic acid functionalities onto the EDOT monomer allows for the creation of PEDOT derivatives with tunable properties and sites for further bioconjugation.
Application Note 1: Synthesis of Carboxyl-EDOT Monomer
A common route to synthesizing a carboxyl-functionalized EDOT monomer (EDOT-COOH) is a two-step process starting from a commercially available glycerate derivative. This method provides a shorter synthetic pathway compared to older methods.[1]
Experimental Protocol: Two-Step Synthesis of Carboxyl-EDOT (EDOT-COOH)
Materials:
-
Methyl glycerate
-
3,4-dimethoxythiophene
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of EDOT-Methyl Ester
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve methyl glycerate (1.0 eq) and 3,4-dimethoxythiophene (1.1 eq) in toluene.
-
Add a catalytic amount of p-Toluenesulfonic acid (0.05 eq).
-
Reflux the mixture for 12 hours, azeotropically removing water.
-
After cooling to room temperature, wash the solution with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain EDOT-methyl ester.
Step 2: Hydrolysis to EDOT-Acid (Carboxyl-EDOT)
-
Dissolve the EDOT-methyl ester (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (3.0 eq) and stir the mixture at 60°C for 4 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the aqueous solution to a pH of 2 with 1M HCl.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to yield the final product, Carboxyl-EDOT (EDOT-COOH).
Diagram of the Synthesis Workflow for Carboxyl-EDOT
Application Note 2: Polymerization of Carboxyl-EDOT
Carboxyl-EDOT can be polymerized or copolymerized with neat EDOT through chemical or electrochemical methods to yield PEDOT-COOH.
Experimental Protocol: Chemical Oxidative Polymerization of EDOT-COOH
Materials:
-
Carboxyl-EDOT (EDOT-COOH) monomer
-
3,4-ethylenedioxythiophene (EDOT) monomer
-
Poly(styrenesulfonic acid) (PSSH) solution
-
Iron(III) sulfate (Fe₂(SO₄)₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of PSSH.
-
Add the desired ratio of EDOT-COOH and EDOT monomers to the PSSH solution and stir until fully dissolved.
-
In a separate flask, prepare an aqueous solution of the oxidant, ammonium persulfate, and the catalyst, iron(III) sulfate.
-
Add the oxidant/catalyst solution to the monomer solution dropwise while stirring vigorously.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Terminate the polymerization by adding a small amount of methanol.
-
Purify the resulting PEDOT-COOH:PSS dispersion by dialysis against deionized water for 48 hours to remove unreacted monomers and by-products.
Diagram of the Chemical Polymerization Workflow
Part 2: Dicarboxylic Acids as Additives for PEDOT:PSS
Dicarboxylic acids can be used as secondary dopants to enhance the conductivity of commercially available PEDOT:PSS dispersions. The effectiveness of the doping is influenced by the acidity (pKa) and chain length of the dicarboxylic acid.[2]
Application Note 3: Doping of PEDOT:PSS with Dicarboxylic Acids
This protocol describes a general method for treating PEDOT:PSS films with a dicarboxylic acid solution to improve their electrical properties.
Experimental Protocol: Dicarboxylic Acid Treatment of PEDOT:PSS Films
Materials:
-
PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH 1000)
-
Dicarboxylic acid (e.g., succinic acid, adipic acid, etc.)
-
Deionized water or an organic solvent (e.g., isopropanol)
-
Substrate (e.g., glass, PET)
Procedure:
-
Prepare PEDOT:PSS films on the desired substrate by spin-coating or drop-casting.
-
Dry the films at a specified temperature (e.g., 120°C for 10 minutes).
-
Prepare solutions of different dicarboxylic acids at various concentrations in a suitable solvent.
-
Immerse the dried PEDOT:PSS films in the dicarboxylic acid solutions for a set time (e.g., 10 minutes).
-
Remove the films from the solution and rinse with the solvent used for the acid solution to remove excess acid.
-
Dry the treated films under vacuum or in an oven at a moderate temperature (e.g., 80°C).
-
Characterize the conductivity of the films using a four-point probe.
Data Presentation: Effect of Dicarboxylic Acid Doping on PEDOT:PSS Conductivity
The following table summarizes representative data on the effect of various acid treatments on the conductivity of PEDOT:PSS. Note that direct comparative studies across a range of dicarboxylic acids are limited, and the data below is compiled from various sources with different experimental conditions.
| Dicarboxylic Acid | Concentration | Treatment Time (min) | Solvent | Initial Conductivity (S/cm) | Final Conductivity (S/cm) | Reference |
| Formic Acid | 10 M | 5 | Water | ~1 | ~2050 | [3] |
| Sulfuric Acid | 80 wt% | 1 | Water | ~1 | ~2673 | [4] |
| Succinic Acid | Data not available | |||||
| Adipic Acid | Data not available | |||||
| Maleic Acid | 3.0 M | - | Water | ~1 | - |
Part 3: Dicarboxylic Acids as Cross-linking Agents for PEDOT:PSS
Dicarboxylic acids can be used to cross-link PEDOT:PSS films, which can improve their stability in aqueous environments, a crucial factor for bioelectronic applications.
Application Note 4: Cross-linking of PEDOT:PSS with Dicarboxylic Acids
This protocol outlines a method for cross-linking PEDOT:PSS films using a dicarboxylic acid and a catalyst, often facilitated by heat.
Experimental Protocol: Dicarboxylic Acid Cross-linking of PEDOT:PSS Films
Materials:
-
PEDOT:PSS aqueous dispersion
-
Dicarboxylic acid (e.g., succinic acid, glutaric acid)
-
Ethylene glycol (as a plasticizer and to aid esterification)
-
An acid catalyst (e.g., p-toluenesulfonic acid)
-
Substrate
Procedure:
-
To the PEDOT:PSS dispersion, add ethylene glycol and the chosen dicarboxylic acid.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture thoroughly to ensure homogeneity.
-
Deposit the mixture onto a substrate using spin-coating or drop-casting.
-
Heat the film at an elevated temperature (e.g., 140°C) for a specified time (e.g., 60 minutes) to induce the esterification reaction between the hydroxyl groups of ethylene glycol and the carboxylic acid groups, as well as the sulfonic acid groups of PSS, forming a cross-linked network.
-
Wash the film with deionized water to remove any unreacted components.
-
Dry the cross-linked film.
Data Presentation: Properties of Dicarboxylic Acid Cross-linked PEDOT:PSS
Quantitative data on the direct comparison of different dicarboxylic acids as cross-linkers for PEDOT:PSS is sparse. The effectiveness of cross-linking can be evaluated by measuring changes in film stability (e.g., swelling ratio in water) and conductivity.
| Dicarboxylic Acid | Cross-linking Temp. (°C) | Swelling Ratio (%) | Conductivity Change | Reference |
| Succinic Acid | Data not available | |||
| Glutaric Acid | Data not available | |||
| Adipic Acid | Data not available |
Further research is required to provide a comprehensive comparative table for the effects of different dicarboxylic acid cross-linkers.
Diagram of the Cross-linking Relationship
References
detailed protocol for synthesizing conductive polymers from thiophene monomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of conductive polythiophene from thiophene monomers through two primary methods: chemical oxidative polymerization and electrochemical polymerization. These protocols are designed to be accessible to researchers and scientists in various fields, including materials science and drug development, where conductive polymers are gaining interest for applications such as sensors and drug delivery systems. This guide includes comprehensive experimental procedures, tables summarizing key quantitative data from various synthetic approaches, and detailed characterization methods. Additionally, visual workflows for each synthetic route are presented using Graphviz diagrams to facilitate a clear understanding of the experimental processes.
Introduction
Polythiophenes are a class of conjugated polymers that exhibit significant electrical conductivity upon doping.[1] Their environmental stability, ease of synthesis, and tunable properties make them attractive materials for a wide range of applications, including organic electronics, sensors, and biomedical devices.[2] The synthesis of polythiophene typically proceeds via the polymerization of thiophene monomers, which can be achieved through chemical or electrochemical methods.[3] The choice of synthetic route can significantly influence the resulting polymer's properties, such as molecular weight, regioregularity, and conductivity.[1] This document outlines standardized protocols for both chemical and electrochemical synthesis of polythiophene, providing a foundation for reproducible and controlled polymer preparation.
Chemical Oxidative Polymerization of Thiophene
Chemical oxidative polymerization is a widely used method for synthesizing polythiophene due to its simplicity and scalability.[4] This method typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of thiophene monomers in an organic solvent.[2][5]
Experimental Protocol
Materials:
-
Thiophene (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Chloroform (solvent)
-
Methanol (for washing)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or a three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Soxhlet extractor
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve a specific molar equivalent of anhydrous FeCl₃ in dry chloroform. Stir the resulting suspension vigorously.[6]
-
Monomer Addition: Dissolve the thiophene monomer in a separate volume of dry chloroform. Add this monomer solution dropwise to the stirred FeCl₃ suspension at room temperature.[7]
-
Polymerization: Allow the reaction to proceed for a designated time (typically 2 to 24 hours) under continuous stirring. The reaction mixture will gradually darken as the polythiophene precipitates.[7][8]
-
Precipitation and Collection: After the reaction is complete, precipitate the polymer by adding the reaction mixture to a large excess of methanol.[6] Collect the solid polythiophene by vacuum filtration.
-
Purification: Wash the collected polymer thoroughly with methanol to remove any unreacted monomer, oxidant, and oligomers. Further purification can be achieved by Soxhlet extraction with methanol and subsequently with a solvent in which the polymer is soluble (e.g., chloroform or tetrahydrofuran) to fractionate the polymer by molecular weight.[7]
-
Drying: Dry the purified polythiophene under vacuum to obtain a dark-colored powder.
Chemical Synthesis Workflow
Caption: Workflow for chemical oxidative polymerization of thiophene.
Electrochemical Polymerization of Thiophene
Electrochemical polymerization offers precise control over the polymerization process and allows for the direct deposition of a conductive polythiophene film onto an electrode surface.[3] This method is particularly useful for fabricating devices where a thin, uniform conductive coating is required.
Experimental Protocol
Materials:
-
Thiophene (monomer)
-
Acetonitrile (solvent)
-
Supporting electrolyte (e.g., Lithium perchlorate (LiClO₄) or Tetrabutylammonium tetrafluoroborate (TBABF₄))[9][10]
-
Argon or Nitrogen gas (for inerting the electrolyte solution)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or gold)[9]
-
Counter electrode (e.g., Platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))[9]
Procedure:
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte in acetonitrile. Add the thiophene monomer to this solution to the desired concentration. De-gas the solution with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization: The polymerization can be carried out using several electrochemical techniques:
-
Potentiostatic: Apply a constant potential (e.g., 1.6 V vs. SCE) at which the thiophene monomer oxidizes.[9] A polythiophene film will gradually form on the working electrode.
-
Galvanostatic: Apply a constant current density (e.g., 3.98 mA/cm²) to the working electrode.[11]
-
Cyclic Voltammetry: Cycle the potential between a lower and an upper limit (e.g., -0.2 V to 1.8 V vs. SCE).[12] With each cycle, the polythiophene film grows on the working electrode.
-
-
Film Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polythiophene-coated electrode under a stream of inert gas or in a vacuum oven.
Electrochemical Synthesis Workflow
Caption: Workflow for electrochemical polymerization of thiophene.
Characterization of Polythiophene
To confirm the successful synthesis and to evaluate the properties of the resulting polythiophene, a variety of characterization techniques are employed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational modes of the polythiophene structure, confirming the polymerization. Key peaks include C-H stretching, C=C stretching, C-H in-plane deformation, and the C-S stretching of the thiophene ring.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the polymer structure, including its regioregularity (the orientation of monomer units in the polymer chain).[13]
-
UV-Vis Spectroscopy: This technique is used to study the electronic transitions in the polymer, providing information about the conjugation length. The absorption spectrum of polythiophene typically shows a strong π-π* transition.[13]
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and surface structure of the synthesized polythiophene.[2]
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymer.[2]
-
Electrical Conductivity Measurement: The conductivity of the polythiophene is a key parameter and is typically measured using a four-point probe or by fabricating a simple two-terminal device.[2]
Quantitative Data Summary
The properties of polythiophene can vary significantly depending on the synthetic method and conditions. The following tables summarize typical quantitative data reported in the literature.
Table 1: Properties of Chemically Synthesized Polythiophenes
| Oxidant | Monomer/Oxidant Ratio | Solvent | Conductivity (S/cm) | Molecular Weight (Mw) | Yield (%) |
| FeCl₃ | 1:2.3 - 1:4 | Chloroform | 10⁻⁶ - 50 | 20,000 - 40,000 | >50 |
| FeCl₃ | Varies | Acetonitrile | Varies | Varies | Varies |
Note: Conductivity and molecular weight are highly dependent on the specific monomer (e.g., substituted thiophenes) and purification methods.[1][2][6][7]
Table 2: Conditions for Electrochemical Synthesis of Polythiophene
| Monomer Concentration | Electrolyte | Solvent | Polymerization Potential (V vs. SCE) | Resulting Film Characteristics |
| 0.1 - 0.5 M | LiClO₄ | Acetonitrile | 1.6 - 1.8 | Uniform, adherent film |
| 0.1 M | TBABF₄ | Dichloromethane/BFEE | Lowered potential | Improved mechanical and electrical properties |
Note: The choice of electrolyte and solvent can significantly impact the required polymerization potential and the quality of the resulting film.[9][10]
Conclusion
The protocols detailed in this document provide a solid foundation for the synthesis of conductive polythiophene via both chemical and electrochemical methods. By carefully controlling the reaction parameters, researchers can tailor the properties of the resulting polymer to suit a variety of applications, from fundamental materials science studies to the development of novel biomedical devices. The provided workflows and data summaries serve as a valuable resource for planning and executing the synthesis and characterization of this versatile conductive polymer.
References
- 1. Polythiophene - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hakon-art.com [hakon-art.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.cmu.edu [chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. openriver.winona.edu [openriver.winona.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization [mdpi.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. scite.ai [scite.ai]
Application Notes and Protocols: 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid for Chemical Sensor Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid is a functionalized monomer poised for the development of advanced chemical and biosensors. By electropolymerizing this monomer, a conductive polymer, poly(3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid) (PEDOT-COOH), can be synthesized. This polymer combines the excellent conductivity and stability of the poly(3,4-ethylenedioxythiophene) (PEDOT) backbone with the versatile functionality of carboxylic acid groups.[1] These carboxyl groups serve as ideal anchor points for the covalent immobilization of a wide range of biorecognition molecules, such as enzymes, antibodies, and nucleic acids, enabling the fabrication of highly specific and sensitive biosensors.[2][3] Furthermore, the carboxyl moieties can enhance the hydrophilicity and biocompatibility of the sensor surface.[4]
These functionalized PEDOT films are particularly promising for applications in medical diagnostics, environmental monitoring, and drug development, where precise and reliable detection of biomarkers, neurotransmitters, and contaminants is crucial.[5] The ability to tailor the sensor surface with specific biological probes opens up possibilities for detecting a wide array of analytes, from glucose and lactate to dopamine and heavy metals.[6][7][8]
Data Presentation: Performance of Analogous Carboxylated PEDOT-Based Sensors
The following table summarizes the performance of electrochemical sensors based on PEDOT functionalized with carboxyl groups or similar modifications for the detection of various analytes. This data provides a benchmark for the expected performance of sensors developed using poly(3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid).
| Analyte | Sensor Configuration | Sensitivity | Linear Range | Limit of Detection (LOD) | Reference |
| Dopamine | PEDOT-PPy composite on Glassy Carbon Electrode (GCE) | 7.27 µA/µM·cm² | 5 nM - 200 µM | 5 nM | [9] |
| Dopamine | PEDOT:PSS/Chitosan/Graphene on Screen-Printed Electrode (SPE) | 0.52 µA/µM | 0.05 - 70 µM | 0.29 µM | [10] |
| Dopamine | PEDOT/Graphene Oxide on Carbon Fiber Microelectrode (CFE) | 880% increase vs. bare CFE | Not specified | 50% decrease vs. bare CFE | [7][11] |
| Glucose | Glucose Oxidase on PEDOT nanofibers | 74.22 µA/mM·cm² | Not specified | 2.9 µM | [12][13] |
| Glucose | Glucose Oxidase on PEDOT:SCX/MXene composite | Not specified | 0.5 - 8 mM | 22.5 µM | [14] |
| Lactate | Lactate Dehydrogenase on PEDOT with poly-carboxylate dopant | 8.38 µA/mM·cm² | Not specified | Not specified | [6] |
| Cadmium (Cd²⁺) | PEDOT:PSS on GCE | 10.69 µA/ppm | Not specified | 1 ppb | [8] |
| Lead (Pb²⁺) | PEDOT:PSS on GCE | Not specified | 2 - 10 µg/mL | 1.15 µg/mL | [8] |
Experimental Protocols
Protocol 1: Electrochemical Polymerization of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid on a Glassy Carbon Electrode
This protocol describes the electrochemical deposition of a functionalized PEDOT film onto a glassy carbon electrode (GCE).
Materials:
-
3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid monomer
-
Unmodified 3,4-ethylenedioxythiophene (EDOT) monomer (optional, for copolymerization)[1]
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (LiClO₄) as a supporting electrolyte
-
Glassy Carbon Electrode (GCE, 3 mm diameter), Platinum wire counter electrode, and Ag/AgCl reference electrode
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Polishing materials (alumina slurry, polishing pads)
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water and sonicate in ethanol and deionized water for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization Solution Preparation:
-
Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Dissolve the 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid monomer in the electrolyte solution to a final concentration of 10 mM. For copolymers, a mixture of the functionalized and unfunctionalized EDOT monomers can be used.[15]
-
-
Electrochemical Deposition:
-
Set up a three-electrode electrochemical cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the electropolymerization solution.
-
Perform electropolymerization using either potentiodynamic (cyclic voltammetry) or galvanostatic (constant current) methods.[15]
-
Potentiodynamic Method: Cycle the potential between -0.2 V and +1.5 V vs. Ag/AgCl at a scan rate of 50 mV/s for 10-20 cycles.
-
Galvanostatic Method: Apply a constant current density of 0.1 mA/cm² for a duration of 200-600 seconds.
-
-
After polymerization, rinse the modified electrode (now GCE/PEDOT-COOH) with acetonitrile to remove unreacted monomer and electrolyte, then dry gently with nitrogen.
-
Protocol 2: Covalent Immobilization of a Biorecognition Probe (e.g., Glucose Oxidase) onto the PEDOT-COOH Modified Electrode
This protocol details the covalent attachment of an enzyme to the carboxylated PEDOT surface using carbodiimide (EDC-NHS) chemistry.[2]
Materials:
-
GCE/PEDOT-COOH electrode (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose Oxidase (GOx) solution (10 mg/mL in PBS)
-
Ethanolamine or glycine solution (1 M, pH 8.5) for blocking
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in deionized water.
-
Immerse the GCE/PEDOT-COOH electrode in the EDC/NHS solution for 1 hour at room temperature to activate the surface carboxyl groups, forming an NHS-ester intermediate.
-
Gently rinse the electrode with PBS (pH 7.4).
-
-
Enzyme Immobilization:
-
Immediately immerse the activated electrode in the 10 mg/mL GOx solution.
-
Allow the coupling reaction to proceed for 2-4 hours at 4°C to form a stable amide bond between the enzyme's amine groups and the activated carboxyl groups.
-
-
Blocking of Unreacted Sites:
-
To deactivate any remaining NHS-esters and prevent non-specific binding, immerse the electrode in a 1 M ethanolamine solution (pH 8.5) for 30 minutes.
-
Rinse the electrode thoroughly with PBS to remove any unbound enzyme and blocking agent.
-
-
Storage:
-
The resulting biosensor (GCE/PEDOT-COOH/GOx) should be stored in PBS at 4°C when not in use.
-
Protocol 3: Electrochemical Detection of an Analyte (e.g., Glucose)
This protocol describes the use of the fabricated biosensor for the amperometric detection of glucose.
Materials:
-
GCE/PEDOT-COOH/GOx biosensor (from Protocol 2)
-
Potentiostat/Galvanostat
-
Electrochemical cell with Pt counter and Ag/AgCl reference electrodes
-
PBS (0.1 M, pH 7.4)
-
Glucose stock solution (1 M in PBS) and various dilutions
Procedure:
-
Electrochemical Measurement Setup:
-
Set up the three-electrode cell containing 10 mL of 0.1 M PBS (pH 7.4).
-
Immerse the biosensor, counter, and reference electrodes into the buffer solution.
-
-
Amperometric Detection:
-
Apply a constant potential of -0.4 V (vs. Ag/AgCl) to the working electrode and record the baseline current until a stable signal is achieved. This potential is chosen to detect the consumption of oxygen during the enzymatic reaction.
-
Add successive aliquots of the glucose stock solution into the stirred buffer to achieve the desired concentrations.
-
Record the change in the steady-state current after each addition. The current will change as glucose is oxidized by GOx, consuming oxygen and modulating the electrochemical signal.
-
-
Data Analysis:
-
Plot the change in current response versus the glucose concentration to generate a calibration curve.
-
Determine the sensitivity (slope of the linear portion of the curve), linear range, and limit of detection from the calibration plot.
-
Visualizations
Caption: Experimental workflow for fabricating a biosensor using PEDOT-COOH.
Caption: Generic signaling pathway for an amperometric biosensor.
References
- 1. Electrochemical deposition and characterization of carboxylic acid functionalized PEDOT copolymers | Journal of Materials Research | Cambridge Core [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, copolymerization and peptide-modification of carboxylic acid-functionalized 3,4-ethylenedioxythiophene (EDOTacid) for neural electrode interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of poly(3,4-ethylenedioxythiophene) doped with poly(styrene sulfonic acid) transistors in chemical and biological sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhanced dopamine detection sensitivity by PEDOT/graphene oxide coating on in vivo carbon fiber electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling the PEDOT-polypyrrole hybrid electrode for the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Smartphone-Based Electrochemical Potentiostat Detection System Using PEDOT: PSS/Chitosan/Graphene Modified Screen-Printed Electrodes for Dopamine Detection | MDPI [mdpi.com]
- 11. Enhanced Dopamine Detection Sensitivity by PEDOT/Graphene Oxide Coating on in vivo Carbon Fiber Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An amperometric glucose biosensor based on PEDOT nanofibers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Functionalizing Polymers with 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the functionalization of polymers with 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid offers a promising avenue for the development of novel materials with tailored properties for advanced applications, particularly in the realm of drug delivery and bioelectronics. This heterocyclic dicarboxylic acid, a derivative of the well-known conductive monomer 3,4-ethylenedioxythiophene (EDOT), provides a unique combination of biocompatibility, electroactivity, and reactive handles for polymer modification.
This document provides detailed application notes and experimental protocols for the two primary methods of incorporating 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid into polymeric structures: polycondensation and post-polymerization modification .
Introduction to Functionalization Strategies
The introduction of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid into a polymer backbone or as a side chain can significantly alter the polymer's physical, chemical, and biological properties. The rigid, aromatic structure of the thienodioxine ring can enhance thermal stability and mechanical strength, while the carboxylic acid groups provide sites for further conjugation, improve hydrophilicity, and can be used to modulate drug release profiles.
Two principal strategies for achieving this functionalization are:
-
Polycondensation: This method involves the direct polymerization of the dicarboxylic acid with a suitable comonomer, such as a diol or a diamine, to form polyesters or polyamides, respectively. This approach incorporates the functional monomer directly into the polymer backbone.
-
Post-polymerization Modification: This versatile technique involves the chemical modification of a pre-existing polymer with reactive functional groups (e.g., hydroxyl or amine groups) by attaching the dicarboxylic acid. This allows for the functionalization of a wide variety of commercially available or custom-synthesized polymers.
The choice of method depends on the desired final polymer architecture, the type of base polymer, and the intended application.
Polycondensation Methods
Polycondensation offers a direct route to synthesizing polymers with the 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylate moiety as an integral part of the main chain.
Synthesis of Polyesters
Polyesters containing the thienodioxine unit can be synthesized by reacting 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid with various diols. The resulting polyesters can exhibit enhanced thermal properties and provide hydrolyzable ester linkages for biodegradable drug delivery systems.
Experimental Protocol: Melt Polycondensation of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic Acid with a Diol
This protocol describes a general procedure for the synthesis of a polyester via melt polycondensation.
Materials:
-
2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol, polyethylene glycol)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)
-
High-boiling point solvent (optional, for solution polycondensation)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation condenser and receiving flask
-
Thermometer or thermocouple
-
Vacuum pump
-
Heating mantle
Procedure:
-
Charging the Reactor: In a clean, dry three-necked round-bottom flask, add equimolar amounts of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid and the chosen diol.
-
Catalyst Addition: Add the catalyst (typically 0.01-0.1 mol% relative to the dicarboxylic acid).
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a distillation condenser leading to a receiving flask, and an inlet for an inert gas. Purge the system with nitrogen or argon for at least 30 minutes to remove oxygen.
-
Esterification Stage:
-
Heat the reaction mixture under a slow stream of inert gas to a temperature of 150-190°C with continuous stirring.
-
Water will be generated as a byproduct and will be collected in the receiving flask.
-
Continue this stage until the majority of the theoretical amount of water has been collected (typically 2-4 hours).
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-260°C.
-
Slowly apply a vacuum (reducing the pressure to <1 mmHg) to facilitate the removal of the remaining water and any excess diol, thereby driving the polymerization to a higher molecular weight.
-
The viscosity of the reaction mixture will increase significantly during this stage.
-
Continue the reaction under vacuum for several hours (4-8 hours) until the desired melt viscosity is achieved.
-
-
Product Isolation:
-
Cool the reactor to room temperature under an inert atmosphere.
-
The resulting polyester can be removed from the flask (this may require breaking the flask if the polymer is a rigid solid).
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform, DMF) and precipitating it in a non-solvent (e.g., methanol, ethanol).
-
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Characterization: The resulting polyester can be characterized by techniques such as ¹H NMR and FTIR spectroscopy to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate its thermal properties.
Quantitative Data (Illustrative):
While specific data for polymers functionalized with 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid is not extensively published, the following table provides an illustrative example of expected outcomes based on similar polycondensation reactions.
| Property | Expected Value/Range |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | 50 - 150 °C (dependent on diol) |
| Decomposition Temperature (Td) | > 300 °C |
Caption: Targeted drug delivery using a functionalized polymer.
Conclusion
The functionalization of polymers with 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid provides a versatile platform for creating advanced materials with tunable properties. The protocols outlined in this document offer a starting point for researchers to explore the synthesis and application of these novel polymers in drug development and other biomedical fields. Further optimization of reaction conditions and detailed characterization of the resulting materials will be crucial for translating these promising materials into clinical and commercial applications.
experimental setup for cyclic voltammetry of thieno[3,4-b]dioxines
An Application Note and Protocol for the Cyclic Voltammetry of Thieno[3,4-b]dioxines
Authored by: A Senior Application Scientist
Introduction: Unveiling the Redox Landscape of Thieno[3,4-b]dioxines
Thieno[3,4-b]dioxines and their derivatives, most notably 3,4-ethylenedioxythiophene (EDOT), are cornerstone building blocks in the field of organic electronics. Their ability to form highly conductive and stable polymers, such as PEDOT, has led to their widespread application in organic light-emitting diodes (OLEDs), solar cells, supercapacitors, and biosensors[1]. The electronic properties that underpin these applications—specifically, the ease with which these molecules can be oxidized and the stability of their oxidized states—are directly probed using cyclic voltammetry (CV).
Cyclic voltammetry is a powerful electrochemical technique that provides fundamental insights into the redox behavior of electroactive species[2]. For thieno[3,4-b]dioxines, CV serves two primary purposes:
-
Characterization of Monomers : It allows for the determination of key thermodynamic and kinetic parameters, such as oxidation potentials. These potentials are directly related to the material's highest occupied molecular orbital (HOMO) energy levels, providing a crucial understanding of its electronic structure[3].
-
Controlled Electropolymerization : It is a primary method for synthesizing conductive polymer films directly onto an electrode surface. By repeatedly cycling the potential, a polymer film is grown, and its electrochemical properties can be monitored in situ[1][4][5].
This guide provides a detailed experimental framework for performing cyclic voltammetry on thieno[3,4-b]dioxine monomers, designed for researchers and professionals aiming to achieve reliable and reproducible electrochemical data.
Pillar 1: The Electrochemical System - Causality Behind Component Selection
A successful CV experiment hinges on the careful selection and preparation of each component in the electrochemical cell. For non-aqueous analysis of organic molecules like thieno[3,4-b]dioxines, a standard three-electrode setup is indispensable[6][7].
The Electrochemical Cell
A single-compartment glass cell is typically sufficient. It must be equipped with ports for the three electrodes and for purging the solution with an inert gas. The cell should be cleaned meticulously and dried in an oven prior to use to eliminate moisture, which can be electroactive and interfere with measurements in organic solvents[8].
The Working Electrode (WE): The Site of Reaction
The WE is where the electron transfer event of interest occurs. Its material and surface condition are critical for obtaining high-quality data.
-
Material Choice : A Glassy Carbon Electrode (GCE) is the most common choice for studying organic compounds[3][9]. It offers a wide potential window, is relatively inert, and provides a reproducible surface when properly polished. Platinum (Pt) is also a suitable alternative[10][11].
-
Why Polishing is Critical : The primary objective of polishing is to remove adsorbed reaction products and create a smooth, clean, and electrochemically active surface[9]. A poorly prepared electrode leads to distorted voltammograms, sluggish electron transfer kinetics, and poor reproducibility. The process involves mechanical abrasion with progressively finer particles to achieve a mirror-like finish[12][13].
The Reference Electrode (RE): The Stable Potential Anchor
The RE provides a stable potential against which the potential of the WE is controlled and measured[6][14]. Its potential must remain constant regardless of the current flowing through the cell.
-
Material Choice for Non-Aqueous Systems : Standard aqueous reference electrodes like Ag/AgCl or Saturated Calomel Electrodes (SCE) are generally unsuitable for organic solvents due to solvent incompatibility and unstable junction potentials[14][15][16]. A non-aqueous Ag/Ag⁺ reference electrode is the preferred choice[10][16][17]. This typically consists of a silver wire immersed in a solution of a silver salt (e.g., 0.01 M AgNO₃) dissolved in the same solvent and supporting electrolyte system as the bulk solution[10][15][16].
-
The Importance of an Internal Standard : The potential of a Ag/Ag⁺ electrode can vary between solvents[6][17]. Therefore, it is a best practice to calibrate the potential scale using an internal standard with a well-defined and solvent-independent redox potential. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is the universally recommended internal standard for non-aqueous electrochemistry[15][18]. All measured potentials should be reported relative to the Fc/Fc⁺ potential.
The Counter Electrode (CE): The Current Sink
The CE, also known as the auxiliary electrode, completes the electrical circuit. It passes all the current that flows through the working electrode, ensuring that the reference electrode draws negligible current, thereby preserving its potential stability[6].
-
Material Choice : A platinum wire or mesh is the most common CE material due to its high catalytic activity and chemical inertness[10][11]. Its surface area should ideally be larger than that of the working electrode to ensure that the processes at the CE do not limit the overall cell kinetics.
The Solvent and Supporting Electrolyte: The Reaction Environment
The choice of solvent and supporting electrolyte creates the medium for the electrochemical reaction and is crucial for a successful experiment.
-
Solvent : The solvent must dissolve the analyte and the supporting electrolyte, be electrochemically inert within the desired potential window, and be of high purity (anhydrous, HPLC grade)[4][8]. Acetonitrile (ACN) and dichloromethane (CH₂Cl₂) are the most commonly used solvents for thieno[3,4-b]dioxine characterization[4][19][20]. Acetonitrile is often favored for its wide potential window and ability to dissolve common electrolytes[21].
-
Supporting Electrolyte : The supporting electrolyte is an electrochemically inert salt added at a high concentration (typically 0.1 M) to increase the solution's conductivity and minimize the iR drop (ohmic potential drop)[8][22]. It also ensures that the electroactive species travels to the electrode surface primarily by diffusion rather than migration[22][23]. For non-aqueous systems, tetrabutylammonium salts such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) are excellent choices due to their good solubility, high stability, and large electrochemical windows[8][10][24]. These salts must be dried under vacuum before use as they are often hygroscopic[8].
Pillar 2: Self-Validating Protocols for Reproducible Data
The following protocols are designed to be self-validating systems. Adherence to these steps ensures that the experimental setup is sound and the data generated is trustworthy.
Protocol 1: Working Electrode (GCE) Polishing
This procedure ensures a clean, active, and reproducible electrode surface.
-
Initial Cleaning : Rinse the electrode tip with distilled water, followed by methanol, and wipe dry with a lint-free tissue[9].
-
Rough Polish (if necessary) : If the electrode surface is visibly scratched, begin by polishing with a 1.0 µm diamond slurry on a nylon polishing pad for 1-2 minutes[9]. Use a figure-eight motion to ensure even polishing[9][25][26].
-
Fine Polish : Rinse the electrode thoroughly with distilled water. Switch to a new, clean polishing pad (microcloth). Apply a few drops of 0.3 µm or 0.05 µm alumina slurry and polish for 2-3 minutes using the same figure-eight motion[13][25]. The surface should appear mirror-like.
-
Sonication and Rinsing : After polishing, rinse the electrode tip thoroughly with distilled water. To remove any embedded polishing particles, sonicate the electrode tip in a beaker of distilled water for 2-5 minutes, followed by sonication in ethanol or acetone for another 2-5 minutes[9][26].
-
Final Rinse and Dry : Perform a final rinse with distilled water and then with the solvent to be used in the experiment (e.g., acetonitrile). Dry the electrode carefully with a stream of inert gas or by touching the edge of the barrel with a lab tissue[13]. Avoid wiping the polished surface.
Protocol 2: Solution Preparation and Cell Assembly
-
Analyte Solution : Prepare a solution of the thieno[3,4-b]dioxine derivative at a concentration of 1-5 mM in the chosen solvent (e.g., anhydrous acetonitrile)[8].
-
Electrolyte Solution : In a volumetric flask, dissolve the supporting electrolyte (e.g., TBAPF₆) in the solvent to a final concentration of 0.1 M[8]. Add the analyte to this solution.
-
Cell Assembly : Transfer the solution to the electrochemical cell. Place the freshly polished working electrode, the platinum counter electrode, and the Ag/Ag⁺ reference electrode into the cell. Ensure the reference electrode tip (e.g., Vycor frit) is positioned close to the working electrode to minimize uncompensated resistance.
-
Deaeration : Oxygen is electroactive and must be removed. Purge the solution by bubbling a gentle stream of high-purity inert gas (Argon or Nitrogen) through it for at least 10-15 minutes[25][27]. Maintain a blanket of the inert gas over the solution for the duration of the experiment.
Protocol 3: Data Acquisition with Cyclic Voltammetry
-
Instrument Setup : Connect the electrodes to the potentiostat. Set the initial potential to a value where no redox reaction occurs (e.g., 0 V).
-
Determine Potential Window : Run an initial scan over a wide potential range to identify the oxidation potential of the monomer. For many thieno[3,4-b]dioxine derivatives, oxidation occurs between +0.5 V and +1.5 V vs Ag/Ag⁺[3][19]. The potential window should be set to encompass this oxidation peak and its corresponding reduction peak (if the process is reversible).
-
Set Scan Parameters :
-
Scan Rate (ν) : Start with a typical scan rate of 100 mV/s[10][20]. Varying the scan rate (e.g., from 25 mV/s to 500 mV/s) is a crucial diagnostic test. For a diffusion-controlled process, the peak current (iₚ) will be proportional to the square root of the scan rate (ν¹/²).
-
Cycles : For monomer characterization, 1-3 cycles are usually sufficient. For electropolymerization, multiple cycles (e.g., 10-20) are performed to grow the polymer film[20].
-
-
Acquire Data : Initiate the scan. The potentiostat will sweep the potential from the initial value to the first vertex potential, then reverse the scan to the second vertex potential, and finally return to the initial potential.
-
Internal Standard Calibration : After characterizing the analyte, add a small amount of ferrocene to the solution and record its voltammogram. The midpoint potential of the ferrocene oxidation and reduction peaks, E₁/₂ = (Eₚₐ + Eₚ𝒸)/2, should be used as the 0 V reference point for reporting all potentials.
Pillar 3: Data Presentation and Interpretation
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the entire experimental process, from preparation to final data analysis.
Caption: Experimental workflow for cyclic voltammetry of thieno[3,4-b]dioxines.
Interpreting the Voltammogram
The resulting plot of current (I) versus potential (E) reveals the characteristic redox behavior.
Caption: Idealized cyclic voltammogram showing the oxidation and reduction of a thieno[3,4-b]dioxine.
-
Anodic Peak (Eₚₐ) : The potential at which the maximum oxidation current occurs. This corresponds to the removal of an electron from the thieno[3,4-b]dioxine monomer to form a radical cation.
-
Cathodic Peak (Eₚ𝒸) : The potential at which the maximum reduction current occurs on the reverse scan. This corresponds to the re-reduction of the generated radical cation.
-
Peak Separation (ΔEₚ = Eₚₐ - Eₚ𝒸) : For a reversible, one-electron process, ΔEₚ is theoretically ~59 mV[2]. In practice, values are often higher due to solution resistance or slow kinetics. A large or increasing peak separation with scan rate suggests a quasi-reversible or irreversible process.
-
Electropolymerization : If the potential is scanned to a sufficiently high positive value, the generated radical cations can couple, leading to polymer formation on the electrode surface. This is observed as a continuous increase in the peak currents with each successive cycle, as the electroactive polymer film grows[5][20].
Summary of Key Experimental Parameters
The table below summarizes typical parameters for CV analysis of thieno[3,4-b]dioxine derivatives.
| Parameter | Typical Value / Range | Rationale & Key Considerations |
| Working Electrode | Glassy Carbon (GCE) | Provides a wide potential window and inert surface for organic redox chemistry[3]. |
| Reference Electrode | Non-aqueous Ag/Ag⁺ | Avoids issues of solvent incompatibility and junction potential instability common with aqueous REs[16]. |
| Counter Electrode | Platinum Wire/Mesh | Chemically inert and efficient for passing current[10]. |
| Solvent | Acetonitrile (ACN) | Offers a wide electrochemical window and good solubility for electrolytes[21]. Must be anhydrous. |
| Analyte Conc. | 1 - 10 mM | Sufficiently high for a good signal-to-noise ratio without causing excessive iR drop[8][27]. |
| Supporting Electrolyte | 0.1 M TBAPF₆ | High concentration minimizes solution resistance and ensures diffusion-controlled mass transport[8][10][23]. |
| Scan Rate (ν) | 50 - 200 mV/s | A good starting range for observing redox events. Varied to diagnose reaction mechanism (diffusion vs. surface-adsorbed)[28]. |
| Deaeration | 10-15 min N₂/Ar purge | Essential to remove electroactive oxygen, which can interfere with measurements[25][27]. |
| Internal Standard | Ferrocene (Fc) | Allows for accurate and comparable reporting of potential values across different experiments and labs[15][18]. |
References
- 1. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Voltammetry 3/4- What Information Can a CV Provide? - PalmSens [palmsens.com]
- 3. Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. What is a Reference Electrode? - Macias Sensors [maciassensors.com]
- 7. mdpi.com [mdpi.com]
- 8. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 9. BASi® | Working Electrodes [basinc.com]
- 10. Frontiers | Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization [frontiersin.org]
- 11. nva.sikt.no [nva.sikt.no]
- 12. EC_electrode_handbook/Section 6. Polishing method | ALS,the electrochemical company [als-japan.com]
- 13. asdlib.org [asdlib.org]
- 14. metrohm.com [metrohm.com]
- 15. sciencegears.com.au [sciencegears.com.au]
- 16. ossila.com [ossila.com]
- 17. sciencegears.com.au [sciencegears.com.au]
- 18. reddit.com [reddit.com]
- 19. Poly(thieno[3,4-b]-1,4-oxathiane): medium effect on electropolymerization and electrochromic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C5EE02341F [pubs.rsc.org]
- 22. Supporting electrolyte - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Ion Mobility in Thick and Thin Poly-3,4 Ethylenedioxythiophene Films—From EQCM to Actuation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mtxlabsglobal.com [mtxlabsglobal.com]
- 27. researchgate.net [researchgate.net]
- 28. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid as a Functional Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid as a functional monomer in the synthesis of novel polymers for advanced applications in biosensing and drug delivery. Detailed protocols for polymerization and subsequent experimental procedures are provided to facilitate research and development in these fields.
Introduction
2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid is a heterocyclic organic compound featuring a rigid thieno[3,4-b]dioxine core flanked by two carboxylic acid functional groups.[1] This unique structure imparts a combination of desirable properties to polymers derived from it, including thermal stability, semi-conductivity, and the potential for post-polymerization modification via the carboxylic acid moieties. These characteristics make it an excellent candidate monomer for the development of functional polymers in the fields of biomedical devices, diagnostics, and therapeutics.
The carboxylic acid groups provide versatile handles for the covalent attachment of biomolecules, such as enzymes and antibodies for biosensor applications, or therapeutic agents for controlled drug delivery systems. Furthermore, the inherent properties of the thieno[3,4-b]dioxine ring can contribute to the overall performance of the final material, including its electronic and mechanical properties.
Polymer Synthesis
Polymers can be synthesized from 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid via standard polycondensation reactions to form polyesters and polyamides. The choice of co-monomer (a diol for polyesters or a diamine for polyamides) allows for the fine-tuning of the polymer's physical and chemical properties.
Synthesis of Polyesters via Melt Polycondensation
Polyesters derived from 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid can be synthesized using a two-step melt polycondensation method with various aliphatic diols.[2][3] This method avoids the use of solvents and is considered a greener synthetic route.
Experimental Protocol:
-
Esterification: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid (1 molar equivalent) and a desired aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol) (2.2 molar equivalents).
-
Add a catalyst, such as titanium(IV) butoxide (approx. 0.1% by weight of the dicarboxylic acid).
-
Heat the mixture under a nitrogen atmosphere to 180-200°C with continuous stirring. Water will be distilled off as the esterification reaction proceeds.
-
Maintain this temperature until the theoretical amount of water is collected (approximately 3-4 hours).
-
Polycondensation: Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mbar.
-
Continue the reaction under high vacuum for 4-6 hours to facilitate the removal of the excess diol and increase the polymer's molecular weight.
-
The reaction is complete when the desired viscosity is achieved.
-
Cool the reactor to room temperature and collect the resulting polyester.
Synthesis of Polyamides via Solution Polycondensation
The synthesis of polyamides requires the conversion of the dicarboxylic acid to a more reactive derivative, the dicarbonyl chloride. This is then reacted with a diamine in a low-temperature solution polycondensation.
Step 1: Synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid (1 molar equivalent) in an excess of thionyl chloride (SOCl₂) (at least 5 molar equivalents).[4]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).
-
Gently reflux the mixture for 2-4 hours. The reaction should be performed in a fume hood as SO₂ and HCl gases are evolved.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbonyl chloride can be purified by recrystallization from a suitable solvent like hexane or used directly in the next step.
Step 2: Solution Polycondensation
-
Dissolve a desired diamine (e.g., hexamethylenediamine, p-phenylenediamine) (1 molar equivalent) in a dry, aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) containing lithium chloride (LiCl) (approx. 5% w/v) to enhance solubility.
-
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Slowly add a solution of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarbonyl chloride (1 molar equivalent) in the same solvent to the cooled diamine solution with vigorous stirring.
-
Maintain the temperature at 0°C for 1 hour, and then allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Filter the polymer, wash it thoroughly with water and methanol to remove any unreacted monomers and salts, and dry it under vacuum.
Application in Biosensors
The carboxylic acid groups on the polymer backbone provide ideal sites for the immobilization of biorecognition elements like enzymes or antibodies, enabling the fabrication of highly sensitive and selective biosensors. Thiophene-based polymers are known to be effective in biosensor applications.[5]
Enzyme-Based Biosensor for Glucose Detection
Protocol for Sensor Fabrication and Testing:
-
Electrode Preparation: Clean a glassy carbon electrode (GCE) by polishing with alumina slurry, followed by sonication in ethanol and deionized water.
-
Polymer Coating: Dissolve the synthesized polyamide or polyester in a suitable organic solvent (e.g., NMP, DMF). Drop-cast a small volume (e.g., 5 µL) of the polymer solution onto the GCE surface and allow the solvent to evaporate, forming a thin film.
-
Activation of Carboxylic Groups: Immerse the polymer-coated electrode in a freshly prepared aqueous solution of 0.1 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 0.05 M N-hydroxysuccinimide (NHS) for 1 hour at room temperature to activate the carboxylic acid groups.
-
Enzyme Immobilization: Rinse the electrode with phosphate-buffered saline (PBS, pH 7.4). Immediately immerse the activated electrode in a solution of glucose oxidase (GOx) in PBS (e.g., 2 mg/mL) and incubate at 4°C for 12 hours.
-
Blocking: Rinse the electrode with PBS to remove any loosely bound enzyme. To block any remaining active sites, immerse the electrode in a 1% bovine serum albumin (BSA) solution in PBS for 30 minutes.
-
Electrochemical Detection: Perform cyclic voltammetry (CV) or amperometry in a PBS solution containing a redox mediator (e.g., ferrocenemethanol). After recording a stable baseline, add aliquots of glucose solution and measure the change in the electrochemical signal.
Data Presentation:
| Analyte | Detection Method | Linear Range (mM) | Limit of Detection (µM) | Sensitivity (µA mM⁻¹ cm⁻²) |
| Glucose | Amperometry | 0.1 - 10 | 15 | 25.3 |
(Note: The data in the table is hypothetical and for illustrative purposes. Actual values will depend on the specific polymer, enzyme loading, and experimental conditions.)
Application in Drug Delivery
The synthesized polyesters, being biodegradable, are promising candidates for creating nanoparticles for controlled drug delivery.[6] The drug can be encapsulated within the polymer matrix, and the carboxylic acid groups on the surface can be used to attach targeting ligands.
Preparation of Drug-Loaded Nanoparticles
Protocol for Nanoparticle Formulation and Drug Release Study:
-
Nanoparticle Preparation (Solvent Evaporation Method): Dissolve the synthesized polyester and a model drug (e.g., doxorubicin) in a volatile organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.
-
Drug Loading and Encapsulation Efficiency: To determine the amount of encapsulated drug, dissolve a known weight of the lyophilized nanoparticles in a suitable solvent and measure the drug concentration using UV-Vis spectrophotometry or HPLC.
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
In Vitro Drug Release: Suspend a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor environments, respectively).
-
Incubate the suspension at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium, and replace it with fresh medium.
-
Analyze the drug concentration in the withdrawn aliquots using UV-Vis spectrophotometry or HPLC to determine the cumulative drug release profile.
Data Presentation:
| Polymer | Drug | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 7.4) (%) | Cumulative Release at 24h (pH 5.5) (%) |
| Polyester-1 | Doxorubicin | 150 ± 20 | 8.5 | 75.2 | 25.4 | 55.8 |
(Note: The data in the table is hypothetical and for illustrative purposes. Actual values will depend on the specific polymer, drug, and formulation parameters.)
Conclusion
2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid is a versatile functional monomer for the synthesis of advanced polymers with significant potential in biosensing and drug delivery applications. The protocols provided herein offer a foundation for researchers to explore the synthesis and application of these novel materials. The ability to tailor the polymer backbone and functionalize the carboxylic acid groups opens up a wide range of possibilities for the development of next-generation medical devices and therapeutics. Further research is encouraged to fully elucidate the structure-property relationships and optimize the performance of these polymers in various biomedical applications.
References
Application Notes and Protocols for the Fabrication of Conductive Polymer Thin Films Based on 3,4-Ethylenedioxythiophene (EDOT) Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(3,4-ethylenedioxythiophene) (PEDOT) is a leading conductive polymer known for its high electrical conductivity, optical transparency in its conductive state, and excellent environmental stability.[1][2] These properties make it a highly desirable material for a wide range of applications, including organic electronics, bioelectronics, sensors, and energy storage devices.[1][3] Thin films of PEDOT are typically fabricated through various techniques, including electrochemical polymerization of the EDOT monomer, spin coating of PEDOT:PSS dispersions, and vapor phase polymerization.[4][5][6]
The introduction of functional groups, such as carboxylic acids, onto the EDOT backbone can offer opportunities to tailor the material's properties, such as solubility, biocompatibility, and potential for covalent immobilization of biomolecules. While specific protocols for 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid are not established in the provided literature, the fundamental principles of PEDOT fabrication serve as a critical starting point.
Quantitative Data Presentation
The properties of PEDOT thin films are highly dependent on the fabrication method and post-treatment conditions. The following table summarizes typical quantitative data for PEDOT thin films fabricated by various methods.
| Fabrication Method | Typical Thickness | Electrical Conductivity (S/cm) | Optical Transmittance (% at 550 nm) | Key References |
| Electrochemical Polymerization | 50 - 500 nm | 100 - 500 | 70 - 85 | [7][8] |
| Spin Coating (PEDOT:PSS) | 30 - 200 nm | 1 - 1000 (with post-treatment) | > 80 | [5] |
| Vapor Phase Polymerization (VPP) | 20 - 200 nm | 1000 - 3000 | > 80 | [6] |
| Oxidative Chemical Vapor Deposition (oCVD) | 10 - 100 nm | > 1000 | High | [8][9] |
Experimental Protocols
Protocol 1: Electrochemical Polymerization of EDOT
Electrochemical polymerization is a direct method for growing a PEDOT thin film on a conductive substrate, which acts as the working electrode.[4]
Materials:
-
3,4-Ethylenedioxythiophene (EDOT) monomer
-
Supporting electrolyte (e.g., Lithium perchlorate (LiClO4) or Tetrabutylammonium perchlorate (TBAClO4))[10][11]
-
Solvent (e.g., Acetonitrile (ACN) or Propylene carbonate (PC))[10][7]
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, gold)[10][7]
-
Counter electrode (e.g., Platinum wire or foil)[8]
-
Reference electrode (e.g., Ag/Ag+ or Ag/AgCl)[8]
-
Electrochemical workstation (potentiostat/galvanostat)
Procedure:
-
Substrate Preparation: Thoroughly clean the working electrode by sonicating in a sequence of detergent, deionized water, and acetone, each for 5-10 minutes. Dry the substrate with a stream of nitrogen.
-
Electrolyte Solution Preparation: Prepare a solution of 0.01 M EDOT and 0.1 M LiClO4 in acetonitrile.[10]
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the prepared substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/Ag+ electrode as the reference electrode.
-
Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a constant potential (potentiostatic), a constant current (galvanostatic), or a potential cycling (cyclic voltammetry) to initiate polymerization. For potentiostatic deposition, a potential of 1.2 V (vs. Ag/Ag+) can be applied until a desired charge density (e.g., 15-35 mC/cm²) is reached.[10]
-
Post-Polymerization Cleaning: After deposition, rinse the PEDOT-coated substrate with the solvent (acetonitrile) to remove any unreacted monomer and electrolyte.
-
Drying: Dry the film under a gentle stream of nitrogen or in a vacuum oven at a low temperature.
Considerations for 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid: The carboxylic acid groups may affect the monomer's oxidation potential and solubility. The pH of the electrolyte solution could be critical and may influence the polymerization process and the final film properties. The carboxylic acid groups may also participate in the electrochemical process or interact with the electrode surface.
Experimental Workflow for Electrochemical Polymerization
Caption: Workflow for Electrochemical Polymerization of EDOT.
Protocol 2: Spin Coating of PEDOT:PSS
Spin coating is a common technique for depositing uniform thin films from a solution.[12] Commercially available aqueous dispersions of PEDOT:PSS are widely used for this purpose.[5]
Materials:
-
PEDOT:PSS aqueous dispersion
-
Substrate (e.g., glass, silicon wafer, flexible plastic)
-
Optional: High-boiling point solvent (e.g., isopropanol, ethylene glycol) for post-treatment[5]
-
Spin coater
-
Hotplate or oven
Procedure:
-
Substrate Cleaning: Clean the substrate as described in Protocol 1.
-
Dispersion Preparation: If necessary, filter the PEDOT:PSS dispersion through a syringe filter (e.g., 0.45 µm) to remove any aggregates.
-
Deposition: Place the substrate on the spin coater chuck. Dispense a small amount of the PEDOT:PSS dispersion onto the center of the substrate.
-
Spin Coating: Ramp up the spin coater to the desired speed (e.g., 1000-4000 rpm) and hold for a set time (e.g., 30-60 seconds). The final film thickness is controlled by the spin speed and the solution viscosity.
-
Annealing: Transfer the coated substrate to a hotplate or oven and anneal at a specific temperature (e.g., 120-140 °C) for a set time (e.g., 10-15 minutes) to remove residual water.
-
Post-Treatment (Optional): To enhance conductivity, the film can be treated with a high-boiling point solvent. This can be done by spin coating the solvent onto the dried PEDOT:PSS film or by immersing the film in the solvent, followed by another annealing step.
Considerations for 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid: A soluble polymer of this monomer would first need to be synthesized. The solubility of this polymer in different solvents will be a key factor. The carboxylic acid groups might render the polymer soluble in aqueous base or polar organic solvents. The choice of solvent will be critical for forming a stable dispersion or solution suitable for spin coating.
Experimental Workflow for Spin Coating
Caption: Workflow for Spin Coating of PEDOT:PSS.
Protocol 3: Vapor Phase Polymerization (VPP)
VPP is a solvent-free method that can produce highly pure and conductive PEDOT films.[6]
Materials:
-
3,4-Ethylenedioxythiophene (EDOT) monomer
-
Oxidant (e.g., Iron(III) chloride (FeCl3) or Iron(III) p-toluenesulfonate)
-
Substrate
-
Vacuum chamber
-
Heating sources for monomer and oxidant
Procedure:
-
Substrate Preparation: Clean the substrate as described in Protocol 1.
-
Oxidant Deposition: Deposit a thin layer of the oxidant onto the substrate. This can be done by spin coating a solution of the oxidant or by thermal evaporation.
-
VPP Process: Place the oxidant-coated substrate in a vacuum chamber. Heat the EDOT monomer in a separate container within the chamber to generate its vapor.
-
Polymerization: The EDOT vapor diffuses and adsorbs onto the oxidant layer, where it undergoes polymerization. The reaction is typically carried out at a controlled temperature and pressure for a specific duration.
-
Washing: After the polymerization, remove the substrate from the chamber and wash it thoroughly with a solvent like methanol or ethanol to remove the reduced oxidant and any unreacted monomer.
-
Drying: Dry the film.
Considerations for 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid: The volatility of the dicarboxylic acid monomer will be a critical parameter. Carboxylic acids tend to have lower vapor pressures than their parent compounds, which may require higher temperatures for sublimation, potentially leading to thermal decomposition. The interaction of the carboxylic acid groups with the oxidant layer could also influence the polymerization kinetics and film morphology.
Experimental Workflow for Vapor Phase Polymerization
References
- 1. Intrinsically Stretchable Poly(3,4-ethylenedioxythiophene) Conducting Polymer Film for Flexible Electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly(3,4-ethylenedioxythiophene) Electrosynthesis in the Presence of Mixtures of Flexible-Chain and Rigid-Chain Polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. Efficient Film Fabrication and Characterization of Poly(3,4-ethylenedioxythiophene):Poly(styrenesulfonate) (PEDOT:PSS)-Metalloporphine Nanocomposite and Its Application as Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Preparation of Poly(3,4-Ethylenedioxythiophene) Layers on Gold Microelectrodes for Uric Acid-Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thickness dependent thermal performance of a poly(3,4-ethylenedioxythiophene) thin film synthesized via an electrochemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Micropatterned Poly(3,4-ethylenedioxythiophene) Thin Films with Improved Color-Switching Rates and Coloration Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrochemical copolymerization of 3,4-ethylenedioxythiophene and dithienothiophene: influence of feed ratio on electrical, optical and electrochromic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Dicarboxylic Acids into Conjugated Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the primary techniques used to incorporate dicarboxylic acid functionalities into conjugated polymer backbones. The inclusion of carboxylic acid groups is a critical strategy for enhancing the solubility, processability, and functionality of conjugated polymers, making them suitable for a wide range of applications, including bioelectronics, sensors, and drug delivery systems.
Introduction
The incorporation of dicarboxylic acids into conjugated polymers can be achieved through two main strategies:
-
Direct Polymerization: This approach involves the use of monomers that already contain carboxylic acid or protected carboxylic acid functionalities. Common polymerization methods include Suzuki, Stille, and Direct Arylation Polymerization (DArP).
-
Post-Polymerization Modification (PPM): This strategy involves the synthesis of a precursor polymer with functional groups that can be subsequently converted into carboxylic acids. A common method is the hydrolysis of ester-functionalized polymers.
This document details the experimental protocols for these techniques and provides a comparative summary of their typical outcomes.
Data Presentation
The following table summarizes typical quantitative data for the different methods of incorporating dicarboxylic acids into conjugated polymer backbones. Please note that these values are representative and can vary significantly based on the specific monomers, catalysts, and reaction conditions used.
| Polymerization Technique | Polymer Type Example | Monomers | Catalyst/Reagent | Yield (%) | Mn (kDa) | PDI | Reference |
| Direct Polymerization | |||||||
| Suzuki Coupling | Poly(p-phenylene) derivative | Dibromobenzoic acid, Aryldiboronic ester | Pd(PPh₃)₄ | 70-90 | 15-40 | 1.5-2.5 | [1] |
| Stille Coupling | Polythiophene derivative | Distannylated thiophene, Dibromo-monomer with ester groups | Pd₂(dba)₃ / P(o-tol)₃ | 80-95 | 20-100 | 1.8-3.0 | [2] |
| Direct Arylation (DArP) | Poly(3-hexylthiophene) derivative | 2-bromo-3-hexylthiophene-co-monomer with carboxylic acid | Pd(OAc)₂, Pivalic Acid | 60-85 | 15-60 | 2.0-3.5 | [3] |
| Post-Polymerization Modification | |||||||
| Hydrolysis of Ester Precursor | Carboxylated Polythiophene | Poly(3-dodecyl-thiophene-co-3-(methyl-ester)thiophene) | LiOH or KOH | >95 (hydrolysis step) | 10-50 | 1.5-2.5 | [4] |
Experimental Protocols
Direct Polymerization via Suzuki Coupling
This protocol describes a general procedure for the synthesis of a conjugated polymer containing carboxylic acid groups using a Suzuki cross-coupling reaction. The carboxylic acid functionality is introduced via one of the monomers.
Reaction Principle: A dihalo-monomer containing a carboxylic acid is coupled with a diboronic acid or ester-functionalized monomer in the presence of a palladium catalyst and a base.
-
Dibromo-aromatic-dicarboxylic acid monomer (e.g., 2,5-dibromoterephthalic acid)
-
Aromatic-diboronic acid or ester co-monomer
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene, Dimethylformamide (DMF), and water mixture)
-
Phase-transfer catalyst (e.g., Aliquat 336), if needed
-
To a Schlenk flask, add the dibromo-dicarboxylic acid monomer (1.0 eq), the diboronic ester co-monomer (1.0 eq), and the base (4.0 eq).
-
Add the palladium catalyst (0.02 - 0.05 eq) and phase-transfer catalyst (if using).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., Toluene/DMF/H₂O in a 4:1:1 ratio).
-
Heat the reaction mixture to 90-110 °C and stir vigorously for 24-72 hours under an inert atmosphere.
-
Monitor the reaction progress by techniques like Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum.
Direct Polymerization via Stille Coupling
This protocol outlines the synthesis of a conjugated polymer with protected carboxylic acid groups using Stille cross-coupling. The protecting groups are typically removed in a subsequent step.
Reaction Principle: A dihalo-monomer is coupled with a distannyl-monomer, where one of the monomers contains a protected carboxylic acid group, in the presence of a palladium catalyst.
-
Dihalo-aromatic monomer with protected carboxylate groups (e.g., ester)
-
Distannyl-aromatic co-monomer
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃)
-
Solvent (e.g., anhydrous Toluene or Chlorobenzene)
-
In a glovebox, add the dihalo-monomer with protected carboxylate groups (1.0 eq) and the distannyl co-monomer (1.0 eq) to a flame-dried Schlenk flask.
-
Add the palladium catalyst (0.01 - 0.03 eq) and the phosphine ligand (0.04 - 0.12 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the flask and take it out of the glovebox.
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours under an inert atmosphere.
-
Monitor the polymerization by GPC.
-
After completion, cool the reaction to room temperature.
-
Precipitate the polymer in a non-solvent such as methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove impurities. The polymer is then extracted with a good solvent like chloroform.
-
The polymer is recovered from the chloroform fraction by precipitation into methanol and dried under vacuum.
-
Deprotection Step: To obtain the dicarboxylic acid, the ester-functionalized polymer is hydrolyzed using a base like KOH or LiOH in a solvent mixture such as THF/water, followed by acidification.
Direct Arylation Polymerization (DArP)
DArP is a more atom-economical and environmentally friendly method that avoids the use of organotin or organoboron reagents. Carboxylic acids are often used as additives in these reactions.
Reaction Principle: A dihalo-monomer is directly coupled with a C-H activated monomer in the presence of a palladium catalyst, a base, and a carboxylic acid additive.
-
Dihalo-aromatic monomer
-
Aromatic co-monomer with active C-H bonds and carboxylic acid groups
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Carboxylic acid additive (e.g., Pivalic acid)
-
Solvent (e.g., N,N-Dimethylacetamide, DMAc)
-
Add the dihalo-monomer (1.0 eq), the C-H active monomer with carboxylic acid groups (1.0 eq), the palladium catalyst (0.02 - 0.05 eq), the base (2.0 - 3.0 eq), and the carboxylic acid additive (0.2 - 0.5 eq) to a Schlenk tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to 110-130 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the mixture into methanol/water.
-
Filter the polymer and wash it with methanol and acetone.
-
Purify the polymer by Soxhlet extraction as described in the Stille protocol.
-
Dry the final polymer under vacuum.
Post-Polymerization Modification: Hydrolysis of an Ester Precursor
This method involves synthesizing a conjugated polymer with ester side chains and then hydrolyzing the ester groups to carboxylic acids.
Reaction Principle: An ester-functionalized conjugated polymer is treated with a strong base to cleave the ester bonds, followed by acidification to protonate the carboxylate groups.
-
Ester-functionalized conjugated polymer
-
Base (e.g., Lithium hydroxide, LiOH, or Potassium hydroxide, KOH)
-
Solvent system (e.g., Tetrahydrofuran (THF) and water)
-
Acid for neutralization (e.g., dilute Hydrochloric acid, HCl)
-
Dissolve the ester-functionalized polymer in a suitable solvent like THF in a round-bottom flask.
-
Add an aqueous solution of the base (e.g., a 2M solution of LiOH, using a large excess relative to the ester groups).
-
Heat the mixture to reflux (around 60-70 °C) and stir for 24-48 hours.
-
Monitor the hydrolysis by FT-IR spectroscopy, looking for the disappearance of the ester C=O stretch and the appearance of a carboxylate salt signal.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add dilute HCl to the stirred solution until the pH is acidic (pH ~2-3), which will protonate the carboxylate groups and may cause the polymer to precipitate.
-
Isolate the carboxylic acid-functionalized polymer by filtration.
-
Wash the polymer thoroughly with deionized water to remove salts, and then with a non-solvent like methanol.
-
Dry the polymer under vacuum.
Conclusion
The choice of method for incorporating dicarboxylic acids into conjugated polymers depends on several factors, including the desired polymer structure, the availability of monomers, and the required purity of the final material. Direct polymerization methods offer a more direct route but can be sensitive to the presence of acidic protons. Post-polymerization modification provides a versatile alternative, allowing for the synthesis of a well-defined precursor polymer that can be functionalized in a subsequent step. The protocols provided here serve as a general guide, and optimization of reaction conditions is often necessary for specific polymer systems.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid?
A1: The most prevalent and highest-yielding synthetic strategy involves a two-stage process:
-
Williamson Ether Synthesis: Formation of a dialkyl ester intermediate, typically Diethyl 2,3-dihydrothieno[3,4-b][1][2]dioxine-5,7-dicarboxylate or its dimethyl equivalent, from a 3,4-dihydroxythiophene-2,5-dicarboxylate salt and a 1,2-dihaloethane.
-
Hydrolysis: Saponification of the dialkyl ester to the desired dicarboxylic acid.
Q2: What are the critical parameters for maximizing the yield in the Williamson etherification step?
A2: Key parameters for a high-yield etherification include the choice of solvent, catalyst, temperature, and reactants. Patents suggest that using a phase transfer catalyst, such as a quaternary ammonium salt or a crown ether, can significantly improve the reaction rate and yield.[1][3] The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures.
Q3: Are there any common side products that can form during the synthesis?
A3: Incomplete cyclization can lead to the formation of oligomeric byproducts. Additionally, if the starting dihydroxythiophene is not fully converted to its salt form, it may remain as an impurity. During hydrolysis, incomplete saponification will result in a mixture of the dicarboxylic acid and the monoester.
Q4: What is a typical yield for the synthesis of the dialkyl ester intermediate?
A4: Reported yields for the synthesis of the dialkyl ester are generally high, often exceeding 90% under optimized conditions. For instance, a described method for the diethyl ester reports a yield of 95.9%, while a patent for the dimethyl ester claims yields up to 92.9%.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of dialkyl ester | Inefficient cyclization. | - Ensure the use of an effective phase transfer catalyst (e.g., Gemini cationic quaternary ammonium salt, crown ether).- Optimize the reaction temperature and time. A temperature of 80-115°C for 2-5 hours is a good starting point.[1][4]- Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to ensure good solubility of the reactants.[1][4] |
| Incomplete reaction of starting materials. | - Verify the purity and reactivity of the 3,4-dihydroxythiophene-2,5-dicarboxylate salt.- Use a slight excess of the 1,2-dihaloethane. | |
| Presence of brown, oily impurities in the dialkyl ester product | Formation of side products or residual solvent. | - After the reaction, recover the solvent by distillation under reduced pressure.- Purify the crude product by recrystallization or by washing with a mixture of isopropanol and water, followed by a water wash.[4] |
| Incomplete hydrolysis to the dicarboxylic acid | Insufficient base or reaction time. | - Use a sufficient excess of a strong base like potassium hydroxide.- Increase the reaction time and/or temperature for the saponification step. Refluxing for several hours is common.- Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. |
| Difficulty in isolating the final dicarboxylic acid product | Product solubility in the aqueous phase. | - After saponification, carefully acidify the reaction mixture to a pH of around 3 with a mineral acid like dilute sulfuric acid to precipitate the dicarboxylic acid.[3]- Cool the mixture to maximize precipitation before filtration. |
Experimental Protocols
Synthesis of Diethyl 2,3-dihydrothieno[3,4-b][1][2]dioxine-5,7-dicarboxylate
This protocol is adapted from a high-yield synthesis method.[4]
-
Reaction Setup: In an airtight container, combine 0.5 mol of diethyl 2,5-dicarboxylate-3,4-dihydroxy sodium thiophene, 1.01 mol of 1,2-dichloroethane, and 200 mL of acetonitrile.
-
Reaction Conditions: Evacuate the container to 0.1 MPa and hold for 2 minutes. Heat the mixture to 115°C and maintain this temperature for 2 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Recover the acetonitrile by distillation under reduced pressure to obtain a brown oily solid.
-
Add a mixture of 50 mL of isopropanol and 300 mL of water to the solid and stir at 60°C.
-
Cool the mixture and filter to collect the solid.
-
Wash the solid with 400 mL of water and stir for 1 hour.
-
Filter and dry the product to obtain diethyl 2,5-dicarboxylate-3,4-ethylenedioxythiophene.
-
Hydrolysis to 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid
This is a general procedure based on standard saponification techniques.[3]
-
Saponification: Dissolve the diethyl ester in an excess of 10% aqueous potassium hydroxide solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction by HPLC to ensure the disappearance of the ester.
-
Acidification and Isolation:
-
Cool the reaction mixture.
-
Acidify with 50% dilute sulfuric acid to a pH of 3 to precipitate the dicarboxylic acid.
-
Stir the mixture for 30 minutes.
-
Filter the precipitate, wash with water, and dry to obtain the final product.
-
Quantitative Data Summary
| Ester | Starting Material | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl | 2,5-dicarboxymethyl-3,4-dihydroxythiophene | DMF | Gemini cationic quaternary ammonium salt | 80-90 | 5 | 87.9 - 92.9 | [1] |
| Diethyl | Diethyl 2,5-dicarboxylate-3,4-dihydroxy sodium thiophene | Acetonitrile | None specified | 115 | 2 | 95.9 | [4] |
| Diethyl | Diethyl 2,5-dicarboxylate-3,4-dihydroxy sodium thiophene | DMF | Crown Ether | 75 | 12 | ~73 (for 3 steps) | [3] |
Visualizations
References
- 1. CN102002057B - Preparation method for 3,4-ethylene dioxythiophene-2,5-dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]
- 2. CN101429205B - The preparation method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]
- 3. CN102731524A - Synthesis method of 3,4-ethylenedioxythiophene (EDOT) as novel conductive high polymer monomer - Google Patents [patents.google.com]
- 4. Thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid, 2,3-dihydro-, diethyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid?
3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid is typically a white to light yellow powder or crystal.[1][2] It is slightly soluble in dimethylformamide (DMF).[1]
Q2: What are the common impurities encountered during the synthesis and purification of this compound?
Common impurities may include unreacted starting materials, such as the corresponding diethyl ester (2,5-diethoxycarbonyl-3,4-ethylenedioxythiophene), and byproducts from incomplete hydrolysis or side reactions. The presence of residual salts from the acidification step can also be a source of impurity.
Q3: What is the general procedure for precipitating 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid from the reaction mixture?
The dicarboxylic acid is typically synthesized by the hydrolysis of its diethyl ester precursor in the presence of a base like sodium hydroxide (NaOH).[3][4] After the hydrolysis is complete, the product is precipitated by acidifying the reaction mixture with an acid, such as hydrochloric acid (HCl), to a pH of 1-2.[4][5]
Q4: Can recrystallization be used to purify 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid?
Yes, recrystallization is a potential method for purification. While specific solvent systems for this exact compound are not extensively detailed in the provided literature, a common approach for similar compounds involves dissolving the crude product in a suitable hot solvent, such as DMF, and then inducing crystallization by cooling or by the addition of an anti-solvent like water.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Precipitated Product | Incomplete hydrolysis of the diethyl ester starting material. | Ensure the hydrolysis reaction goes to completion by checking with an appropriate analytical method (e.g., TLC, LC-MS) before acidification. The equivalent ratio of the diester to NaOH is preferably 1/5 to 1/3 for better yield.[3] |
| The pH of the solution after acidification is not optimal for precipitation. | Carefully adjust the pH to 1-2 using an acid like HCl to ensure complete precipitation of the dicarboxylic acid.[4][5] | |
| Product is Off-Color (e.g., brown, beige) | Presence of impurities from the reaction or degradation of the product. | The crude product can appear as a beige solid.[5] Consider a recrystallization step to improve purity and color. Washing the filtered solid thoroughly with deionized water can help remove residual salts and colored impurities. |
| Product Fails to Crystallize During Recrystallization | The chosen solvent system is not appropriate. | Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvent mixtures include combinations of a good solvent (like DMF) and a poor solvent (like water).[6][7] |
| The solution is not sufficiently saturated. | Concentrate the solution by evaporating some of the solvent before cooling to induce crystallization. | |
| Oily Precipitate Forms Instead of Crystals | The compound may be "oiling out," which can happen if the solution is cooled too quickly or if the solvent is not ideal. | Try cooling the solution more slowly. You can also try adding the anti-solvent more gradually while vigorously stirring. Redissolving the oil in a larger amount of hot solvent and attempting recrystallization again may be necessary. |
Experimental Protocols
Protocol 1: Precipitation of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid via Acidification
This protocol is based on the hydrolysis of diethyl 2,3-dihydrothieno[3,4-b][1][8]dioxine-5,7-dicarboxylate.
Materials:
-
Crude reaction mixture containing the sodium salt of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid
-
Hydrochloric acid (HCl), 6N[5]
-
Deionized water
-
pH indicator paper or pH meter
Procedure:
-
Cool the reaction mixture containing the hydrolyzed product to 20-30°C.[4]
-
Slowly add 6N HCl to the stirred solution.
-
Monitor the pH of the mixture. Continue adding acid until the pH reaches a value between 1 and 2.[4][5]
-
A solid precipitate of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid should form.
-
Continue stirring for a period to ensure complete precipitation.
-
Collect the solid product by suction filtration.
-
Wash the filter cake with deionized water until the pH of the filtrate is between 4 and 5.[5]
-
Dry the purified product at 80°C.[5]
Visualizations
Caption: Purification workflow via precipitation.
Caption: Troubleshooting logic for low yield.
References
- 1. chembk.com [chembk.com]
- 2. labproinc.com [labproinc.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN104497006A - Preparation method for 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]
- 5. CN101519409A - Method for preparing 3, 4-ethylenedioxythiophene - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]
overcoming challenges in the electropolymerization of substituted thiophenes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming common challenges encountered during the electropolymerization of substituted thiophenes. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and analysis.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and recommended solutions in a question-and-answer format.
| Problem | Question | Possible Causes | Recommended Solutions |
| Poor or No Polymer Film Formation | Why am I not getting a polymer film on my electrode? | Incorrect Potential: The applied potential may be too low to oxidize the monomer. Electron-donating groups lower the oxidation potential, while electron-withdrawing groups increase it.[1][2] Monomer Concentration: The monomer concentration might be too low. Solvent/Electrolyte Issues: The chosen solvent or electrolyte may not be suitable, or impurities like water could be interfering with the reaction.[1] Electrode Surface: The electrode surface may be contaminated or not properly prepared. | Optimize Potential: Run a cyclic voltammogram of the monomer solution to determine its oxidation potential and apply a potential slightly higher than the onset of oxidation.[3] For thiophene, polymerization occurs at potentials from 1.6 to 1.8 V.[4] Increase Monomer Concentration: Gradually increase the monomer concentration. A typical starting point is in the range of 0.05 M to 0.2 M.[4][5] Solvent and Electrolyte Selection: Use anhydrous solvents like acetonitrile or propylene carbonate and high-purity electrolytes.[4][6] Ensure all glassware is thoroughly dried. Electrode Preparation: Meticulously clean and polish the working electrode before each experiment.[5] |
| Poorly Adherent or Non-Uniform Film | Why is my polymer film peeling off or uneven? | High Polymerization Rate: A high current density or applied potential can lead to rapid, uncontrolled polymer growth, resulting in a poorly adherent and non-uniform film.[1][3] Substrate Mismatch: Poor adhesion can be due to the incompatibility between the polymer and the substrate material. Gas Evolution: Gas bubbles forming on the electrode surface can disrupt film growth. | Control Polymerization Rate: Use a lower, constant potential (potentiostatic) or a slower scan rate in cyclic voltammetry.[3][4] Pulse electropolymerization can also improve film quality.[7] Substrate Treatment: Consider surface modification of the electrode to improve adhesion. Deoxygenate Solution: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) before and during electropolymerization to remove dissolved oxygen.[5] |
| Low Conductivity of the Polymer Film | Why does my polythiophene film have low conductivity? | Poor Regioregularity: Steric hindrance from bulky substituents can lead to irregular linkages in the polymer chain, disrupting conjugation and lowering conductivity.[8][9] Overoxidation: Applying a potential that is too high for too long can lead to overoxidation of the polymer, which degrades its conductive properties.[10] Incomplete Doping: The polymer may not be fully doped, or the dopant ions from the electrolyte may be too large to effectively intercalate into the polymer matrix. | Monomer Design: Choose monomers with substituents that minimize steric hindrance at the coupling positions. Control Potential: Carefully control the upper potential limit during electropolymerization to avoid overoxidation.[10] Electrolyte Choice: Select an electrolyte with smaller, more mobile anions that can easily penetrate the polymer structure.[11] The choice of electrolyte can significantly influence the final properties of the polymer.[11] |
| Irreproducible Results | Why are my experimental results inconsistent? | Variable Electrode Distance: Inconsistent placement of the electrodes in the electrochemical cell can alter the electric field and current distribution.[12] Presence of Water/Oxygen: Trace amounts of water or oxygen can significantly affect the polymerization process and the properties of the resulting film.[1] Solution Degradation: The monomer or electrolyte solution may degrade over time. | Consistent Cell Setup: Use a cell with fixed electrode geometry or a jig to ensure consistent electrode placement.[12] Inert Atmosphere: Perform experiments in a glovebox under an inert atmosphere to exclude moisture and oxygen. Fresh Solutions: Always use freshly prepared solutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism for the electropolymerization of thiophene derivatives?
A1: The electropolymerization of thiophene and its derivatives generally proceeds through an oxidative coupling mechanism. The process begins with the oxidation of the monomer at the electrode surface to form a radical cation. This reactive species then couples with another radical cation or a neutral monomer to form a dimer. This dimer is subsequently oxidized and couples with other monomers or oligomers, leading to the growth of the polymer chain on the electrode surface.
Q2: How does the substituent on the thiophene ring affect electropolymerization?
A2: Substituents have a significant impact on both the electropolymerization process and the properties of the resulting polymer:
-
Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) lower the oxidation potential of the monomer, making it easier to polymerize.[1][2] Conversely, electron-withdrawing groups (e.g., acetyl, carboxyl) increase the oxidation potential.[13]
-
Steric Effects: Bulky substituents, particularly at the 3- and 4-positions, can create steric hindrance, which can inhibit polymerization or lead to a less ordered polymer with lower conductivity.[8][9]
Q3: What are the most common solvents and electrolytes used for electropolymerization of thiophenes?
A3:
-
Solvents: Anhydrous acetonitrile and propylene carbonate are the most commonly used solvents due to their relatively high dielectric constants and wide electrochemical windows.[4][6] The choice of solvent can significantly affect the morphology and properties of the polymer film; for example, films prepared in propylene carbonate are often smoother than those prepared in acetonitrile.[6][14]
-
Electrolytes: Tetrabutylammonium perchlorate (TBAP), tetrabutylammonium hexafluorophosphate (TBAPF₆), and lithium perchlorate (LiClO₄) are frequently used supporting electrolytes.[4] The size and mobility of the electrolyte anion can influence the doping level and conductivity of the polymer.[11]
Q4: How can I characterize the resulting polythiophene film?
A4: Several techniques are used to characterize polythiophene films:
-
Cyclic Voltammetry (CV): To study the electrochemical behavior, including the oxidation and reduction potentials, doping/dedoping processes, and stability of the polymer film.[10]
-
UV-Vis Spectroscopy: To determine the electronic properties, such as the π-π* transition and the bandgap of the polymer.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and thickness of the polymer film.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the chemical structure and bonding within the polymer.
Quantitative Data Summary
The following tables summarize the quantitative effects of various experimental parameters on the properties of electropolymerized thiophenes.
Table 1: Effect of Monomer and Electrolyte Concentration on Polymer Properties
| Monomer | Monomer Concentration (M) | Electrolyte | Electrolyte Concentration (M) | Resulting Property | Value | Reference |
| Thiophene | 0.2 | LiClO₄ | 0.1 | Polymerization Potential | 1.6 - 1.8 V | [4] |
| 3-Hexylthiophene | 0.01 | LiPF₆ | 0.01 | Oxidation Peak | ~1.0 V | [15] |
| 3-Methylthiophene | 0.1 - 0.5 | LiClO₄ | 0.1 | Film Thickness | Increases with concentration | |
| EDOT | 0.01 - 0.2 | LiClO₄ | 0.1 | Conductivity | Decreases with increasing monomer concentration | [16] |
Table 2: Influence of Electropolymerization Parameters on Film Properties
| Parameter | Value | Monomer | Resulting Property | Observation | Reference |
| Applied Potential | 1.4 V vs. 1.6 V | 3HT-co-HPDTP | Electrochemical Stability | Higher potential led to lower stability | |
| Scan Rate | 20 - 250 mV/s | EDOT | Peak Current | Linearly proportional to the square root of the scan rate | [17] |
| Current Density | High vs. Low | Thiophene | Film Morphology | High density leads to rougher, less uniform films | [1] |
| Temperature | -5 to 45 °C | Azulene | Conductivity | Optimum diffusion constant for highest conductivity | |
| Solvent | Propylene Carbonate vs. Acetonitrile | EDOT | Film Morphology | Smoother films in propylene carbonate | [6][14] |
Experimental Protocols
Protocol 1: Cyclic Voltammetry Electropolymerization of 3-Acetylthiophene
This protocol details the procedure for the electropolymerization of 3-acetylthiophene on a glassy carbon electrode.[5]
1. Materials and Reagents:
-
3-Acetylthiophene (≥98%)
-
Anhydrous Acetonitrile (ACN, ≥99.8%)
-
Lithium Perchlorate (LiClO₄, battery grade, ≥99.99%)
-
Glassy Carbon Electrode (GCE, working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl (reference electrode)
-
Alumina powder (0.05 µm) for polishing
2. Electrode Preparation:
-
Polish the GCE to a mirror finish using a slurry of 0.05 µm alumina powder on a polishing pad.
-
Sonicate the polished GCE in deionized water for 5 minutes.
-
Sonicate the GCE in acetone for 5 minutes.
-
Dry the electrode under a stream of high-purity nitrogen or argon gas.
3. Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Add 3-acetylthiophene to the electrolyte solution to a final concentration of 0.05 M.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Purge the solution with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen.
4. Electropolymerization Procedure:
-
Assemble a three-electrode electrochemical cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the deoxygenated monomer solution.
-
Perform cyclic voltammetry by cycling the potential between -0.5 V and +1.8 V (vs. Ag/AgCl) for 15 cycles at a scan rate of 50 mV/s.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
Visualizations
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. openriver.winona.edu [openriver.winona.edu]
- 5. benchchem.com [benchchem.com]
- 6. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Obtaining Poly(3-Hexylthiophene) (P3HT) by Electropolymerization as an Alternative for the Substitution of Initiators with Free Radicals [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. krc.cecri.res.in [krc.cecri.res.in]
optimizing reaction conditions for synthesizing thieno[3,4-b]dioxine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of thieno[3,4-b]dioxine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce thieno[3,4-b]dioxine derivatives, such as 3,4-ethylenedioxythiophene (EDOT)?
A1: The most prevalent methods for synthesizing thieno[3,4-b]dioxine derivatives, particularly EDOT, include:
-
Transetherification of 3,4-dimethoxythiophene: This is a widely used, efficient two-step method that involves the reaction of 3,4-dimethoxythiophene with ethylene glycol in the presence of an acid catalyst.[1][2]
-
Multi-step synthesis from thiophene: This route involves the bromination of thiophene to tetrabromothiophene, followed by reduction to 3,4-dibromothiophene, subsequent conversion to 3,4-dimethoxythiophene, and finally transetherification to yield EDOT.[1]
-
Synthesis from thiodiglycolic acid: This is a longer, five-step process that begins with the esterification of thiodiglycolic acid and proceeds through several intermediates.[1] While established, it is often associated with lower overall yields and more complex purification.[1]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to monitor and optimize include reaction temperature, choice of catalyst and solvent, and the purity of starting materials. Inconsistent temperature control can significantly impact reaction rates and selectivity, potentially leading to the formation of side products.[3] The quality of solvents and reagents is also crucial, as the presence of water or other impurities can inhibit the reaction or cause undesirable side reactions.
Q3: How can I purify the final thieno[3,4-b]dioxine product?
A3: Common purification techniques for thieno[3,4-b]dioxine derivatives include:
-
Distillation: Vacuum distillation is effective for purifying liquid derivatives like EDOT.[2][4]
-
Crystallization: Cooling the reaction mixture can induce crystallization of the product, which can then be isolated by filtration.[4]
-
Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from impurities.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of thieno[3,4-b]dioxine derivatives.
Problem 1: Low Product Yield
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | * Verify Reaction Time and Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. For the transetherification of 3,4-dimethoxythiophene, a reaction temperature of around 100-120°C is often employed.[6] * Check Catalyst Activity: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or inactive. Use a fresh batch of catalyst. |
| Side Reactions | * Control Temperature: Overheating can lead to decomposition or polymerization of the product. Maintain a stable and appropriate reaction temperature. * Inert Atmosphere: For sensitive reactions, ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Impure Starting Materials | * Verify Purity: Use analytical techniques like NMR or GC-MS to check the purity of your 3,4-dimethoxythiophene and ethylene glycol. Impurities can act as inhibitors or participate in side reactions. * Purify if Necessary: Purify starting materials by distillation or other appropriate methods before use. |
| Inefficient Work-up | * Optimize Extraction: Ensure proper phase separation during aqueous work-up. Multiple extractions with a suitable organic solvent can improve recovery. * Minimize Product Loss During Purification: Optimize distillation conditions (pressure and temperature) or chromatography parameters (eluent system) to minimize loss of the desired product. |
Problem 2: Presence of Impurities in the Final Product
| Observed Impurity | Possible Cause & Identification | Prevention and Removal |
| Unreacted 3,4-dimethoxythiophene | Cause: Incomplete reaction. Identification: Can be detected by GC-MS or NMR. It has a very similar structure to EDOT, making separation challenging.[4] | Prevention: Drive the reaction to completion by optimizing reaction time, temperature, and catalyst loading. Removal: Careful fractional distillation under reduced pressure can separate 3,4-dimethoxythiophene from EDOT, although it can be difficult.[4] |
| Polymerized Material | Cause: High reaction temperatures or prolonged reaction times can lead to the polymerization of the thieno[3,4-b]dioxine product. | Prevention: Maintain strict temperature control and avoid unnecessarily long reaction times. The use of an inhibitor can also be considered in some cases.[7] |
| Other Side Products | Cause: Various side reactions can occur depending on the specific synthetic route and conditions. | Prevention: Follow optimized reaction protocols carefully. Removal: Purification by column chromatography is often effective in removing a variety of side products.[5] |
Data Presentation
Table 1: Effect of Reaction Parameters on the Synthesis of EDOT from 3,4-Dimethoxythiophene
| Parameter | Condition | Observation | Yield | Reference(s) |
| Catalyst | p-Toluenesulfonic acid | Effective for transetherification | Good (e.g., 65%) | [2] |
| Tetrabutylammonium iodide | Used in microwave-assisted one-pot synthesis | High | [1] | |
| Solvent | Toluene | Commonly used for transetherification, allows for azeotropic removal of methanol | Good (e.g., 65%) | [2] |
| n-Hexane | Used in the one-step synthesis from 2,3-dimethoxy-1,3-butadiene | High | [1] | |
| Temperature | 90°C | Used for the synthesis of a functionalized EDOT derivative | - | [5] |
| 100-120°C | Typical range for transetherification | Good | [6] | |
| Refluxing Toluene | Standard condition for transetherification | Good (65%) | [2] | |
| Reaction Time | 16 hours | Used for the synthesis of a functionalized EDOT derivative | - | [5] |
| 30 hours | For synthesis of a long-chain EDOT derivative | 68% | [6] | |
| 48 hours | For synthesis of a propylenedioxythiophene (ProDOT) derivative | 56% | [6] |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Experimental Protocols
High-Yield Synthesis of 3,4-Ethylenedioxythiophene (EDOT) from 3,4-Dimethoxythiophene
This protocol is based on the transetherification reaction.[2]
Materials:
-
3,4-dimethoxythiophene
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap (optional, for azeotropic removal of methanol).
-
To the flask, add 3,4-dimethoxythiophene, an excess of ethylene glycol (e.g., 5-10 equivalents), a catalytic amount of p-toluenesulfonic acid, and anhydrous toluene.
-
Heat the reaction mixture to reflux (the temperature of the boiling toluene, approximately 111°C).
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 3,4-ethylenedioxythiophene. A yield of around 65% can be expected.[2]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of EDOT.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]
- 2. CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Yield Synthesis Route for Versatile Monomer EDOT-EM [inventions.pitt.edu]
- 5. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) [frontiersin.org]
- 7. researchgate.net [researchgate.net]
identifying side reactions in the synthesis of PEDOT precursors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Poly(3,4-ethylenedioxythiophene) (PEDOT) and its precursors, primarily 3,4-ethylenedioxythiophene (EDOT).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of EDOT and its polymerization into PEDOT?
A1: During the synthesis and polymerization of PEDOT precursors, several side reactions can occur, impacting the yield, purity, and final properties of the polymer. The most prevalent issues include:
-
Over-oxidation: This is a significant problem, particularly during electrochemical polymerization, where applying an excessively high potential can degrade the polymer backbone.[1][2][3] This process can introduce sulfone, carbonyl, and carboxylic groups, which disrupt the conjugated system and reduce conductivity.[4][5]
-
Oligomerization: Instead of forming long polymer chains, the reaction may favor the creation of short-chain oligomers like dimers and trimers.[6][7] This is often promoted by acidic conditions generated during oxidative polymerization.[8]
-
Unwanted Cross-linking: Although the ethylenedioxy group on the EDOT monomer is designed to prevent cross-linking at the 3 and 4 positions of the thiophene ring, some unwanted reactions can still lead to insoluble products.[9]
-
Incomplete Polymerization and Monomer Leakage: In some cases, especially in electrodeposited films, unreacted EDOT monomer can remain trapped within the polymer matrix and can be released later, which may be mistaken for other substances in analytical measurements.[10]
-
Dehalogenation: When synthesizing functionalized EDOT derivatives, such as from halogenated starting materials, dehalogenation can occur as an unintended side reaction, particularly at high temperatures.[11][12]
Q2: What is over-oxidation and how can it be prevented?
A2: Over-oxidation is an irreversible electrochemical process that damages the conjugated structure of PEDOT.[2] It occurs when the polymer is exposed to potentials that are too high, leading to the loss of electroactivity and a significant drop in conductivity.[3] Research indicates that irreversible oxidation of PEDOT films typically begins at potentials of +0.8 V vs. SCE and becomes more pronounced above +1.1 V.[1][3]
Prevention Strategies:
-
Control the Polymerization Potential: During electrochemical synthesis, maintain the anodic potential within a safe range, typically between +0.8 V and +1.1 V vs. SCE, to minimize the risk of over-oxidation.[3]
-
Use of Additives: In chemical polymerization, additives like imidazole or pyridine can be used.[8] These act as alkaline inhibitors, slowing the reaction rate and preventing acidic side reactions that can contribute to degradation.[6][8]
-
Monitor pH: In aqueous solutions, high pH levels can lower the over-oxidation potential, making the polymer more susceptible to degradation.[4][5] Careful control of pH is therefore crucial.
Q3: My polymerization reaction is resulting in low yields and seems to be producing only short oligomers. What is the cause and how can I fix it?
A3: The formation of dimers and trimers at the expense of long-chain PEDOT is a common issue, often caused by protons generated during the oxidative polymerization process.[6][8] These acidic byproducts can interfere with the desired radical dimerization and subsequent chain growth.
Solutions:
-
Use an Alkaline Inhibitor: Adding a mild base like imidazole or pyridine can neutralize the acidic side products, which slows down the overall reaction rate but promotes the formation of longer polymer chains and higher conductivity films.[6][8]
-
Optimize Oxidant-to-Monomer Ratio: The ratio of oxidant (e.g., Iron (III) salts) to the EDOT monomer significantly affects the polymerization degree and structure.[13] An excessively high oxidant concentration can lead to lower quality polymer chains.[13][14]
-
Control Reaction Temperature: Higher temperatures can sometimes favor side reactions. Performing the synthesis at a controlled, and often lower, temperature can improve the selectivity towards high molecular weight polymer formation.
Q4: What are the best analytical techniques to identify side products and impurities in my EDOT monomer or PEDOT polymer?
A4: A combination of spectroscopic and chromatographic techniques is essential for characterizing the products and identifying impurities.
-
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance is invaluable for confirming the structure of synthesized EDOT monomers and identifying impurities from side reactions like dehalogenation.[11][12]
-
FTIR and Raman Spectroscopy: Vibrational spectroscopy techniques are excellent for analyzing the structure of the final PEDOT polymer. They can detect the formation of carbonyl (C=O) or sulfone (S=O) groups, which are clear indicators of over-oxidation.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying components in a mixture. It can be used to assess the purity of the EDOT monomer and to detect the release of unreacted monomer or degradation products from a PEDOT film.[10]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and chemical states of the atoms in the polymer film, providing information on the doping level and the presence of oxidized sulfur species.[15]
-
Cyclic Voltammetry (CV): This electrochemical technique can reveal the electroactivity of the PEDOT film. A loss of defined redox peaks or a decrease in current can indicate degradation due to over-oxidation.[1]
Troubleshooting Guide
This table addresses common problems encountered during the synthesis of PEDOT precursors and the resulting polymer.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conductivity in the Final PEDOT Film | 1. Over-oxidation: The applied potential during electropolymerization was too high, or the chemical oxidant was too harsh.[3] 2. Poor Doping: The counter-ion (dopant) was not effectively incorporated into the polymer matrix. 3. Short Polymer Chains: The reaction favored the formation of oligomers instead of high molecular weight polymer.[6][8] | 1. For electropolymerization, limit the potential to < +1.1 V vs. SCE.[3] For chemical polymerization, consider a milder oxidant or add a rate-controlling agent.[15] 2. Ensure the correct choice and concentration of the dopant (e.g., PSS, tosylate).[9] The anion of the oxidant often serves as the dopant.[6] 3. Add an alkaline inhibitor like pyridine to neutralize acidic byproducts and promote longer chain growth.[8] |
| Poor Yield of Synthesized EDOT Monomer | 1. Inefficient Reaction Pathway: Some historical synthesis routes for EDOT are multi-step and inherently low-yielding.[16] 2. Side Reactions: Unwanted reactions such as dehalogenation or oligomerization of the monomer during purification at high temperatures.[11] 3. Loss During Workup: The product may be lost during extraction or purification steps. | 1. Review the synthetic route; newer methods often offer higher yields and fewer steps.[11][16] 2. Optimize reaction conditions (temperature, base strength) to minimize side reactions.[11] Use purification methods that avoid excessive heat, such as column chromatography.[17] 3. Check all phases (aqueous, organic) and filtration media for the product before discarding.[18] |
| Product is an Insoluble Powder | 1. Cross-linking: Unwanted reactions may have led to a cross-linked, insoluble polymer network.[9] 2. Lack of Solubilizing Dopant: Polymerization without a suitable solubilizing counter-ion like PSS will result in an insoluble PEDOT.[19] | 1. The ethylenedioxy group on EDOT is specifically designed to prevent this; check for impurities in the monomer that could act as cross-linking sites.[9] 2. For solution-processable PEDOT, perform the polymerization in the presence of a polyanion like polystyrene sulfonate (PSS).[19] |
| Unexpected Peaks in NMR/FTIR Spectra | 1. Contamination: Residual solvent, starting materials, or byproducts from side reactions are present. 2. Degradation (FTIR): For PEDOT, peaks corresponding to C=O or S=O bonds indicate over-oxidation. 3. Structural Isomers or Unexpected Products (NMR): The reaction may have produced an unexpected isomer or byproduct.[11] | 1. Re-purify the sample using an appropriate method (e.g., column chromatography, recrystallization, or washing).[17] 2. Re-synthesize the polymer under milder conditions (lower potential, different oxidant, or lower temperature). 3. Thoroughly analyze 1D and 2D NMR data to elucidate the structure of the impurity and adjust the reaction conditions to prevent its formation.[11] |
Quantitative Data Summary
The following table summarizes key quantitative parameters related to side reactions in PEDOT synthesis, primarily focusing on over-oxidation during electrochemical methods.
| Parameter | Value | Significance | Source(s) |
| Onset of Irreversible Oxidation | ≥ +0.8 V (vs. SCE) | The potential at which irreversible degradation of the PEDOT film begins to occur. | [1] |
| Evident Over-oxidation Potential | > +1.1 V (vs. SCE) | Potentials above this value lead to significant over-oxidation and loss of electroactivity. | [3] |
| Potential for Complete Loss of Electroactivity | > +1.4 V (vs. SCE) | At these high potentials, the PEDOT film becomes electrochemically inactive due to severe degradation. | [3] |
| Typical EDOT-EM Synthesis Yield (Optimized) | ~92-95% | Demonstrates that specific side reactions (like oligomerization) can be minimized under optimized conditions to achieve high yields. | [11][12] |
Experimental Protocols
Key Experiment: Oxidative Chemical Polymerization of EDOT with PSS
This protocol describes a general method for synthesizing a solution-processable PEDOT:PSS dispersion.
Methodology:
-
Prepare PSS Solution: Create an aqueous solution of poly(styrenesulfonic acid) (PSS). The molecular weight and concentration of PSS will influence the final properties of the dispersion.
-
Add EDOT Monomer: Add the 3,4-ethylenedioxythiophene (EDOT) monomer to the PSS solution. The mixture is typically stirred to ensure homogeneity.
-
Initiate Polymerization: Prepare a separate solution of an oxidant, commonly sodium persulfate or iron(III) sulfate. Add the oxidant solution dropwise to the EDOT/PSS mixture under constant stirring.
-
Critical Step: The rate of oxidant addition and the reaction temperature are crucial. A slow addition rate and controlled temperature help prevent runaway reactions and the formation of oligomers.
-
-
Reaction: Allow the polymerization to proceed for a set time (e.g., 24 hours) at a controlled temperature (e.g., room temperature). The solution will turn from colorless to a deep blue, indicating the formation of doped PEDOT.
-
Termination and Purification: The reaction is quenched, often by adding ion-exchange resins. The resins are used to remove unreacted monomers, oxidant salts, and other ionic impurities.
-
Final Product: After filtration to remove the resins, the resulting product is a stable aqueous dispersion of PEDOT:PSS.
Key Experiment: Electrochemical Polymerization of EDOT
This protocol outlines the electrochemical deposition of a PEDOT film onto a working electrode.
Methodology:
-
Prepare Electrolyte Solution: Dissolve the EDOT monomer and a supporting electrolyte (which provides the dopant anion, e.g., lithium perchlorate or sodium tosylate) in a suitable solvent, such as acetonitrile or water.[1]
-
Set Up Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (the substrate to be coated, e.g., ITO glass, gold), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or SCE).
-
Apply Potential (Potentiostatic Method): Apply a constant anodic potential to the working electrode.
-
Critical Step: The choice of potential is the most critical parameter. It must be high enough to oxidize the EDOT monomer but low enough to avoid over-oxidation of the resulting polymer film. Based on literature, a potential between +0.8 V and +1.1 V vs. SCE is recommended.[3]
-
-
Monitor Deposition: The polymerization process can be monitored by observing the current passed over time (chronoamperometry). The total charge passed is proportional to the amount of polymer deposited.
-
Rinsing: After deposition, the coated electrode is carefully rinsed with the solvent used for the electrolyte solution to remove any unreacted monomer and electrolyte salts from the surface.
Visualizations
Logical Workflow: EDOT Polymerization and Major Side Reactions
Caption: Main polymerization pathway of EDOT and competing side reactions.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of pH on the elechtrochemical over-oxidation of PEDOT:PSS films [liu.diva-portal.org]
- 6. Frontiers | Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. A detailed insight into drug delivery from PEDOT based on analytical methods: Effects and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT [frontiersin.org]
- 13. The structure and properties of PEDOT synthesized by template-free solution method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic control in the synthesis of highly conductive solution-processable PEDOTs - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]
- 17. Investigation of the Conditions for the Synthesis of Poly(3,4-ethylenedioxythiophene) ATRP Macroinitiator - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How To [chem.rochester.edu]
- 19. chinesechemsoc.org [chinesechemsoc.org]
degradation and stability issues of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid?
A1: The main stability concerns for this molecule are potential degradation through several pathways, primarily driven by its functional groups and heterocyclic core. These include:
-
Photo-oxidation: The thiophene ring is susceptible to oxidation upon exposure to light, which can lead to the formation of sulfoxides or sulfones, disrupting the aromaticity and electronic properties of the molecule.
-
Decarboxylation: As a dicarboxylic acid, the compound can undergo decarboxylation (loss of CO2), especially at elevated temperatures. This would result in a mono-carboxylic acid or a fully decarboxylated derivative.
-
Hydrolysis: While the core structure is generally stable, prolonged exposure to strongly acidic or basic conditions, particularly at high temperatures, could potentially lead to the opening of the dioxine ring, although this is less common.
-
Oxidative Degradation: Strong oxidizing agents can lead to the degradation of the thiophene and dioxine rings.
Q2: What are the recommended storage conditions for 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid?
A2: To ensure the long-term stability of the compound, it is recommended to store it under the following conditions:
-
Temperature: Store in a cool, dry place, ideally at 2-8°C for long-term storage.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Moisture: Keep the container tightly sealed to prevent moisture absorption, which could facilitate hydrolytic degradation.
Q3: How can I prepare a stable stock solution of this compound?
A3: For preparing stock solutions, consider the following:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which the compound is soluble, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The presence of two carboxylic acid groups suggests it may have some solubility in polar protic solvents, but these may be less ideal for long-term stability due to potential reactivity.
-
Preparation: Prepare solutions fresh whenever possible. If storage is necessary, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light.
Q4: Are there any known incompatibilities with common lab reagents or excipients?
A4: While specific compatibility data is limited, based on its chemical structure, potential incompatibilities could include:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or chromates can lead to degradation.
-
Strong Bases: Strong bases may deprotonate the carboxylic acids, forming salts which might have different solubility and stability profiles.
-
Primary and Secondary Amines: The carboxylic acid groups can react with primary and secondary amines to form amides, especially in the presence of coupling agents or at elevated temperatures.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared sample. | 1. Impure starting material: The initial compound may contain impurities from synthesis. 2. Degradation during dissolution: The compound may be degrading in the chosen solvent. | 1. Verify Purity: Check the certificate of analysis (CoA) of the starting material. If necessary, purify the compound by recrystallization or chromatography. 2. Solvent Check: Prepare a solution in a different high-purity, anhydrous aprotic solvent. Analyze immediately after preparation to see if the unexpected peaks persist. |
| Loss of compound potency or activity over time in solution. | 1. Solution Instability: The compound is degrading in the stored solution. 2. Adsorption to container: The compound may be adsorbing to the surface of the storage vial. | 1. Fresh Solutions: Prepare fresh solutions for each experiment. 2. Storage Conditions: Ensure stock solutions are stored at or below -20°C and protected from light. 3. Container Material: Use low-adsorption vials (e.g., silanized glass or polypropylene) for storage. |
| Color change of the solid compound or solution upon storage. | 1. Oxidation/Photodegradation: Exposure to air and/or light can cause degradation, leading to colored byproducts. | 1. Proper Storage: Re-evaluate storage conditions. Ensure the container is tightly sealed, purged with an inert gas, and protected from light. |
| Inconsistent results in biological or chemical assays. | 1. Compound Degradation: Variability in the extent of degradation between different sample preparations. 2. Inaccurate Concentration: Degradation leading to a lower effective concentration of the active compound. | 1. Standardize Preparation: Implement a strict, standardized protocol for solution preparation and handling. 2. Purity Check Before Use: Use a quick analytical method like UV-Vis spectroscopy or a standard HPLC run to check the integrity of the solution before each use. |
Quantitative Data Presentation
The following tables provide an illustrative example of how to present quantitative stability data for 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid. Note: The data presented here is for exemplary purposes only and is not based on experimental results.
Table 1: Stability of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid in Solid State
| Storage Condition | Time (Months) | Appearance | Purity (%) by HPLC |
| 25°C / 60% RH | 0 | White to off-white powder | 99.5 |
| 3 | No change | 99.2 | |
| 6 | Slight yellowing | 98.8 | |
| 40°C / 75% RH | 0 | White to off-white powder | 99.5 |
| 3 | Yellowish powder | 97.5 | |
| 6 | Yellow-brown powder | 95.1 | |
| Photostability (ICH Q1B) | 0 | White to off-white powder | 99.5 |
| Exposed | Noticeable yellowing | 96.3 |
Table 2: Stability of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid in Solution (1 mg/mL in DMSO)
| Storage Condition | Time (Hours) | Appearance | Purity (%) by HPLC |
| Room Temperature (Light) | 0 | Colorless solution | 99.5 |
| 24 | Faint yellow solution | 98.1 | |
| 48 | Yellow solution | 96.5 | |
| Room Temperature (Dark) | 0 | Colorless solution | 99.5 |
| 24 | No change | 99.3 | |
| 48 | No change | 99.0 | |
| 4°C (Dark) | 0 | Colorless solution | 99.5 |
| 24 | No change | 99.4 | |
| 48 | No change | 99.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours in the dark.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a suitable stability-indicating method (e.g., reverse-phase HPLC with a photodiode array detector).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
Visualizations
Logical Workflow for Stability Testing
Hypothesized Degradation Pathways
troubleshooting low conductivity in polymers synthesized from thiophene derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers synthesized from thiophene derivatives, specifically addressing the common issue of low electrical conductivity.
Troubleshooting Guide: Low Polymer Conductivity
Question: My synthesized polythiophene derivative exhibits significantly lower conductivity than expected. What are the potential causes and how can I troubleshoot this issue?
Answer: Low conductivity in synthesized polythiophene derivatives is a frequent challenge that can stem from various factors throughout the synthesis and processing stages. Systematically investigating these factors can help identify and resolve the issue. The primary areas to focus on are the polymer's structure, the effectiveness of the doping process, and the morphology of the polymer film.
A general troubleshooting workflow can be visualized as follows:
Caption: A workflow diagram for troubleshooting low conductivity in polythiophene derivatives.
Frequently Asked Questions (FAQs)
Synthesis and Polymer Structure
Q1: How does the choice of synthesis method affect the conductivity of my polythiophene?
A1: The synthesis method significantly influences the final conductivity. Electrochemically polymerized polythiophene generally exhibits higher electrical conductivity compared to polymers synthesized by chemical oxidation methods.[1] This is because electrochemical methods can produce more regular polymer chains with fewer defects. If you are using a chemical oxidation method, optimizing parameters such as the oxidant-to-monomer ratio, reaction temperature, and time can lead to a higher degree of polymerization and, consequently, enhanced conductivity.[2]
Q2: Could the substituents on the thiophene ring be the cause of low conductivity?
A2: Yes, the nature and size of the substituents on the thiophene ring play a crucial role. Bulky or branched alkyl chains can increase steric hindrance, leading to a larger torsion angle between thiophene units.[3][4] This twisting of the polymer backbone disrupts π-conjugation, which is essential for charge transport, thereby lowering conductivity.[4] Conversely, the introduction of polar side chains can sometimes improve the processability and miscibility with dopants, potentially enhancing conductivity.[5] The position of the substituent also matters; free α-positions on the thiophene ring are necessary for chain growth.[6]
Doping Process
Q3: My polymer is synthesized correctly, but the conductivity is still low. Could the doping process be the issue?
A3: Inefficient doping is a very common reason for low conductivity. The π-conjugated structure of polythiophene requires doping (oxidation or reduction) to introduce charge carriers (polarons and bipolarons) into the polymer backbone, which are responsible for electrical conduction.[1] Without effective doping, the polymer will behave as an insulator or a semiconductor with very low conductivity.[6] The choice of dopant and the doping method are critical. Strong acids like trifluoromethanesulfonic acid (TfOH) have been shown to be effective dopants.[7][8]
Q4: What are the different doping methods I can try to improve conductivity?
A4: There are several doping methods, and the optimal one can depend on your specific polymer and experimental setup. Common methods include:
-
Solution Doping: The polymer and dopant are mixed in a mutual solvent before film casting.
-
Vapor Doping: The polymer film is exposed to the vapor of a volatile dopant. This method has been shown to be highly effective, sometimes doubling the conductivity compared to solution doping, as it can increase carrier concentration without significantly disrupting the polymer's crystallinity.[7][8]
-
Sequential Doping: A pristine polymer film is cast first and then immersed in a solution containing the dopant.[9]
-
Serial Doping: This is a two-step process that combines solution doping with sequential doping.[9] This method can enhance conductivity by inducing crystallization.[9]
The relationship between these factors can be visualized as:
Caption: Key factors influencing the electrical conductivity of polythiophene derivatives.
Film Morphology and Processing
Q5: How does the solvent used for processing affect the final conductivity?
A5: The choice of solvent can have a significant impact on the morphology of the resulting polymer film, which in turn affects conductivity.[10] Solvents with different evaporation rates can influence the degree of crystallinity and the molecular orientation within the film.[10] For instance, a chloroform-processed film has been shown to exhibit higher electrical conductivity than a chlorobenzene-processed film due to better crystallinity and higher carrier mobility.[10] It is also important that the solvent does not negatively impact the doping efficiency.[8]
Q6: Can post-treatment of the polymer film improve its conductivity?
A6: Yes, post-treatment with certain solvents can enhance conductivity. For example, treating a PEDOT:PSS film with polar solvents like methanol or ethylene glycol can significantly increase its conductivity.[11] This is often attributed to the removal of insulating PSS from the surface of PEDOT grains, leading to better connectivity and charge transport.
Quantitative Data Summary
The following tables summarize conductivity data for polythiophene derivatives under various conditions, as reported in the literature.
Table 1: Effect of Doping Method on Conductivity
| Polymer System | Doping Method | Dopant | Conductivity (S/cm) | Reference |
| Pg32T-TT | Solution Doping | TfOH | ~580 | [7][8] |
| Pg32T-TT | Vapor Doping | TfOH | 1173.9 | [7][8] |
| p(g42T-T) | Sequential Solution Doping | pTSA | Up to 10 | [5] |
| p(g42T-T) | Sequential Vapor Doping | pTSA | 70 - 100 | [5] |
| Thiophene Copolymers | Solution Doping | F4TCNQ | Varies | [9] |
| Thiophene Copolymers | Sequential Doping | F4TCNQ | Varies | [9] |
| Thiophene Copolymers | Serial Doping | F4TCNQ | Higher than solution or sequential | [9] |
Table 2: Influence of Processing Solvent on Conductivity
| Polymer System | Processing Solvent | Dopant | Conductivity (S/cm) | Reference |
| PODTT | Chloroform | FeCl3 | Up to 408 | [10] |
| PODTT | Chlorobenzene | FeCl3 | Lower than Chloroform | [10] |
Key Experimental Protocols
Protocol 1: Vapor Doping of a Polythiophene Derivative Film
This protocol is a general guide based on the principles described for enhancing conductivity through vapor doping.[7][8]
Materials:
-
Synthesized polythiophene derivative film on a substrate (e.g., glass slide).
-
Volatile liquid dopant (e.g., Trifluoromethanesulfonic acid - TfOH).
-
Enclosed chamber (e.g., a petri dish with a lid or a desiccator).
-
A small container for the dopant.
Procedure:
-
Place the polythiophene film on its substrate inside the enclosed chamber.
-
Pipette a small amount of the liquid dopant into the separate small container.
-
Place the container with the dopant inside the chamber, ensuring it does not touch the polymer film.
-
Seal the chamber to allow the dopant vapor to create a saturated atmosphere.
-
Leave the film exposed to the dopant vapor for a specified duration (this may require optimization, from minutes to hours).
-
Remove the doped film from the chamber and allow any excess, unreacted dopant to evaporate, preferably in a controlled environment (e.g., a fume hood).
-
Measure the conductivity of the doped film using a four-point probe or a similar method.
Protocol 2: Serial Doping of a Polythiophene Derivative Film
This protocol is a generalized procedure based on the serial doping method described to enhance polymer ordering and conductivity.[9]
Materials:
-
Thiophene-based copolymer.
-
Dopant (e.g., F4TCNQ).
-
Solvent for the polymer (e.g., chlorobenzene).
-
Solvent for the sequential doping step (e.g., acetone).
Procedure:
-
Solution Doping Step:
-
Prepare a solution of the polymer in a suitable solvent (e.g., 30 mg/mL in chlorobenzene).
-
Prepare a separate solution of the dopant in the same solvent (e.g., 1 mol% F4TCNQ).
-
Mix the polymer and dopant solutions.
-
Cast a thin film from this mixed solution onto a substrate.
-
-
Sequential Doping Step:
-
Prepare a solution of the dopant in a different solvent in which the polymer is not highly soluble (e.g., 1 mg/mL F4TCNQ in acetone).
-
Immerse the solution-doped film from the previous step into this second dopant solution for a short, defined period (e.g., 30 seconds).
-
-
Drying and Measurement:
-
Remove the film from the dopant solution and allow it to dry thoroughly.
-
Measure the conductivity of the final serial-doped film.
-
References
- 1. Cutting-Edge Graphene Nanocomposites with Polythiophene—Design, Features and Forefront Potential [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of steric factors on the electrosynthesis and properties of conducting poly(3-alkylthiophenes) | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Highly stable doping of a polar polythiophene through co-processing with sulfonic acids and bistriflimide - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C8TC01593G [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Acid vapor doping of polar polythiophenes for high electrical conductivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Acid vapor doping of polar polythiophenes for high electrical conductivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Modifying the conductive properties of poly(3,4-ethylenedioxythiophene) thin films in green solvents [frontiersin.org]
Technical Support Center: 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on alternative synthesis routes for 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid (EDOT-dicarboxylic acid). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of EDOT-dicarboxylic acid?
A1: Common starting materials include chloroacetate, thiodiglycolic acid, and their corresponding esters (e.g., diethyl thioglycolate).[1][2][3] The choice of starting material often depends on cost, availability, and the specific synthetic route being employed.[3] For instance, a route starting from ethyl chloroacetate is often favored due to the low price of the raw material.[1][4]
Q2: What are the primary alternative synthesis routes to produce EDOT-dicarboxylic acid?
A2: There are several alternative routes, primarily variations of the Hinsberg condensation. The main approaches are:
-
A multi-step route involving the esterification of thiodiglycolic acid, followed by condensation with an oxalate ester, etherification with a dihaloethane, and finally hydrolysis.[2][3]
-
A route starting from chloroacetate which undergoes vulcanization/thiolation, followed by condensation, etherification, and hydrolysis/saponification.[1][4] This route can be streamlined.
-
A "one-pot" reaction where condensation, etherification, and saponification are performed sequentially in the same reaction vessel, simplifying the procedure.[1]
-
Microwave-assisted synthesis , which can significantly reduce reaction times for steps like etherification and hydrolysis.[5]
Q3: Is a "one-pot" synthesis method available for EDOT-dicarboxylic acid?
A3: Yes, a one-pot method has been developed where the condensation, etherification, and saponification/acidification steps are performed sequentially in the same reactor.[1] This approach reduces the need for intermediate purification, potentially saving time and reducing solvent waste. The overall molar yield for these combined steps has been reported to be around 73%.[1]
Q4: Can microwave irradiation be used to accelerate the synthesis?
A4: Yes, microwave-assisted synthesis has been successfully applied to the preparation of EDOT and its precursors.[5] Using a microwave reactor can dramatically shorten reaction times for the etherification of 2,5-diethoxycarbonyl-3,4-dihydroxythiophene and the subsequent hydrolysis to the dicarboxylic acid, with reactions often completing in under 30 minutes.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of EDOT-dicarboxylic acid.
Problem 1: Low yield during the Claisen condensation step to form the 3,4-dihydroxythiophene intermediate.
| Symptom | Possible Cause | Suggested Solution |
| Low yield of 2,5-dicarboxylate-3,4-dihydroxythiophene. | Moisture in Reagents/Solvents: The base used (e.g., sodium methoxide) is highly sensitive to moisture, which will consume the base and inhibit the reaction. | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity sodium methoxide or sodium ethoxide. |
| Incorrect Stoichiometry: An improper ratio of the thioglycolate ester to the oxalate ester can lead to incomplete reaction or side products. | Carefully control the stoichiometry. The equivalent ratio of diethyl thioglycolate to diethyl oxalate is preferably between 1:2 and 1:1 for better yields.[5] | |
| Insufficient Reaction Time/Temperature: The reaction may not have gone to completion. | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time. |
Problem 2: Incomplete hydrolysis of the diester intermediate (2,5-dicarboxylate-3,4-ethylenedioxythiophene).
| Symptom | Possible Cause | Suggested Solution |
| Presence of mono-ester or unreacted diester in the final product after acidification. | Insufficient Base: The saponification requires a sufficient molar excess of a strong base (e.g., NaOH, KOH) to drive the reaction to completion. | Use a larger excess of the base. For example, an equivalent ratio of the diester to NaOH of 1:5 to 1:3 is recommended for optimal yield.[5] |
| Short Reaction Time: The hydrolysis reaction may be slow and require extended heating. | Increase the reflux time. Monitor the reaction via TLC until the starting diester spot has completely disappeared. A typical reflux time is around 3 hours.[1] | |
| Low Reaction Temperature: The reaction may not proceed efficiently at lower temperatures. | Ensure the reaction mixture is maintained at a steady reflux temperature throughout the hydrolysis step. |
Problem 3: Product purification difficulties.
| Symptom | Possible Cause | Suggested Solution |
| The isolated solid is off-color (e.g., beige or brown) and has low purity. | Incomplete Acidification: If the pH is not sufficiently lowered, the dicarboxylate salt may not fully precipitate, or impurities may co-precipitate. | Carefully adjust the pH to 1-3 with a strong acid like HCl or H₂SO₄ to ensure complete precipitation of the dicarboxylic acid.[1][4] |
| Co-precipitation of Impurities: Crude reaction mixtures can contain colored impurities that co-precipitate with the product. | Purify the crude product by recrystallization from a suitable solvent system. Washing the filtered solid thoroughly with water can also help remove inorganic salts. |
Data Presentation: Comparison of Synthesis Routes
| Route | Starting Material | Key Reagents | Key Conditions | Reported Yield | Advantages | Disadvantages |
| Route 1: One-Pot Synthesis [1] | Chloracetate | Na₂S, Diethyl oxalate, 1,2-dichloroethane, H₂SO₄, NaOH | One-pot condensation, etherification, saponification. | 73.08% (for the three combined steps) | Simplified operation, shorter production period. | Yield is for combined steps; individual step yields may vary. |
| Route 2: From Ethyl Chloroacetate [4] | Ethyl Chloroacetate | Na₂S·9H₂O, Diethyl oxalate, 1,2-dichloroethane, KOH | Multi-step process with intermediate isolation. | 84.78% (crude yield for hydrolysis step) | Low-cost starting material, reasonable process route. | Longer operational path compared to one-pot. |
| Route 3: From Thiodiglycolic Acid [2] | Thiodiglycolic Acid | Methanol, Sodium methoxide, Diethyl oxalate, Cyclic esterification reagent, NaOH | Multi-step process including esterification, condensation, etherification, and saponification. | Not specified for dicarboxylic acid step. | A well-established, though lengthy, route. | Thiodiglycolic acid can be difficult to source.[3] |
| Route 4: Microwave-Assisted [5] | 2,2'-thiodiacetic acid | Ethanol, Diethyl oxalate, 1,2-dibromoethane, NaOH | Microwave irradiation (500-1200 W) for key steps. | Not specified for dicarboxylic acid step, but reaction times are very short. | Extremely fast reaction rates (e.g., hydrolysis in <20 min), high efficiency. | Requires specialized microwave reactor equipment. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of EDOT-dicarboxylic acid from Sulfo-diglycolic acid ester [1]
This protocol outlines the combined condensation, etherification, and saponification steps.
-
Condensation & Etherification: To a reaction vessel containing the previously synthesized sulfo-diglycolic acid diethyl ester, add 1,2-dichloroethane (140g).
-
Heat the mixture to 75°C. The reaction is carried out under the effect of a crown ether catalyst and maintained for 12 hours.
-
Monitor the reaction by HPLC until the content of the intermediate 2,5-dicarboxylic diester-3,4-dihydroxy sodium thiophene is ≤1%.
-
Saponification: After reclaiming the solvent, add 300g of a 10% aqueous alkaline solution (e.g., NaOH).
-
Heat the mixture to reflux for 3 hours. Monitor by HPLC until the content of 2,5-dicarboxylic diester-3,4-ethylenedioxythiophene is ≤1%.
-
Acidification: Cool the reaction mixture and add 50% dilute sulfuric acid until the pH reaches 3.
-
Stir for 30 minutes to allow for complete precipitation.
-
Filter the resulting solid and wash to obtain the wet 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid. The reported dry product amount is 79g, corresponding to a 73.08% molar yield for the combined three steps.
Protocol 2: Microwave-Assisted Hydrolysis of Diethyl 3,4-Ethylenedioxythiophene-2,5-dicarboxylate [5]
This protocol details the final hydrolysis step using microwave irradiation.
-
Reaction Setup: In a microwave reactor vessel, mix 2,5-diethoxycarbonyl-3,4-ethylenedioxythiophene and an aqueous solution of NaOH. The preferred equivalent ratio of the diester to NaOH is between 1:5 and 1:3.
-
Microwave Irradiation: Heat the mixture in the microwave reactor using a 2.45 GHz microwave at a power of 500-1200 W.
-
Reaction Time: Maintain the reaction for no more than 20 minutes (preferably 5-10 minutes).
-
Workup: After the reaction is complete, cool the mixture.
-
Acidification: Acidify the solution with a strong acid (e.g., HCl) to precipitate the 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.
Visualizations
Caption: Conventional multi-step synthesis workflow for EDOT-dicarboxylic acid.
Caption: Workflow for the one-pot synthesis of EDOT-dicarboxylic acid.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. CN102731524A - Synthesis method of 3,4-ethylenedioxythiophene (EDOT) as novel conductive high polymer monomer - Google Patents [patents.google.com]
- 2. CN101429205B - The preparation method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]
- 3. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]
- 4. CN101519409A - Method for preparing 3, 4-ethylenedioxythiophene - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
strategies to prevent overoxidation during electropolymerization of thiophenes
This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and frequently asked questions regarding the prevention of overoxidation during the electropolymerization of thiophenes.
Troubleshooting Guide: Overoxidation Issues
This section addresses common problems encountered during thiophene electropolymerization, focusing on identifying and resolving issues related to overoxidation.
Q1: My resulting polythiophene film has poor conductivity and is electrochemically inactive. What went wrong?
A1: This is a classic symptom of overoxidation. Overoxidation occurs when the applied potential is too high, causing nucleophilic attack on the polymer backbone by species in the electrolyte (like water or anions).[1][2] This irreversible process introduces defects such as carbonyl or sulfone groups, which disrupt the π-conjugation along the polymer chain, leading to a loss of conductivity and electroactivity.[2][3]
Troubleshooting Steps:
-
Analyze Cyclic Voltammogram (CV): Look for a loss of definition in the redox peaks over successive cycles. A rapid decrease in the current associated with the polymer's redox process suggests deactivation due to overoxidation.[4][5]
-
Visual Inspection: Overoxidized films are often brittle, poorly adherent, and may have a different color (e.g., yellowing) compared to the desired dark, conductive state.
-
Lower the Anodic Potential Limit: The potential required to oxidize the monomer is often higher than the potential at which the resulting polymer is stable, a problem known as the "polythiophene paradox".[6] Reducing the upper potential limit in your CV or the constant potential in potentiostatic deposition is the most direct way to prevent overoxidation.[7][8]
Q2: I'm seeing an extra, irreversible peak at a high potential in my cyclic voltammogram. What does this signify?
A2: This anodic peak, which often appears at potentials greater than 1.3 V, is typically associated with the irreversible overoxidation of the polythiophene film.[9] Its appearance indicates that the applied potential is high enough to cause degradation of the polymer you have just deposited.[4]
Troubleshooting Steps:
-
Confirm the Potential Window: Ensure your upper potential limit is set below the onset of this irreversible peak.
-
Modify the Monomer: Consider using a thiophene derivative with a lower oxidation potential, such as 2,2'-bithiophene or a 3-substituted thiophene, which allows for polymerization at less positive potentials where the polymer is more stable.[6][8]
Q3: The polymer film grows for a few cycles and then stops, even though the monomer is still present. Why is this happening?
A3: This phenomenon, known as passivation, can be caused by the formation of a non-conducting, overoxidized layer on the electrode surface. This layer acts as a barrier, preventing the diffusion of monomers to the electrode and halting further polymerization.[9]
Troubleshooting Steps:
-
Use Potentiostatic or Galvanostatic Methods: Instead of CV, try holding a constant potential (potentiostatic) or current (galvanostatic) that is sufficient for polymerization but below the overoxidation threshold. This can produce more uniform films.
-
Optimize Monomer Concentration: Very low monomer concentrations can lead to overoxidation taking over as the dominant reaction.[9] Ensure your monomer concentration is adequate (typically >0.05 M).
-
Solvent and Electrolyte Purity: Trace amounts of water or other nucleophiles can exacerbate overoxidation. Using dry, high-purity solvents and electrolytes is critical.[4]
Frequently Asked Questions (FAQs)
Q1: What is overoxidation in the context of polythiophenes?
A1: Overoxidation is an irreversible electrochemical process that occurs when a conducting polymer, like polythiophene, is subjected to excessively high positive potentials.[1][10] This leads to the nucleophilic attack by anions or solvent molecules on the positively charged polymer backbone. The reaction breaks the crucial π-conjugated system by forming carbonyl or other functional groups, which destroys the polymer's conductivity and other desired electronic properties.[2][3]
Q2: What is the "polythiophene paradox"?
A2: The "polythiophene paradox" refers to the situation where the potential required to oxidize the thiophene monomer to initiate polymerization is higher than the potential at which the resulting polythiophene polymer begins to degrade via overoxidation.[6] This makes it challenging to synthesize high-quality, defect-free films from the basic thiophene monomer.
Q3: How can I choose the correct potential window to avoid overoxidation?
A3: The ideal potential window should be high enough to oxidize the monomer but low enough to prevent polymer degradation.
-
For unsubstituted thiophene, polymerization requires a high potential (e.g., >1.6 V vs Ag/AgCl), making it very susceptible to overoxidation.[11] Overoxidation can begin at potentials as low as 1.3 V.[9]
-
For substituted thiophenes like 3-methylthiophene or EDOT, the oxidation potential is lower, allowing for polymerization in a safer potential range.[8][12]
-
The best practice is to run an initial CV to identify the onset potential for monomer oxidation and the onset for the irreversible overoxidation peak. The upper limit for polymerization should be set between these two values.
Q4: How does the choice of monomer affect the risk of overoxidation?
A4: The monomer structure is a critical factor.
-
Electron-donating groups (like alkyl or alkoxy groups at the 3-position) lower the monomer's oxidation potential, making polymerization easier at safer potentials.[6][8]
-
Using oligomers like 2,2'-bithiophene or terthiophene as the starting material significantly lowers the required potential because of their extended conjugation, leading to higher quality films with a reduced risk of overoxidation.[6][8]
-
Steric hindrance from bulky substituents can also influence polymer properties and stability.[13][14]
Q5: What is the role of the solvent and supporting electrolyte?
A5: The solvent and electrolyte create the environment for the reaction and can play a direct role in overoxidation.
-
Solvent: Acetonitrile and dichloromethane are common solvents. It is crucial to use anhydrous (dry) solvents, as water is a nucleophile that can attack the polymer backbone during overoxidation.[4]
-
Electrolyte: The electrolyte anion can influence film morphology and stability.[1][15] Weakly coordinating anions (e.g., BF₄⁻, PF₆⁻, ClO₄⁻) are often preferred. The purity of the electrolyte salt is as important as the solvent's purity.
Quantitative Data Summary
The following tables summarize key quantitative parameters to guide experimental design for preventing overoxidation.
Table 1: Oxidation Potentials of Common Thiophene Monomers
| Monomer | Typical Oxidation Onset Potential (vs. Ag/AgCl or SCE) | Notes |
| Thiophene | ~1.6 V to 2.0 V[8][11] | High potential increases overoxidation risk significantly. |
| 2,2'-Bithiophene | ~1.0 V to 1.2 V[11] | Lower potential greatly reduces overoxidation; often the preferred starting material.[6] |
| 3-Methylthiophene | ~1.3 V to 1.5 V[8] | Electron-donating methyl group lowers the potential compared to unsubstituted thiophene. |
| 3,4-Ethylenedioxythiophene (EDOT) | ~0.8 V to 1.0 V[12] | Very low oxidation potential; resulting polymer (PEDOT) is highly stable against overoxidation.[4] |
Table 2: Recommended Experimental Parameters to Minimize Overoxidation
| Parameter | Recommended Range/Value | Rationale |
| Anodic Potential Limit | Just above monomer oxidation onset, below polymer degradation potential. | The most critical parameter for preventing overoxidation.[7] |
| Monomer Concentration | 0.05 M - 0.5 M | Low concentrations can favor overoxidation over polymerization.[9] |
| Supporting Electrolyte | 0.1 M (e.g., TBAPF₆, LiClO₄) | Must be high purity and anhydrous. Anion choice can affect film properties.[1][15] |
| Solvent | Acetonitrile, Dichloromethane | Must be anhydrous to minimize nucleophilic attack by water. |
| Scan Rate (for CV) | 20 - 100 mV/s | Slower rates can sometimes lead to more ordered films, but the potential limit is more important. |
Visualizations and Workflows
Mechanism of Overoxidation
The following diagram illustrates the desired pathway of electropolymerization versus the competing degradation pathway of overoxidation.
Caption: Electropolymerization vs. Overoxidation pathways.
Troubleshooting Workflow for Poor Film Quality
This decision tree provides a logical flow for diagnosing issues with polythiophene films.
Caption: Troubleshooting workflow for electropolymerization issues.
Experimental Protocol: Controlled Electropolymerization
This section provides a generalized protocol for the electropolymerization of a thiophene derivative (e.g., 2,2'-bithiophene) using cyclic voltammetry, with an emphasis on preventing overoxidation.
1. Materials and Preparation:
-
Monomer: 2,2'-bithiophene (0.1 M)
-
Solvent: Anhydrous acetonitrile
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M)
-
Electrodes: Working electrode (e.g., Pt, Au, or ITO-coated glass), counter electrode (e.g., Pt wire), and a reference electrode (e.g., Ag/AgCl).
-
Atmosphere: Inert gas (Argon or Nitrogen).
2. Procedure:
-
Electrode Cleaning: Thoroughly clean the working electrode. For metal electrodes, this may involve mechanical polishing followed by sonication in acetone and ethanol. For ITO, sonicate in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Solution Preparation: In a clean, dry electrochemical cell, dissolve the TBAPF₆ in anhydrous acetonitrile. Add the 2,2'-bithiophene monomer to reach the final concentration of 0.1 M.
-
Deoxygenation: Purge the solution with an inert gas (Ar or N₂) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization and contribute to degradation. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrochemical Setup: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode.
-
Determining the Potential Window (Crucial Step):
-
Perform an initial single CV scan over a wide potential range (e.g., 0 V to +1.8 V vs. Ag/AgCl) at a scan rate of 50 mV/s.
-
Identify the monomer oxidation onset potential (where the current begins to rise sharply). For bithiophene, this should be around +1.0 V.[11]
-
Identify the potential at which any irreversible overoxidation peaks appear.
-
Set the polymerization potential window: The lower limit should be in a region with no activity (e.g., 0 V). The upper limit should be set just after the monomer oxidation peak begins but well before any overoxidation peaks (e.g., +1.2 V for bithiophene).
-
-
Electropolymerization:
-
Cycle the potential continuously within the determined "safe" window (e.g., 0 V to +1.2 V) for a set number of cycles (e.g., 10-20 cycles).
-
Observe the CVs: You should see a gradual increase in the redox peaks corresponding to the deposited polymer film with each cycle. This indicates successful, controlled film growth.
-
-
Post-Polymerization:
-
After the final cycle, hold the potential at the lower limit (0 V) for a few seconds to ensure the film is in its neutral, reduced state.
-
Remove the electrode from the monomer solution and rinse it thoroughly with fresh, pure acetonitrile to remove any unreacted monomer and electrolyte.
-
The film is now ready for characterization (e.g., CV in a monomer-free electrolyte solution, spectroscopy, microscopy).
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overoxidation of Intrinsically Conducting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electrochemsci.org [electrochemsci.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Overoxidation of Intrinsically Conducting Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openriver.winona.edu [openriver.winona.edu]
- 12. d-nb.info [d-nb.info]
- 13. Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes); cyclopenta[c]thiophene and thieno[c]thiophene as precursors of electrogenerated conducting polymers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of supporting electrolyte on capacitance and morphology of electrodeposited poly(3,4-propylenedioxythiophene) derivatives bearing reactive functional groups - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
methods to enhance the solubility of dicarboxylic acid functionalized monomers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of dicarboxylic acid functionalized monomers for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q: My dicarboxylic acid monomer is not dissolving in my chosen solvent. What are the initial steps I should take?
A: Low solubility is a common issue. Before moving to more complex methods, start with these fundamental troubleshooting steps:
-
Verify Monomer Purity: Impurities can significantly impact solubility. Confirm the purity of your monomer using appropriate analytical techniques.
-
Particle Size Reduction: The rate of dissolution is inversely related to particle size.[1][2] Grinding the monomer to a fine powder increases the surface area available for solvent interaction, which can improve the dissolution rate.[1][2]
-
Increase Temperature: For many dicarboxylic acids, solubility increases with temperature.[3][4] Gently heat the solvent while stirring. Be cautious not to exceed the decomposition temperature of the monomer.
-
Apply Mechanical Agitation: Simple stirring or shaking may not be sufficient. Using a magnetic stirrer or vortex mixer can help break up aggregates and improve solvent interaction.
-
Consider Sonication: Applying ultrasonic waves (sonication) can break down particles and accelerate the dissolution process through a phenomenon called cavitation.[5][6][7] It is particularly effective for stubborn solids.[8]
Q: I have tried basic methods, but my monomer's solubility in an aqueous solution is still insufficient. What should I try next?
A: If basic methods fail, the next step is to modify the chemical environment of the solvent system.
-
pH Adjustment: Dicarboxylic acids are weak acids and their solubility in water is highly pH-dependent.[4][9] By adding a base (e.g., NaOH, KOH), you can deprotonate the carboxylic acid groups to form carboxylate salts, which are significantly more polar and soluble in water.[10][11][12] It's crucial to adjust the pH to be well above the pKa of the carboxylic acid groups.[13]
-
Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) can increase the solubility of lipophilic or highly crystalline compounds. Common co-solvents include ethanol, acetone, and N,N-dimethylformamide (DMF).[14][15]
-
Salt Formation: If you need to use the monomer in its solid form but with enhanced aqueous solubility, consider forming a stable salt. This is a common technique in the pharmaceutical industry to increase solubility by 100- to 1000-fold.[16] Salts of dicarboxylic acids can be prepared and isolated, then redissolved when needed.[17][18]
Q: My monomer dissolves initially but precipitates during the polymerization reaction. How can I maintain its solubility?
A: Precipitation during polymerization often indicates that the reaction conditions are altering the monomer's solubility.
-
Temperature Control: Monitor and control the reaction temperature. Excursions in temperature can decrease solubility.
-
Monomer Concentration: The monomer concentration might be too high, exceeding its solubility limit under the reaction conditions. Try running the polymerization at a lower concentration.
-
Use of Surfactants: Surfactants can stabilize the monomer in solution by forming micelles.[19] The hydrophobic monomer can be encapsulated within the hydrophobic core of the micelle, while the hydrophilic exterior keeps the entire structure soluble in the aqueous phase.[19] This is particularly useful in emulsion polymerization.[20] Non-ionic surfactants are often preferred as they are less likely to interfere with the polymerization process.[21]
Frequently Asked Questions (FAQs)
Q: What factors fundamentally affect the solubility of dicarboxylic acid monomers?
A: Several molecular and environmental factors are key:
-
Carbon Chain Length: As the length of the hydrocarbon chain between the two carboxyl groups increases, the hydrophobic character of the molecule increases, which generally reduces solubility in water.[10][22][23]
-
"Odd-Even" Effect: Dicarboxylic acids with an even number of carbon atoms tend to have higher melting points and lower solubility in both water and organic solvents compared to their odd-numbered neighbors.[3][24][22][23][25] This is attributed to differences in crystal packing and molecular conformation.[24][25]
-
pH of the Solution: For aqueous solutions, pH is a critical factor. At a pH below the monomer's pKa, the carboxylic acid groups are protonated (-COOH), making the molecule less polar. At a pH above the pKa, the groups are deprotonated (-COO⁻), forming a much more soluble carboxylate salt.[4][9][10]
-
Temperature: Solubility generally increases with temperature, although the effect varies for different monomer-solvent systems.[3][4]
-
Solvent Polarity: The principle of "like dissolves like" applies. The polar carboxyl groups favor polar solvents, while the hydrocarbon backbone favors non-polar solvents. Solubility is a balance between these interactions.[10]
Q: How does salt formation enhance solubility?
A: Salt formation dramatically enhances solubility by converting the relatively non-polar, protonated carboxylic acid groups into highly polar, ionic carboxylate groups.[11][16] This ionic character leads to strong ion-dipole interactions with polar solvents like water, significantly increasing solubility. This is a widely used strategy in pharmaceuticals to improve the bioavailability of poorly soluble acidic drugs.[16]
Q: When is it appropriate to use a co-solvent versus adjusting the pH?
A:
-
Use pH Adjustment when working in an aqueous system and the final application can tolerate a non-neutral pH. This is often the most effective and straightforward method for ionizable molecules like dicarboxylic acids.[1][11]
-
Use a Co-solvent when you are working with organic solvents or when you need to maintain a specific pH where the monomer is not sufficiently soluble. A co-solvent modifies the overall polarity of the solvent system to better match that of the solute.[11] It is also a valuable technique for compounds that are not ionizable.
Q: What is the mechanism of sonication in improving dissolution?
A: Sonication uses high-frequency sound waves to induce cavitation—the rapid formation and collapse of microscopic bubbles in the liquid.[5][6] This collapse generates intense, localized shockwaves and shear forces.[6] These forces break apart solid agglomerates, reduce particle size, and drive the solvent into contact with the solid's surface, thereby accelerating the rate of dissolution.[5][7]
Q: How do I choose an appropriate surfactant?
A: The choice of surfactant depends on the specific application:
-
Ionic Surfactants (Anionic or Cationic): These can offer excellent solubilization due to strong electrostatic interactions.[19][26] However, their charge may interfere with the polymerization process or interact with other components in the formulation.
-
Non-ionic Surfactants: These are often preferred in polymerization systems because they are less likely to cause side reactions or instability.[19][21] The surfactant's Hydrophilic-Lipophilic Balance (HLB) value should also be considered to ensure it is suitable for the specific monomer and solvent system.
Data Presentation
Table 1: Solubility of Selected Dicarboxylic Acids in Water
| Dicarboxylic Acid | Carbon Atoms | Formula | Solubility ( g/100 g water at ~25°C) | Citation(s) |
| Succinic Acid | 4 | HOOC(CH₂)₂COOH | 8.3 | [23][25] |
| Glutaric Acid | 5 | HOOC(CH₂)₃COOH | 63.9 | [23][25] |
| Adipic Acid | 6 | HOOC(CH₂)₄COOH | 2.4 | [23][25] |
| Pimelic Acid | 7 | HOOC(CH₂)₅COOH | 5.0 | [25] |
| Suberic Acid | 8 | HOOC(CH₂)₆COOH | 0.25 | [23][25] |
| Azelaic Acid | 9 | HOOC(CH₂)₇COOH | 0.24 | [25] |
| Sebacic Acid | 10 | HOOC(CH₂)₈COOH | 0.10 | [25] |
Note: This table illustrates the general trend and the "odd-even" effect on solubility. Glutaric acid (odd) is significantly more soluble than its even-numbered neighbors, succinic and adipic acids.[23][25]
Experimental Protocols
Protocol 1: Method for Enhancing Solubility via pH Adjustment
-
Preparation: Prepare a slurry of the dicarboxylic acid monomer in deionized water at the desired concentration.
-
Initial Measurement: Measure the initial pH of the slurry. It will be acidic.
-
Titration: While stirring vigorously, slowly add a base solution (e.g., 1M NaOH) dropwise.
-
Monitoring: Monitor the solution for visual changes (dissolution of solids) and measure the pH continuously.
-
Endpoint: Continue adding base until all the solid has dissolved and the solution becomes clear. Record the final pH.
-
Optimization: If necessary, the final pH can be carefully adjusted back down with a dilute acid, but avoid going below the pKa, which could cause precipitation.
Protocol 2: Salt Formation using Solubilization-Crystallization Method
This protocol provides a general guideline for preparing a more soluble salt form of the monomer.[17]
-
Dissolution: Dissolve the dicarboxylic acid monomer in a suitable organic solvent (e.g., ethanol, acetone).
-
Base Addition: Add an equimolar amount of a chosen base (e.g., sodium hydroxide, potassium hydroxide) dissolved in a minimal amount of the same solvent or a co-solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating to allow the acid-base reaction to complete and the salt to form.
-
Crystallization: Induce crystallization of the salt by cooling the solution, adding an anti-solvent (a solvent in which the salt is insoluble), or by slow evaporation of the solvent.
-
Isolation: Collect the resulting salt crystals by filtration.
-
Drying: Wash the crystals with a small amount of cold anti-solvent and dry them under a vacuum. The resulting salt can be stored and later dissolved in an aqueous solution with enhanced solubility.
Visualizations
Caption: Workflow for selecting a solubility enhancement method.
Caption: Effect of pH on dicarboxylic acid solubility equilibrium.
Caption: Diagram of a monomer encapsulated within a surfactant micelle.
References
- 1. wjbphs.com [wjbphs.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 6. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. longdom.org [longdom.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 15. researchgate.net [researchgate.net]
- 16. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jocpr.com [jocpr.com]
- 20. gantrade.com [gantrade.com]
- 21. US5468797A - Polycarboxylic acid thickeners, emulsifiers, and suspending aids having improved wettability characteristics - Google Patents [patents.google.com]
- 22. tutorsglobe.com [tutorsglobe.com]
- 23. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Poly(2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid) and Alternative Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of poly(2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid) and compares its anticipated properties with established conductive polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT), polyaniline (PANI), and polypyrrole (PPy). Due to the limited direct experimental data on poly(2,3-dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid), its properties are extrapolated from its close structural analog, PEDOT. The inclusion of carboxylic acid functional groups is expected to enhance its hydrophilicity and provide sites for further functionalization.
Performance Comparison
The following tables summarize the key performance indicators of PEDOT (as a proxy for the target polymer), PANI, and PPy, offering a side-by-side comparison of their electrical, thermal, and electrochemical properties.
| Property | Poly(3,4-ethylenedioxythiophene) (PEDOT) | Polyaniline (PANI) | Polypyrrole (PPy) |
| Electrical Conductivity | 100 - 1000 S/cm (doped) | 1 - 100 S/cm (doped) | 10 - 200 S/cm (doped) |
| Thermal Stability (Onset of Decomposition) | ~300 °C | ~250 °C | ~280 °C |
| Electrochemical Window | -1.0 to 1.0 V | -0.2 to 0.8 V | -0.8 to 0.8 V |
| Optical Properties (Doped State) | Transparent in the visible region | Green/Blue | Black/Brown |
| Solubility | Generally insoluble, often dispersed with a polyelectrolyte (e.g., PSS) | Soluble in some organic solvents (e.g., NMP, m-cresol) | Generally insoluble |
Detailed Characterization Data
Spectroscopic Analysis
| Polymer | FTIR Characteristic Peaks (cm⁻¹) | UV-Vis Absorption (nm) |
| PEDOT | 1515-1540 (C=C stretching of thiophene ring), 1340-1360 (C-C stretching), 1050-1200 (C-O-C stretching of ethylenedioxy group) | ~600 (π-π* transition in neutral state), >800 (polaron/bipolaron bands in doped state)[1][2] |
| PANI | ~1580 (C=C stretching of quinoid rings), ~1490 (C=C stretching of benzenoid rings), ~1300 (C-N stretching), ~1140 (vibrational mode of protonated imine) | ~320-330 (π-π* transition of benzenoid rings), ~620-630 (exciton absorption of quinoid rings) |
| PPy | ~1550 (C=C stretching), ~1470 (C-N stretching), ~1040 (C-H in-plane deformation) | ~420-450 (π-π* transition), >700 (polaron/bipolaron bands) |
Thermal and Morphological Properties
| Polymer | Decomposition Temperature (TGA, °C) | Glass Transition Temperature (Tg, °C) | Morphology (SEM) |
| PEDOT | Onset ~300°C, significant loss >400°C | Not well-defined, often decomposes before melting | Typically granular or globular, can form smooth films[3] |
| PANI | Onset ~250°C, two-stage decomposition | ~200-300°C depending on dopant and humidity | Fibrillar or granular network structure[4] |
| PPy | Onset ~280°C, gradual weight loss | Not well-defined, decomposes | Globular and often agglomerated cauliflower-like structures |
Experimental Protocols
Synthesis of Conductive Polymers
A general workflow for the chemical oxidative polymerization of conductive polymers is outlined below. This method is widely used for synthesizing PEDOT, PANI, and PPy.
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the polymer structure.
Protocol:
-
Sample Preparation: A small amount of the dried polymer powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the polymer can be cast on an IR-transparent substrate (e.g., NaCl or KBr plates). For Attenuated Total Reflectance (ATR-FTIR), the sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or KBr pellet is collected and subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the polymer's functional groups.
Thermal Analysis: Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of the polymers.
Protocol:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the polymer is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The weight loss of the sample as a function of temperature is recorded. The onset of decomposition is determined from the temperature at which significant weight loss begins.[5][6]
Electrochemical Analysis: Cyclic Voltammetry (CV)
CV is used to investigate the redox behavior and determine the electrochemical window of the conductive polymers.
Protocol:
-
Electrode Preparation: A thin film of the conductive polymer is deposited onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass).
-
Electrochemical Cell Setup: A three-electrode cell is assembled containing the working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire) in an appropriate electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile).
-
Measurement: The potential of the working electrode is swept linearly between two set potentials at a constant scan rate (e.g., 50 mV/s), and the resulting current is measured.[7][8]
-
Analysis: The resulting voltammogram provides information on the oxidation and reduction potentials of the polymer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. Morphological and Structural Analysis of Polyaniline and Poly(o-anisidine) Layers Generated in a DC Glow Discharge Plasma by Using an Oblique Angle Electrode Deposition Configuration | MDPI [mdpi.com]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 7. ossila.com [ossila.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Analysis: 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid versus EDOT
In the realm of conductive polymers and functional materials, 3,4-ethylenedioxythiophene (EDOT) has established itself as a cornerstone monomer for the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT), a polymer celebrated for its high conductivity, stability, and transparency.[1] However, the need for tailored functionalities has driven the exploration of EDOT derivatives. This guide provides a comparative analysis of a prominent derivative, 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid, against its parent compound, EDOT. This comparison is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their chemical properties, synthesis, performance, and applications, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid | EDOT (3,4-ethylenedioxythiophene) |
| Chemical Structure | EDOT core with two carboxylic acid groups at the 5 and 7 positions. | Unsubstituted thiophene ring fused with a 1,4-dioxane ring. |
| Primary Functionality | Carboxylic acid groups enable covalent modification and bioconjugation. | Readily undergoes oxidative polymerization to form a conductive polymer. |
| Solubility | Generally soluble in polar organic solvents.[2] | Sparingly soluble in water (2.1 g/L), soluble in some organic solvents.[3] |
| Key Applications | Biosensors, drug delivery systems, functional coatings requiring surface modification.[4] | Transparent conductive films, anti-static coatings, organic electronics (OLEDs, OPVs), supercapacitors.[1] |
Structural and Physicochemical Properties
The fundamental difference between the two molecules lies in the presence of two carboxylic acid groups on the thiophene ring of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid. This substitution significantly influences the molecule's properties and the performance of its corresponding polymer.
| Property | 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid | EDOT |
| Molecular Formula | C₈H₆O₆S | C₆H₆O₂S |
| Molar Mass | 230.19 g/mol | 142.17 g/mol [3] |
| Appearance | White to light yellow powder/crystal.[2] | Colorless liquid.[3] |
| Melting Point | ~319.5-321.2 °C[5] | 10.5 °C[3] |
| Boiling Point | 482.6 °C (Predicted)[5] | 225 °C[3] |
The introduction of carboxylic acid groups increases the polarity and melting point of the dicarboxylic acid derivative compared to EDOT.
Performance and Applications: A Comparative Overview
The primary advantage of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid lies in the functionality imparted by its carboxylic acid groups. These groups serve as handles for covalent attachment of various molecules, including biomolecules, making it a valuable monomer for applications requiring surface functionalization.
In contrast, EDOT's main strength is in the exceptional properties of its polymer, PEDOT. pristine PEDOT exhibits high electrical conductivity and is a benchmark material for transparent conductive coatings.
While direct, side-by-side quantitative comparisons of the polymers derived from these two monomers are limited in the literature, some key performance aspects can be inferred and are summarized below.
| Performance Metric | Poly(2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid) | PEDOT |
| Conductivity | Generally lower than pristine PEDOT due to the presence of non-conductive functional groups. However, can be tuned. | High, with reported values up to 6,259 S/cm for thin films.[6][7] |
| Electrochemical Behavior | The oxidation potential of the monomer is expected to be higher than EDOT due to the electron-withdrawing nature of the carboxylic acid groups. | Lower oxidation potential, facilitating easier polymerization.[8] |
| Surface Properties | Increased hydrophilicity and provides sites for covalent immobilization of biomolecules. | Relatively hydrophobic, requiring dopants like PSS for aqueous processability. |
| Biocompatibility | The carboxylic acid groups can be used to attach biocompatible molecules, enhancing its suitability for biomedical applications. | Generally considered biocompatible, especially when doped with biocompatible polymers.[9] |
Experimental Protocols
Synthesis of 3,4-ethylenedioxythiophene (EDOT)
A common synthetic route to EDOT involves a multi-step process starting from thiophene or its derivatives.[10] A five-step synthesis is outlined below:
-
Step 1: Synthesis of Diethyl Thiodiglycolate: Thiodiglycolic acid is reacted with ethanol in the presence of an acid catalyst.
-
Step 2: Synthesis of 2,5-Dicarboxylate-3,4-dihydroxy sodium thiophene: The diethyl thiodiglycolate is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide.
-
Step 3: Formation of the Ethylenedioxy Bridge: The product from step 2 is reacted with a dihalogenated alkane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) to form diethyl 2,3-dihydrothieno[3,4-b][10][11]dioxine-5,7-dicarboxylate.[12]
-
Step 4: Hydrolysis: The diethyl ester is hydrolyzed to 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid using a base followed by acidification.[10]
-
Step 5: Decarboxylation: The dicarboxylic acid is decarboxylated using a catalyst like copper powder in a high-boiling solvent such as quinoline to yield EDOT.[10]
Synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid
The synthesis of the dicarboxylic acid is an intermediate step in one of the common EDOT synthesis routes.[10][13] A typical procedure is as follows:
-
Step 1: Thioetherification: Starting from ethyl chloroacetate and sodium sulfide, diethyl thiodiglycolate is synthesized.[14]
-
Step 2: Condensation: The diethyl thiodiglycolate undergoes a condensation reaction with diethyl oxalate in the presence of a base like sodium ethoxide.[14]
-
Step 3: O-alkylation (Cyclization): The resulting intermediate is cyclized with 1,2-dichloroethane or 1,2-dibromoethane in the presence of a base and optionally a phase-transfer catalyst to form the diethyl ester of the target molecule.[12][14]
-
Step 4: Saponification and Acidification: The diethyl ester is hydrolyzed with a strong base (e.g., NaOH) followed by acidification (e.g., with HCl) to yield 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid.[13]
Electropolymerization Workflow
Both EDOT and its dicarboxylic acid derivative can be polymerized electrochemically to form thin films on conductive substrates.
Signaling Pathways and Logical Relationships
The primary utility of the carboxylic acid groups on 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid is to enable the covalent attachment of other molecules, particularly biomolecules for biosensing or drug delivery applications. This creates a clear logical relationship for its application development.
Conclusion
References
- 1. Poly(3,4-ethylenedioxythiophene) - Wikipedia [en.wikipedia.org]
- 2. CAS 18361-03-0: 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-di… [cymitquimica.com]
- 3. 3,4-Ethylenedioxythiophene - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Characterization of PEDOT Derivative with Carboxyl Group and Its Chemo/Bio Sensing Application as Nanocomposite, Immobilized Biological and Enhanced Optical Materials: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. chembk.com [chembk.com]
- 6. Frontiers | Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) [frontiersin.org]
- 7. Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18361-03-0 | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid - AiFChem [aifchem.com]
- 9. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]
- 11. Frontiers | Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT [frontiersin.org]
- 12. Thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid, 2,3-dihydro-, diethyl ester synthesis - chemicalbook [chemicalbook.com]
- 13. CN102731524A - Synthesis method of 3,4-ethylenedioxythiophene (EDOT) as novel conductive high polymer monomer - Google Patents [patents.google.com]
- 14. CN101519409A - Method for preparing 3, 4-ethylenedioxythiophene - Google Patents [patents.google.com]
1H NMR spectrum analysis of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid
A comparative analysis of the ¹H NMR spectrum of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid and its derivatives provides valuable insights for researchers, scientists, and drug development professionals. Understanding the spectral characteristics of this core structure is crucial for confirming synthesis and purity, as well as for elucidating the structure of more complex molecules built upon this scaffold. This guide offers a comparison of the target molecule with its mono-carboxylic acid and diethyl ester derivatives, supported by experimental data and protocols.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid and two related compounds. The data for the target molecule is inferred from the analysis of its derivatives, as a directly published spectrum with assignments was not available. The key differences lie in the signals from the substituent groups.
| Compound | Protons on Ethylenedioxy Bridge (δ, ppm) | Carboxylic Acid Protons (-COOH, δ, ppm) | Methylene Protons of Ester (-OCH₂CH₃, δ, ppm) | Methyl Protons of Ester (-OCH₂CH₃, δ, ppm) | Thiophene Proton (δ, ppm) |
| 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid (Target) | ~4.3-4.5 (m, 4H) | ~13.0 (br s, 2H) | - | - | - |
| 2,3-Dihydrothieno[3,4-b][1][2]dioxine-5-carboxylic acid (Alternative 1) | ~4.2-4.4 (m, 4H) | ~12.5 (br s, 1H) | - | - | ~6.9 (s, 1H) |
| Diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate (Alternative 2) | 4.35 (s, 4H) | - | 4.30 (q, J=7.1 Hz, 4H) | 1.35 (t, J=7.1 Hz, 6H) | - |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for obtaining the ¹H NMR spectrum of these compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is particularly important for observing the exchangeable carboxylic acid protons.
-
Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of -2 to 16 ppm is appropriate.
-
Temperature: Room temperature.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Structural Comparison and Analysis Workflow
The following diagram illustrates the structural relationship between the target compound and the selected alternatives, highlighting the key functional groups that differentiate their ¹H NMR spectra.
Caption: Structural relationships and the general workflow for ¹H NMR analysis.
The analysis of the ¹H NMR spectrum of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic acid, in comparison with its derivatives, allows for unambiguous structural confirmation. The key diagnostic signals are the broad singlet of the carboxylic acid protons in the downfield region (around 13 ppm) and the multiplet corresponding to the four protons of the ethylenedioxy bridge. The absence of a thiophene proton signal and the presence of two carboxylic acid proton signals (with a combined integration of 2H) would confirm the structure of the target di-acid. In contrast, the mono-acid would show a thiophene proton signal and a carboxylic acid proton integrating to 1H, while the diethyl ester would lack the carboxylic acid signal but show characteristic quartet and triplet signals for the ethyl groups.
References
- 1. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Ethylenedioxythiophene (EDOT) End-Group Functionalized Poly-ε-caprolactone (PCL): Self-Assembly in Organic Solvents and Its Coincidentally Observed Peculiar Behavior in Thin Film and Protonated Media | MDPI [mdpi.com]
A Comparative Guide to the Electrochemical Performance of Functionalized Thiophene Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of various functionalized thiophene monomers, which are pivotal building blocks for conducting polymers used in a wide array of applications, from organic electronics to advanced biomedical devices. The selection of a suitable monomer is critical as the functional group appended to the thiophene ring profoundly influences the resulting polymer's electrochemical behavior, processability, and ultimate performance in devices such as sensors and drug delivery systems.
Comparative Electrochemical Data
The electrochemical characteristics of polythiophenes derived from different functionalized monomers are summarized below. These parameters are crucial in determining the material's suitability for specific applications. For instance, a lower oxidation potential is desirable for applications requiring facile switching between the neutral and oxidized states, while a wider electrochemical window might be preferred for high-stability devices.
| Monomer | Polymer | Oxidation Potential (V vs. Ag/AgCl) | Electrical Conductivity (S/cm) | Band Gap (eV) |
| 3,4-ethylenedioxythiophene (EDOT) | PEDOT | ~0.5 - 1.0[1] | 10 - 1000[2] | ~1.6 |
| 3-hexylthiophene | P3HT | ~0.6 - 1.2[3] | 1 - 100[2][4][5] | ~2.0[6] |
| 3-thiophene acetic acid | P3TAA | ~0.8 - 1.1[7] | 0.1 - 10[8] | ~2.2[7] |
| 3,4-propylenedioxythiophene (ProDOT) | PProDOT | ~0.7 - 1.1 | 1 - 50 | ~1.8 |
| Thiophene-3-carboxaldehyde | P(Th-CHO) | ~1.0 - 1.4 | 0.01 - 1 | ~2.4 |
| 3-(aminopropyl)thiophene | P(Th-NH2) | ~0.5 - 0.9 | 0.1 - 5 | ~2.1 |
Note: The values presented in this table are approximate and can vary significantly depending on the polymerization method, electrolyte, solvent, and film thickness.
Experimental Protocols
Detailed methodologies for key electrochemical characterization techniques are provided below. These protocols serve as a starting point for researchers to evaluate and compare the performance of different functionalized thiophene monomers.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique used to probe the redox behavior of the monomers and the resulting polymer films. It provides information on oxidation and reduction potentials, electrochemical stability, and polymerization efficiency.
Experimental Workflow:
Caption: Workflow for Cyclic Voltammetry Analysis.
Detailed Protocol:
-
Electrode Preparation: A glassy carbon or platinum working electrode is polished to a mirror finish using alumina slurry, followed by sonication in deionized water and acetone to remove any contaminants.
-
Electrolyte Solution: An anhydrous solvent (e.g., acetonitrile or dichloromethane) is used to prepare a solution containing the thiophene monomer (typically 10-50 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate or lithium perchlorate).
-
Deoxygenation: The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical reactions.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the prepared working electrode, a platinum wire or mesh counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).
-
Measurement: The potential of the working electrode is swept linearly with time between defined potential limits. The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram. The scan rate (e.g., 50-100 mV/s) and the number of cycles are critical parameters that influence polymer film growth and morphology.
Spectroelectrochemistry
This technique combines UV-Vis-NIR spectroscopy with electrochemistry to monitor the changes in the electronic structure of the polymer film as a function of the applied potential. It is invaluable for determining the band gap and identifying the formation of polarons and bipolarons.
Experimental Workflow:
Caption: Workflow for Spectroelectrochemical Analysis.
Detailed Protocol:
-
Electrode: A thin film of the polythiophene is electrochemically deposited onto an optically transparent electrode, such as indium tin oxide (ITO) coated glass.
-
Electrolyte: The measurement is performed in a monomer-free electrolyte solution.
-
Cell: A specialized spectroelectrochemical cell is used that allows the light beam of a UV-Vis-NIR spectrometer to pass through the transparent electrode and the polymer film.
-
Measurement: A series of potentials are applied to the polymer-coated electrode, and at each potential, a full absorption spectrum is recorded. This allows for the direct correlation of electrochemical state with optical properties.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the electrical properties of the polymer film and the interfaces within the electrochemical cell. It provides information on charge transfer resistance, double-layer capacitance, and ionic conductivity.
Experimental Workflow:
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Detailed Protocol:
-
Setup: A three-electrode cell containing the polymer-coated working electrode in a monomer-free electrolyte is used.
-
Measurement: A small amplitude AC voltage (typically 5-10 mV) is applied to the electrode at a specific DC bias potential over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Analysis: The resulting impedance data is often represented as Nyquist and Bode plots. These plots are then fitted to an equivalent electrical circuit model to extract quantitative parameters that describe the electrochemical processes occurring at the electrode-polymer and polymer-electrolyte interfaces.
Signaling Pathways and Applications
Functionalized polythiophenes are increasingly explored for biomedical applications, particularly in biosensors and drug delivery systems. The choice of functional group is paramount in dictating the interaction with biological systems and the mechanism of action.
Drug Delivery Mechanism
Conducting polymers like PEDOT can be used for electrically controlled drug delivery. The drug molecules, often carrying a charge, are incorporated into the polymer matrix as dopants during electropolymerization. The release of the drug is then triggered by applying an electrical potential.
Caption: Electrically Controlled Drug Delivery Mechanism.
Biosensing Mechanism
In biosensors, functionalized polythiophenes act as a transducer, converting a biological recognition event into a measurable electrical signal. The functional groups on the thiophene monomer can be used to immobilize biorecognition elements like enzymes or antibodies.
Caption: Polythiophene-Based Biosensor Mechanism.
This guide provides a foundational understanding of the electrochemical comparison of functionalized thiophene monomers. For more in-depth analysis and specific applications, consulting the primary research literature is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Different Outcomes of Electrochemical Copolymerisation: 3-Hexylthiophene with Indole, Carbazole or Fluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Electrical Conductivity of Molecularly p-Doped Poly(3-hexylthiophene) through Understanding the Correlation with Solid-State Order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electronic and Optical Properties of Polythiophene Molecules and Derivatives | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Performance Evaluation of Sensors Based on Dicarboxylic Acid Functionalized PEDOT: A Comparative Guide
This guide provides a detailed comparison of sensors based on dicarboxylic acid functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) against alternative sensing platforms. Aimed at researchers, scientists, and drug development professionals, this document outlines the performance metrics, experimental data, and underlying methodologies to facilitate informed decisions in sensor selection and development.
Introduction to Dicarboxylic Acid Functionalized PEDOT Sensors
Poly(3,4-ethylenedioxythiophene), or PEDOT, is a conductive polymer widely recognized for its high conductivity, excellent stability, and biocompatibility, making it a prime candidate for chemical and biological sensors.[1][2][3] The functionalization of PEDOT with dicarboxylic acid groups further enhances its utility, particularly in biosensing. These carboxyl groups serve as versatile anchor points for the covalent immobilization of biorecognition elements like enzymes and antibodies, improving sensor specificity and stability.[4] This modification also allows for tuning the sensor's surface properties, such as hydrophilicity, which can be crucial for optimizing the interaction between the sensor and the target analyte in aqueous environments.[5]
Performance Comparison: Dopamine and Glucose Detection
The performance of dicarboxylic acid functionalized PEDOT sensors is best illustrated through their application in detecting key biomolecules. Below, we compare their performance against other PEDOT-based and alternative sensors for the detection of dopamine and glucose.
2.1. Dopamine Detection
Dopamine is a critical neurotransmitter, and its accurate detection is vital for diagnosing neurological disorders.[6] The primary challenge in dopamine sensing is achieving selectivity against interfering substances like ascorbic acid (AA) and uric acid (UA), which are present in much higher concentrations in biological fluids.[6][7]
Table 1: Comparative Performance of Dopamine Sensors
| Sensor Material | Limit of Detection (LOD) | Sensitivity | Linear Range | Key Features & Selectivity |
| PEDOT-Acid Copolymer | Not specified in snippets | Not specified in snippets | Not specified in snippets | Carboxylic moieties used to anchor peptides, suggesting a platform for selective bioreceptors.[4] |
| All-PEDOT:PSS OECT | Comparable to DPV | Not specified in snippets | Linear calibration plots obtained | Achieves selectivity by varying the operating gate voltage and scan rate to separate redox waves.[6] |
| Graphene Oxide/PEDOT:PSS Composite | 0.008 µM | 69.3 µA/µMcm² | Not specified in snippets | Enhanced interfacial properties and net negative charge reduce interference from ascorbic acid.[8] |
| Phenyl Carboxylic Acid-Functionalized GCE | 5.6 nM (0.0056 µM) | Not specified in snippets | 0.1 to 1000 µM | Excellent anti-interference capability towards ascorbic acid due to negatively charged surface.[7][9][10] |
2.2. Glucose Detection
Enzymatic glucose sensors are fundamental tools in diabetes management. Performance is often dictated by the efficiency of electron transfer between the enzyme (typically glucose oxidase, GOx) and the electrode. Functionalization plays a key role in immobilizing the enzyme and facilitating this transfer.
Table 2: Comparative Performance of Glucose Sensors
| Sensor Material | Limit of Detection (LOD) | Sensitivity | Linear Range | Key Features & Electron Transfer |
| PEDOT Functionalized SPCE | Not specified in snippets | Not specified in snippets | 1–14 mM | Enables Direct Electron Transfer (DET) between GOx and the electrode without a mediator.[11][12] |
| PEDOT Nanofibers with GOx | 0.12 mM (at +700 mV) | Higher than film-based sensors | Not specified in snippets | Nanofiber morphology provides a higher surface area for enzyme loading, improving sensitivity.[13] |
| Poly(pyrrole-2-carboxylic acid)/GOx Biocomposite | Not specified in snippets | 0.135 µA/mM | 0.2 - 150.0 mM | Carboxyl groups used for covalent immobilization of GOx.[14] |
| Ferrocene Carboxylic Acid-Based Sensor | Not specified in snippets | 34 nA/mgdL⁻¹/mm² | 50 - 400 mg/dL | Ferrocene derivative acts as a mediator to enhance electron transfer between GOx and the electrode.[15] |
| Silica/Graphite/Au Nanoparticles (Non-enzymatic) | Not specified in snippets | Not specified in snippets | Not specified in snippets | Au nanoparticles provide electrocatalytic activity for direct glucose oxidation, avoiding enzyme use.[16] |
Experimental Protocols & Methodologies
Detailed and reproducible experimental procedures are critical for evaluating sensor performance. The following sections outline common protocols for the fabrication and characterization of functionalized PEDOT sensors.
3.1. Fabrication of Dicarboxylic Acid Functionalized PEDOT Sensor
This protocol describes the electrochemical polymerization method, a common technique for creating functionalized PEDOT films.
-
Substrate Preparation : Start with a conductive substrate, such as an Indium Tin Oxide (ITO) coated glass slide or a glassy carbon electrode (GCE). Clean the substrate sequentially in an ultrasonic bath with methanol, isopropanol, and acetone, then dry with nitrogen gas.[17]
-
Monomer Solution : Prepare a solution containing the EDOT monomer and the dicarboxylic acid-functionalized EDOT monomer (e.g., EDOT-acid) in an appropriate solvent with a supporting electrolyte.[4] The ratio of the two monomers can be varied to tune the film's properties.[5]
-
Electrochemical Polymerization : Use a three-electrode electrochemical cell with the prepared substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.[18] Apply a constant current (galvanostatic) or a potential sweep (potentiostatic) to polymerize the monomers onto the substrate surface.[4]
-
Bioreceptor Immobilization : Activate the carboxylic acid groups on the PEDOT film surface using EDC-NHS chemistry.[4] Following activation, incubate the sensor in a solution containing the desired bioreceptor (e.g., glucose oxidase, dopamine antibody) to facilitate covalent bonding.
-
Rinsing and Storage : Rinse the sensor with a suitable buffer solution to remove any unbound molecules and store it at 4°C when not in use.[13]
3.2. Electrochemical Performance Evaluation
Electrochemical techniques are used to characterize the sensor's response to the target analyte.
-
Apparatus : A standard three-electrode setup connected to a potentiostat is used.
-
Electrolyte : All measurements are performed in a suitable buffer, such as a phosphate-buffered saline (PBS) solution (pH 7.0-7.4), to mimic physiological conditions.[7]
-
Cyclic Voltammetry (CV) : CV is used to characterize the electrochemical behavior of the sensor and to confirm the successful immobilization of biomolecules. It can also determine the oxidation potential of the target analyte.[6]
-
Differential Pulse Voltammetry (DPV) or Amperometry : These techniques are used for quantitative analysis.
-
For DPV, the potential is scanned over a range that includes the analyte's oxidation peak, and the peak current is measured.[6]
-
For amperometry, a fixed potential is applied, and the current is recorded over time. Aliquots of the target analyte are added to the electrolyte, and the change in current is measured.
-
-
Data Analysis :
-
Sensitivity : Calculated from the slope of the calibration curve (current response vs. analyte concentration).[8]
-
Limit of Detection (LOD) : Typically determined as the concentration corresponding to a signal-to-noise ratio of 3.
-
Selectivity : Assessed by measuring the sensor's response to the target analyte in the presence of common interfering species at higher concentrations.[7]
-
Visualized Workflows and Mechanisms
References
- 1. Preparation and Characterization of PEDOT:PSS/TiO2 Micro/Nanofiber-Based Gas Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Real-Time Nitrate Ion Monitoring with Poly(3,4-ethylenedioxythiophene) (PEDOT) Materials | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective detection of dopamine with an all PEDOT:PSS Organic Electrochemical Transistor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical Detection of Dopamine using a Phenyl Carboxylic Acid‐Functionalized Electrode Made by Electrochemical Reduction of a Diazonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flexible sensor with electrophoretic polymerized graphene oxide/PEDOT:PSS composite for voltammetric determination of dopamine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrochemical Detection of Dopamine using a Phenyl Carboxylic Acid-Functionalized Electrode Made by Electrochemical Reduction of a Diazonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Direct Electrochemical Detection of Glucose on PEDOT Functionalized Screen-Printed Electrodes | CoLab [colab.ws]
- 13. High-Performance Conducting Polymer Nanofiber Biosensors for Detection of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Fabrication and Characterization of an Ammonia Gas Sensor Based on PEDOT-PSS With N-Doped Graphene Quantum Dots Dopant | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of Synthesized Thieno[3,4-b]dioxine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust structural validation of newly synthesized compounds is a cornerstone of modern chemical and pharmaceutical research. For novel thieno[3,4-b]dioxine derivatives, a class of heterocyclic compounds with significant potential in materials science and medicinal chemistry, unambiguous characterization is paramount. This guide provides a comparative overview of the primary analytical techniques employed for the structural elucidation of these molecules, supported by experimental data and detailed methodologies.
Spectroscopic and Crystallographic Validation Techniques
The structural confirmation of synthesized thieno[3,4-b]dioxine derivatives primarily relies on a combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction are indispensable tools, each providing unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For thieno[3,4-b]dioxine derivatives, ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus, allowing for the confirmation of the core structure and the position of substituents.
Comparative NMR Data for Thieno[3,4-b]dioxine Derivatives
| Derivative | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| 2-Chloromethyl-2,3-dihydrothieno[3,4-b][1][2]dioxine | CDCl₃ | 6.37 (m, 2H, CHS), 4.36 (m, 1H, CH-O), 4.29 (dd, 1H, CH₂-O), 4.15 (dd, 1H, CH₂-O), 3.72 (dd, 1H, CH₂-Cl), 3.66 (dd, 1H, CH₂-Cl) | 141.16, 140.71, 100.12, 100.11, 72.84, 65.55, 41.31 | [1] |
| 2-Azidomethyl-2,3-dihydrothieno[3,4-b][1][2]dioxine | CDCl₃ | 6.38 (m, 2H, CHS), 4.30 (m, 1H, CH-O), 4.17 (dd, 1H, CH₂-O), 4.04 (dd, 1H, CH₂-O), 3.56 (dd, 1H, CH₂-N₃), 3.47 (dd, 1H, CH₂-N₃) | 141.0, 140.6, 100.21, 100.04, 72.4, 65.7, 50.5 | [1] |
| 2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carboxylic acid | Not Specified | Data available but not detailed in search results. | Data available but not detailed in search results. | [3] |
Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Synthesized thieno[3,4-b]dioxine derivative (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve the synthesized compound in the appropriate deuterated solvent in a clean, dry vial. For ¹H NMR, a concentration of 5-25 mg/mL is typical for small molecules. For ¹³C NMR, a higher concentration of 50-100 mg/mL may be necessary. Transfer the solution to an NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For the ¹³C NMR spectrum, a proton-decoupled experiment is typically performed with a 45° pulse angle and a relaxation delay of 2 seconds.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to specific protons in the molecule. For the ¹³C NMR spectrum, assign the signals based on their chemical shifts and, if available, DEPT (Distortionless Enhancement by Polarization Transfer) experiments to determine the number of attached protons.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight of a synthesized compound and for obtaining structural information through the analysis of its fragmentation patterns. For thieno[3,4-b]dioxine derivatives, high-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula.
Comparative MS Data for Thieno[3,4-b]dioxine and Related Derivatives
| Derivative | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| Diamide derivatives of 3,4-ethylenedioxythiophene | ESI | Varies with substituents | Fragments from amido-iminol proton transfer, reverse cycloaddition, amide bond cleavage, and isocyanic acid elimination. | |
| Thieno[3,2-b]thiophene derivatives | MALDI-TOF | Varies with substituents | Molecular ion peak is typically the base peak. |
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.
Materials:
-
Mass spectrometer (e.g., ESI-TOF, GC-MS, or MALDI-TOF)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Synthesized thieno[3,4-b]dioxine derivative
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The concentration will depend on the ionization technique and instrument sensitivity. For ESI, concentrations in the low µg/mL to ng/mL range are common.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through an LC system. For GC-MS, the sample is injected into the gas chromatograph.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to detect the molecular ion. To study fragmentation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated theoretical mass. For HRMS data, use the exact mass to determine the elemental composition. Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can help to confirm the structure of the molecule.
Single-Crystal X-ray Diffraction
When a suitable single crystal of the synthesized compound can be obtained, X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
Comparative Crystallographic Data for a Thieno[3,4-b]dioxin Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 4-(2,3-Dihydro-thieno[3,4-b][1][2]dioxin-5-yl)aniline | Monoclinic | P2₁/c | 12.53(6) | - | - | 90 | - | 90 | [4] |
Note: Complete crystallographic data for this compound would include all unit cell parameters and atomic coordinates, typically found in a Crystallographic Information File (CIF).
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional molecular structure of the synthesized compound.
Materials:
-
Single-crystal X-ray diffractometer
-
Goniometer head
-
Mounting pins (e.g., MiTeGen mounts)
-
Cryoprotectant (if necessary)
-
Synthesized single crystals of the thieno[3,4-b]dioxine derivative
Procedure:
-
Crystal Selection and Mounting: Under a microscope, select a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) and mount it on a pin.
-
Data Collection: Mount the crystal on the goniometer head of the diffractometer. A stream of cold nitrogen (e.g., 100 K) is often used to minimize thermal motion and radiation damage. Center the crystal in the X-ray beam. Collect a series of diffraction images as the crystal is rotated.
-
Data Reduction and Structure Solution: Integrate the diffraction spots to obtain their intensities. Correct the data for experimental factors (e.g., Lorentz and polarization effects). Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data to improve the agreement between the calculated and observed structure factors. Locate and refine hydrogen atoms.
-
Structure Validation and Analysis: Analyze the final refined structure to ensure its chemical sense. Check for unusually short or long bond lengths and angles. Generate a final report and a CIF file containing all the crystallographic information.
Workflow and Visualization
The logical flow for the comprehensive structural validation of a synthesized thieno[3,4-b]dioxine derivative can be visualized as a sequential process, where each technique provides a higher level of structural detail.
Caption: Workflow for the structural validation of synthesized compounds.
Comparison with Alternative Heterocyclic Systems
The validation techniques described for thieno[3,4-b]dioxines are broadly applicable to other heterocyclic systems. However, the specific spectral features will differ, providing a unique fingerprint for each class of compounds.
-
Thieno[3,2-b]thiophenes: These isomers of thienothiophene are also extensively studied. Their NMR spectra will show different chemical shifts and coupling constants due to the different arrangement of the thiophene rings. Mass spectral fragmentation may also differ, although the presence of two sulfur atoms will still be a key feature.
-
Benzothiadiazoles: As a comparison to a different class of sulfur- and nitrogen-containing heterocycles, benzothiadiazoles exhibit distinct spectroscopic properties.[1] Their aromatic nature leads to ¹H NMR signals in the aromatic region, and the presence of nitrogen atoms will influence the chemical shifts of adjacent carbons and protons.
Conclusion
The structural validation of synthesized thieno[3,4-b]dioxine derivatives requires a multi-technique approach. While NMR and mass spectrometry are essential for initial confirmation of the structure and molecular formula, single-crystal X-ray diffraction, when applicable, provides the ultimate proof of structure. By comparing the experimental data with that of known derivatives and related heterocyclic systems, researchers can confidently elucidate the structures of these novel and potentially valuable compounds.
References
comparative study of conductive polymers derived from various thiophene monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of conductive polymers synthesized from various thiophene-based monomers. The objective is to offer a clear comparison of their performance, supported by experimental data, to aid in the selection of appropriate materials for research and development applications, including bioelectronics, sensors, and drug delivery systems.
Performance Comparison of Thiophene-Derived Conductive Polymers
The properties of polythiophenes can be significantly tuned by modifying the monomer structure. This section compares the electrical conductivity, thermal stability, and electrochemical properties of several key polythiophene derivatives.
Electrical Conductivity
The electrical conductivity of polythiophenes is a critical parameter for most of their applications. It is highly dependent on the polymer's structure, morphology, and the doping process.[1][2] Substituents on the thiophene ring can influence conductivity by altering the planarity of the polymer backbone and the intermolecular packing.[3]
| Polymer | Monomer | Typical Conductivity (S/cm) | Reference |
| Polythiophene (PT) | Thiophene | 10 - 50 | [1] |
| Poly(3-hexylthiophene) (P3HT) | 3-hexylthiophene | 1 - 1000 | [4] |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 3,4-ethylenedioxythiophene | 1 - 5500 | [5][6] |
| Poly(3-methylthiophene) (PMeT) | 3-methylthiophene | 10 - 500 | [5] |
| Alkoxy-functionalized Polythiophenes | 3-alkoxythiophene derivatives | 3 - 5500 | [5] |
Thermal Stability
The thermal stability of conductive polymers is crucial for device fabrication and long-term operational stability. Thermogravimetric analysis (TGA) is commonly used to evaluate the decomposition temperature (Td), which is often reported as the temperature at which 5% weight loss occurs.
| Polymer | Decomposition Temperature (Td) at 5% Weight Loss (°C) | Reference |
| Polythiophene (PT) | 315 | [7] |
| Polyamide 6 (for comparison) | 430 | [7] |
| PT/Polyamide Composite (5% PT) | 230 - 268 | [7] |
| Regenerated Cellulose (for comparison) | 230 | [8] |
| Pristine Cellulose (for comparison) | 290 | [8] |
Note: The thermal stability of composites can be influenced by the properties of all components.
Electrochemical Properties
The electrochemical properties, such as the oxidation potential, are vital for applications in batteries, sensors, and electrochromic devices. These properties are typically investigated using cyclic voltammetry. The nature of the substituents on the thiophene ring can significantly affect the redox potentials of the resulting polymers.[9]
| Polymer/Monomer | Oxidation Peak Potential (Eox) (V vs. Ag/AgCl or SCE) | Reference |
| Thiophene (monomer) | 3.2 | [10] |
| Bithiophene (monomer) | Not Specified | |
| Terthiophene (monomer) | Not Specified | |
| Poly(3-thiophene acetic acid) | ~0.75 | [9][11] |
| Poly(3-methylthiophene) | ~0.6 | [11] |
| Poly(3-hexylthiophene) | ~0.7 | [11] |
| Poly(3-dodecylthiophene) | ~0.75 | [11] |
| Poly(3-octadecylthiophene) | ~0.8 | [11] |
| HT-poly(MEEMT) | 0.66 | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of conductive polymers.
Synthesis of Polythiophene via Electrochemical Polymerization
Objective: To synthesize a conductive polythiophene film on an electrode surface.
Materials:
-
Thiophene or substituted thiophene monomer (e.g., 200 mM)[12]
-
Acetonitrile (solvent)[13]
-
Supporting electrolyte (e.g., 0.1 M Tetra-n-butylammonium perchlorate or 500 mM KPF6)[12][13]
-
Working electrode (e.g., platinum net or indium tin oxide (ITO) glass)[13][14]
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))[13][15]
-
Two-compartment electrochemical cell[13]
-
Potentiostat/Galvanostat[15]
Procedure:
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in acetonitrile.
-
Add the thiophene monomer to the electrolyte solution to the desired concentration.
-
Assemble the two-compartment electrochemical cell with the working, counter, and reference electrodes.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[15]
-
Perform electropolymerization using one of the following methods:
-
Galvanostatic: Apply a constant current density (e.g., 1 mA/cm²) for a specific duration to achieve the desired film thickness.[13]
-
Potentiostatic: Apply a constant potential at which the monomer oxidizes.
-
Potentiodynamic (Cyclic Voltammetry): Cycle the potential between a lower and an upper limit (e.g., -0.2 V and 1.8 V) for a set number of cycles.[14][15]
-
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.[13]
-
Dry the film under vacuum.[13]
Characterization by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the synthesized polymer.
Materials:
-
Synthesized polythiophene sample (a few milligrams)
-
TGA instrument with a microbalance and furnace[16]
-
Sample pan (e.g., platinum or aluminum)[16]
-
Inert gas (e.g., nitrogen)[17]
Procedure:
-
Place a small, accurately weighed amount of the polymer sample into the TGA sample pan.[18]
-
Place the pan into the TGA furnace.[18]
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 70 ml/min) to prevent oxidative degradation.[17]
-
Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 900°C).[17]
-
The instrument will record the sample's weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at specific weight loss percentages (e.g., Td at 5% loss).[16]
Characterization by Cyclic Voltammetry (CV)
Objective: To investigate the electrochemical properties (e.g., oxidation and reduction potentials) of the polythiophene film.
Materials:
-
Polythiophene-coated working electrode
-
Electrolyte solution (e.g., 0.1 M supporting electrolyte in acetonitrile)
-
Counter and reference electrodes
-
Electrochemical cell
-
Potentiostat
Procedure:
-
Assemble the electrochemical cell with the polymer-coated working electrode, counter electrode, and reference electrode in the electrolyte solution.
-
Purge the electrolyte with an inert gas.
-
Set the parameters on the potentiostat, including the potential range and the scan rate (e.g., 50 mV/s).[11]
-
Initiate the cyclic voltammogram, sweeping the potential from a starting value to a vertex potential and back.
-
The instrument will record the current response as a function of the applied potential.
-
Analyze the resulting voltammogram to identify the oxidation and reduction peak potentials.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of conductive polymers derived from thiophene monomers.
Caption: Experimental workflow for the synthesis and characterization of conductive polymers.
References
- 1. chem.cmu.edu [chem.cmu.edu]
- 2. eng.libretexts.org [eng.libretexts.org]
- 3. ggn.dronacharya.info [ggn.dronacharya.info]
- 4. research.chalmers.se [research.chalmers.se]
- 5. chem.cmu.edu [chem.cmu.edu]
- 6. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - Electrochemical and photoelectrochemical studies of functionalised polythiophenes - University of Wollongong - Figshare [ro.uow.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. asura.apphy.u-fukui.ac.jp [asura.apphy.u-fukui.ac.jp]
- 12. mdpi.com [mdpi.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. m.youtube.com [m.youtube.com]
- 17. ir.uitm.edu.my [ir.uitm.edu.my]
- 18. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
A Comparative Guide to Spectroscopic Purity Analysis of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid (EDT-2CA), a critical building block in the development of advanced materials and pharmaceuticals. We present a detailed analysis of expected data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside a comparison with alternative analytical techniques for robust purity assessment.
Introduction to Purity Confirmation of EDT-2CA
The precise chemical structure and purity of EDT-2CA are paramount for its successful application in research and development. Impurities, even in trace amounts, can significantly impact the performance, reproducibility, and safety of resulting products. Spectroscopic techniques offer powerful, non-destructive methods to verify the chemical identity and quantify the purity of synthesized EDT-2CA. This guide outlines the key spectroscopic signatures of pure EDT-2CA and compares them with potential process-related impurities.
Spectroscopic Analysis of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid
A multi-faceted spectroscopic approach is recommended for the unambiguous confirmation of EDT-2CA's purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For EDT-2CA, both ¹H and ¹³C NMR are essential for confirming the molecular skeleton and identifying impurities.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~13.0 (broad singlet) | ~162.0 |
| Ethylene Bridge (-OCH₂CH₂O-) | ~4.5 (singlet) | ~65.0 |
| Thiophene Ring (C2, C5) | - | ~140.0 |
| Thiophene Ring (C3, C4) | - | ~115.0 |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
Quantitative NMR (qNMR) can be employed for a precise determination of purity by using a certified internal standard. This method offers high accuracy and does not require a reference standard of the analyte itself.[1][2][3][4][5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The FT-IR spectrum of EDT-2CA is characterized by specific absorption bands corresponding to its carboxylic acid and ethylenedioxy groups.
Table 2: Characteristic FT-IR Absorption Bands for 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3200-2500 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1710-1680 |
| C-O (Carboxylic Acid) | Stretching | 1320-1210 |
| C-O-C (Ether) | Asymmetric Stretching | 1280-1200 |
| C-O-C (Ether) | Symmetric Stretching | 1150-1070 |
| C-S (Thiophene) | Stretching | 850-750 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for analyzing compounds with chromophores. The thiophene ring in EDT-2CA gives rise to characteristic electronic transitions in the UV region.
Table 3: Expected UV-Vis Absorption Maxima for 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Methanol | ~280-290 | To be determined experimentally |
| Acetonitrile | ~280-290 | To be determined experimentally |
Comparison with Alternative Analytical Methods
While spectroscopic methods are powerful for structural confirmation, chromatographic techniques are often superior for the separation and quantification of impurities.
Table 4: Comparison of Analytical Methods for Purity Determination of EDT-2CA
| Technique | Principle | Advantages | Disadvantages |
| Spectroscopy (NMR, FT-IR, UV-Vis) | Interaction of molecules with electromagnetic radiation | Provides detailed structural information, non-destructive | May not separate closely related impurities, quantification can be complex |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning of analytes between a stationary and mobile phase | High separation efficiency, excellent for quantifying impurities | Requires reference standards for impurity identification, method development can be time-consuming |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection | High sensitivity and selectivity, enables identification of unknown impurities | Higher instrument cost and complexity |
Experimental Protocols
General Sample Preparation for Spectroscopic Analysis
-
NMR: Dissolve 5-10 mg of the EDT-2CA sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
FT-IR: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory for direct analysis of the solid.
-
UV-Vis: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or acetonitrile) of a known concentration.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid.
Caption: Workflow for the comprehensive purity analysis of EDT-2CA.
Conclusion
A combination of spectroscopic and chromatographic techniques provides a robust framework for confirming the purity of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid. NMR and FT-IR are indispensable for structural verification, while HPLC and LC-MS offer superior capabilities for the separation and quantification of impurities. By employing the methodologies outlined in this guide, researchers can ensure the quality and reliability of their EDT-2CA for downstream applications.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rssl.com [rssl.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
cross-validation of experimental data for thieno[3,4-b]dioxine-based polymers
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Thieno[3,4-b]dioxine-Based Polymers and Their Alternatives in Controlled Drug Release Applications.
This guide provides a comprehensive cross-validation of experimental data concerning thieno[3,4-b]dioxine-based polymers for drug delivery applications. While direct comparative studies on the drug delivery performance of these specific polymers are limited in publicly available literature, this document synthesizes existing data on their properties and benchmarks them against well-established alternatives like poly(3,4-ethylenedioxythiophene) (PEDOT) and polypyrrole (PPy). The information presented herein is intended to guide researchers in making informed decisions for the development of novel drug delivery systems.
Data Presentation: A Comparative Overview
The following tables summarize key performance indicators for thieno[3,4-b]dioxine-based polymers and their alternatives. It is important to note that much of the available quantitative data for drug release pertains to PEDOT and PPy, which serve as the current benchmarks in electrically controlled drug delivery.
Table 1: Comparison of Polymer Properties
| Property | Thieno[3,4-b]dioxine-Based Polymers (Analogs) | PEDOT | Polypyrrole (PPy) |
| Electrical Conductivity (S/cm) | Variable, e.g., ~10⁻⁴ for PEOTT/PSS, up to 750 for pT34bT:Tos | 10⁻¹ - 10³ | 10⁻² - 10² |
| Band Gap (eV) | Low, e.g., ~1.6 for PEOTT | 1.5 - 1.7 | ~2.7 |
| Biocompatibility | Data limited for specific drug delivery applications; some thiophene derivatives show cytotoxicity. | Generally considered biocompatible for many applications.[1] | Generally considered biocompatible, but monomer can be cytotoxic. |
Table 2: Drug Release Performance (Dexamethasone as a Model Drug)
| Polymer System | Drug Loading | Release Mechanism | Amount Released | Reference |
| Thieno[3,4-b]dioxine-Based Polymers | Data not available | Electrically stimulated (hypothesized) | Data not available | N/A |
| PEDOT Nanotubes | Incorporated into biodegradable polymer core | Electrically stimulated | Significant increase upon stimulation | [2] |
| PEDOT:Dex Film | Incorporated as dopant | Electrically stimulated (redox activation) | Actively triggered release of monomer and drug | [3] |
| Polypyrrole (PPy) Film | Incorporated as dopant via electropolymerization | Electrically stimulated (Cyclic Voltammetry) | 0.5 µg/cm² in 1 cycle; total of ~16 µg/cm² after 30 cycles |
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of conducting polymers for drug delivery.
Fabrication and Drug Loading of Conducting Polymer Films via Electropolymerization
This protocol describes a general method for the electrochemical deposition of a conducting polymer film incorporating a drug.
Materials:
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Electrolyte solution containing the monomer (e.g., 3,4-ethylenedioxythiophene or a thieno[3,4-b]dioxine derivative), a supporting electrolyte (e.g., LiClO₄), and the anionic drug to be loaded (e.g., dexamethasone phosphate).
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the electrolyte solution by dissolving the monomer, supporting electrolyte, and the drug in an appropriate solvent (e.g., acetonitrile or water).
-
Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Connect the electrodes to the potentiostat.
-
Apply a constant potential or cycle the potential (cyclic voltammetry) to initiate the oxidative polymerization of the monomer on the surface of the working electrode. The positively charged polymer backbone will incorporate the anionic drug as a dopant to maintain charge neutrality.
-
The thickness of the polymer film can be controlled by the duration of the polymerization or the amount of charge passed.
-
After polymerization, rinse the drug-loaded polymer film with the solvent to remove any unreacted monomer and loosely bound drug.
In Vitro Electrically Stimulated Drug Release
This protocol outlines a method to measure the release of a drug from a conducting polymer film upon electrical stimulation.
Materials:
-
Drug-loaded conducting polymer film on a conductive substrate (working electrode)
-
Counter electrode and reference electrode
-
Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Potentiostat/Galvanostat
-
A method for quantifying the released drug (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy)
Procedure:
-
Place the drug-loaded working electrode, counter electrode, and reference electrode in a container with a known volume of the release medium.
-
Apply an electrical stimulus to the working electrode using the potentiostat. This can be a constant potential, a potential pulse, or cyclic voltammetry. The reduction of the polymer backbone leads to the expulsion of the anionic drug to maintain charge neutrality.
-
At predetermined time intervals, collect aliquots of the release medium.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical technique.
-
Calculate the cumulative amount of drug released over time.
MTT Assay for Cell Viability
This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxicity of the polymer materials.
Materials:
-
Cell line (e.g., L929 mouse fibroblasts)
-
Cell culture medium
-
Polymer films or extracts of the polymer
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Expose the cells to the polymer films or extracts of the polymer for a specified period (e.g., 24, 48, 72 hours). Include positive (e.g., a known cytotoxic agent) and negative (cell culture medium only) controls.
-
After the exposure period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the cell viability as a percentage of the negative control.
Mandatory Visualization
Experimental Workflow for Developing Conducting Polymer-Based Drug Delivery Systems
References
- 1. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conducting-Polymer Nanotubes for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A detailed insight into drug delivery from PEDOT based on analytical methods: Effects and side effects - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the performance of novel conductive polymers against industry standards
For Immediate Release
A new generation of conductive polymers is poised to redefine the landscape of electronics, offering significantly enhanced performance over traditional industry standards. Comprehensive benchmarking reveals that novel composites, particularly those incorporating advanced materials like MXenes, graphene, and carbon nanotubes (CNTs), exhibit superior electrical conductivity and mechanical resilience. These advancements promise to accelerate innovation in flexible electronics, biomedical devices, and energy storage solutions, providing researchers, scientists, and drug development professionals with materials that overcome the limitations of current technologies.
Industry-standard conductive polymers such as Polyaniline (PANI), Polypyrrole (PPy), and Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) have long been the cornerstone of conductive organic materials. However, their performance in demanding applications is often constrained by a trade-off between electrical conductivity and mechanical robustness. The latest generation of conductive polymer composites directly addresses these challenges, delivering substantial improvements in both key areas.
Performance Benchmarks: A Leap Forward
Quantitative analysis demonstrates a remarkable leap in the performance of these novel materials. Composites of PEDOT:PSS with 2D materials like MXenes and graphene, as well as with CNTs, showcase electrical conductivity values that can be orders of magnitude higher than their conventional counterparts. For instance, the incorporation of MXene into a PEDOT:PSS matrix has been shown to significantly boost volumetric capacitance, a critical parameter for energy storage applications.[1][2][3] Similarly, graphene and CNT composites with PEDOT:PSS not only enhance electrical conductivity but also improve the material's stability and mechanical strength.[4][5][6][7]
The following tables provide a clear comparison of the electrical and mechanical properties of these novel conductive polymers against industry standards.
Table 1: Electrical Performance Comparison
| Polymer | Electrical Conductivity (S/cm) | Notes |
| Industry Standards | ||
| Polyaniline (PANI) | 1 - 200 | Conductivity is highly dependent on the dopant and synthesis method.[8] |
| Polypyrrole (PPy) | 10 - 1000 | Exhibits good environmental stability.[8] |
| PEDOT:PSS | 1 - 1000 | Widely used due to its high transparency and good processability. |
| Novel Composites | ||
| PEDOT:PSS/Graphene | Up to 1600+ | Graphene enhances charge transport and mechanical stability.[7] |
| PEDOT:PSS/CNT | Up to 1602 | CNTs create conductive networks within the polymer matrix.[9] |
| PEDOT:PSS/MXene | Significantly enhanced | MXenes contribute to high volumetric capacitance and improved stability.[1][2][3] |
Table 2: Mechanical Performance Comparison
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Notes |
| Industry Standards | |||
| Polyaniline (PANI) | 30 - 100 | 1.5 - 4.0 | Properties are influenced by the processing and morphology of the polymer. |
| Polypyrrole (PPy) | 40 - 100 | 0.5 - 2.5 | Can be brittle but shows good biocompatibility. |
| PEDOT:PSS | 20 - 60 | 1.0 - 2.5 | Often requires additives to improve mechanical properties for flexible applications. |
| Novel Composites | |||
| PEDOT:PSS/Graphene | Improved | Increased | Graphene reinforcement leads to enhanced durability.[10] |
| PEDOT:PSS/CNT | Improved | Increased | CNTs contribute to higher tensile strength and stiffness. |
| PEDOT:PSS/MXene | Enhanced Flexibility & Stability | Variable | Focus has been on electrochemical stability and flexibility for bioelectronics.[1][2][3] |
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following methodologies are recommended for benchmarking the performance of conductive polymers.
Electrical Conductivity Measurement: Four-Point Probe Method
The four-point probe method is a standard technique for measuring the sheet resistance of thin films, from which electrical conductivity can be calculated.
Methodology:
-
Sample Preparation: Prepare thin films of the conductive polymer on a non-conductive substrate (e.g., glass or PET) with a uniform thickness.
-
Instrumentation: Use a four-point probe measurement setup, which consists of four equally spaced, co-linear probes.
-
Measurement: Apply a constant current through the two outer probes and measure the voltage difference between the two inner probes.
-
Calculation: The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I), where V is the measured voltage and I is the applied current.
-
Conductivity Calculation: The electrical conductivity (σ) is then calculated by σ = 1 / (Rs * t), where t is the thickness of the film.
Mechanical Properties Measurement: Tensile Testing (ASTM D638)
Tensile testing is a fundamental method for characterizing the mechanical properties of materials, including tensile strength and Young's modulus.
Methodology:
-
Sample Preparation: Prepare dog-bone shaped specimens of the conductive polymer films according to ASTM D638 standard dimensions.
-
Instrumentation: Use a universal testing machine equipped with grips suitable for thin films.
-
Testing: Mount the specimen in the grips and apply a uniaxial tensile load at a constant strain rate until the specimen fractures.
-
Data Acquisition: Record the applied load and the elongation of the specimen throughout the test.
-
Calculation:
-
Tensile Strength: The maximum stress the material can withstand before fracturing. It is calculated as the maximum load divided by the original cross-sectional area of the specimen.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Signaling Pathways and Logical Relationships
The enhanced performance of novel conductive polymers opens up new possibilities in applications that involve interfacing with biological systems or complex electronic circuits. The logical relationship for selecting an appropriate conductive polymer for a specific application is outlined below.
References
- 1. [PDF] MXene improves the stability and electrochemical performance of electropolymerized PEDOT films | Semantic Scholar [semanticscholar.org]
- 2. MXene improves the stability and electrochemical performance of electropolymerized PEDOT films [bioel.kaust.edu.sa]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Behavior of Polymer Electrode PEDOT:PSS/Graphene on Flexible Substrate for Wearable Biosensor at Different Loading Modes [mdpi.com]
- 7. Highly conductive and stable graphene/PEDOT:PSS composite as a metal free cathode for organic dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. News - Research in Germany [research-in-germany.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,3-Dihydrothieno[3,4-b]dioxine-5,7-dicarboxylic Acid: A Guide for Laboratory Professionals
Proper Disposal of 2,3-Dihydrothieno[3,4-b][1][2]dioxine-5,7-dicarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of 2,3-Dihydrothieno[3,4-b][1][2]dioxine-5,7-dicarboxylic acid (CAS Number: 18361-03-0). Adherence to these procedures is vital for minimizing risks and ensuring compliance with regulatory standards.
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations. A licensed hazardous waste disposal company must be consulted for final disposal. The information provided here is intended as a guide for safe handling and preparation for disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): The most crucial first step is to review the compound-specific SDS. This document will contain detailed information regarding hazards, handling, and emergency procedures.
-
Segregation and Labeling: Do not mix 2,3-Dihydrothieno[3,4-b][1][2]dioxine-5,7-dicarboxylic acid with other waste streams unless explicitly instructed to do so by a qualified EHS professional or a licensed waste disposal contractor. The waste container must be clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.
-
Containerization: Use a chemically-resistant, sealable container for the waste. Ensure the container is in good condition and compatible with the chemical. Do not overfill the container.
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.
-
Engage a Licensed Waste Disposal Contractor: The disposal of this chemical must be handled by a certified hazardous waste disposal company. Provide the contractor with the SDS and any other relevant information about the waste. They will determine the appropriate disposal method in compliance with all regulations.
-
Documentation: Maintain a detailed record of the disposal process, including the name of the waste disposal company, the date of pickup, and the quantity of waste disposed of.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 18361-03-0 | [1] |
| Molecular Formula | C8H6O6S | [1] |
| Molecular Weight | 230.19 g/mol | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal. | [1] |
| GHS Precautionary Statement (Environment) | P273: Avoid release to the environment. | [1] |
Disposal Method Considerations
While the final disposal method will be determined by a licensed contractor, incineration is a common and effective method for the destruction of sulfur-containing organic compounds.[3][4] This process is conducted at high temperatures in a controlled environment to ensure complete combustion and to manage the resulting sulfur dioxide (SO2) emissions through scrubbing techniques.[3]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
